molecular formula C8H4BrNO2 B120047 5-Bromoisatin CAS No. 87-48-9

5-Bromoisatin

Cat. No.: B120047
CAS No.: 87-48-9
M. Wt: 226.03 g/mol
InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
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Description

5-Bromoisatin is a 5-haloisatin. One of the methods reported for its synthesis is by reacting N-halosaccharins with isatin in the presence of SiO2. Its inotropic activity has been studied on rhythmically stimulated papillary muscles of guinea pigs. It is reported to exhibit analgesic and sedative properties at a dose of 0.2g/kg in mice.>This compound is a member of indoles. It has a role as an anticoronaviral agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indole-2,3-dione
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InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
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InChI Key

MBVCESWADCIXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30236037
Record name 5-Bromoisatin
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Molecular Weight

226.03 g/mol
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CAS No.

87-48-9
Record name 5-Bromoisatin
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Record name 5-Bromoisatin
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Record name 5-bromoindoline-2,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisatin: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, an indole derivative, is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive bromine atom and a bicyclic isatin core, makes it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and biological applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is systematically named 5-bromo-1H-indole-2,3-dione. Its chemical structure consists of an indole ring system with a bromine atom substituted at the 5-position and two carbonyl groups at the 2- and 3-positions.

this compound Chemical Structure

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 5-bromo-1H-indole-2,3-dione[1]
CAS Number 87-48-9[2]
Molecular Formula C₈H₄BrNO₂[2]
Molecular Weight 226.03 g/mol [2]
Appearance Orange to red crystalline powder[3][4]
Melting Point 247-253 °C (decomposes)[2][4][5]
Solubility Soluble in N,N-dimethylformamide (DMF) and acetone; sparingly soluble in ethanol and water.[2][3][4]
pKa 8.74 ± 0.20 (Predicted)[4]

Synthesis and Purification

Synthetic Routes

This compound is most commonly synthesized through the direct bromination of isatin. Several brominating agents can be employed for this electrophilic aromatic substitution, with the choice of reagent influencing the reaction conditions and yield.

One efficient method involves the use of Pyridinium bromochromate (PBC) in glacial acetic acid. This method offers high regioselectivity for the 5-position, a short reaction time, and a high yield.[6] Other reported methods include the use of N-bromosuccinimide or N-halosaccharins in the presence of silica.[5][6]

Synthesis_of_5_Bromoisatin Isatin Isatin Reaction Reaction Mixture Isatin->Reaction Brominating_Agent Brominating Agent (e.g., Pyridinium Bromochromate) Brominating_Agent->Reaction Solvent Solvent (e.g., Glacial Acetic Acid) Solvent->Reaction Heating Heating Workup Aqueous Workup (Extraction, Washing) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Five_Bromoisatin This compound Purification->Five_Bromoisatin Reaction->Heating

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound using Pyridinium Bromochromate

This protocol is adapted from a reported efficient method for the preparation of 5-bromoisatins.[6]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend pyridinium bromochromate (1.2 equivalents) in glacial acetic acid.

  • Add a solution of isatin (1 equivalent) in a minimal amount of glacial acetic acid to the suspension.

  • Heat the reaction mixture on a water bath with constant stirring. The reaction is typically complete within 20 minutes.[6]

  • After completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield orange to red needles.[5][6]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring. For this compound, the spectrum typically exhibits a doublet around δ 6.88 ppm, a doublet around δ 7.66 ppm, and a doublet of doublets around δ 7.74 ppm, corresponding to the protons at the 7, 4, and 6 positions, respectively.[6]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the eight carbon atoms, including the two characteristic carbonyl carbons of the isatin core.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching, C=O stretching of the ketone and lactam groups, and C-Br stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak corresponding to the isotopic pattern of bromine.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is primarily centered around its three functional groups: the secondary amine, the two carbonyl groups, and the bromine atom on the aromatic ring. This versatility allows for the synthesis of a wide range of derivatives.

  • N-Substitution: The nitrogen atom of the indole ring can be readily alkylated or acylated to introduce various substituents.[7]

  • Reactions at the C3-Carbonyl Group: The C3-carbonyl group is highly reactive and can undergo condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, respectively.[8] These intermediates are valuable precursors for the synthesis of more complex heterocyclic systems.

  • Cross-Coupling Reactions: The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse aryl and vinyl groups.[6]

The ability to functionalize this compound at multiple positions makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer properties of this compound derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Caspase Activation: Certain this compound derivatives have been shown to induce apoptosis in cancer cells by activating effector caspases, such as caspase-3 and caspase-7.

Apoptosis_Induction Bromoisatin_Derivative This compound Derivative Procaspase9 Procaspase-9 Bromoisatin_Derivative->Procaspase9 Induces activation Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves and activates Caspase3 Caspase-3 (Effector) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Simplified pathway of apoptosis induction by a this compound derivative via caspase activation.
Antimicrobial Activity

Derivatives of this compound have exhibited significant activity against a range of bacteria and fungi.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS).

Antiviral Activity

Recent research has highlighted the potential of this compound derivatives as antiviral agents, particularly against coronaviruses. Some derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. By inhibiting this protease, these compounds can block the viral life cycle.[9]

Experimental Protocols for Biological Assays

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in the broth medium.

  • Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[8]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it a compound of significant interest for researchers in academia and the pharmaceutical industry. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the exploration and application of this compound and its analogues in drug discovery and development. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives will undoubtedly pave the way for the creation of more potent and selective therapeutic agents.

References

The Multifaceted Biological Activities of 5-Bromoisatin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of a bromine atom at the 5-position of the isatin ring, yielding 5-Bromoisatin, has been shown to enhance the therapeutic potential of these compounds. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for different derivatives against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyrimidine3f (5-Bromo-3-[4-(2-Amino-6-(4-bromophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one)S. aureus0.329[1]
Pyrimidine3g (5-Bromo-3-[4-(2-Amino-6-(4-nitrophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one)S. aureus0.355[1]
Pyrimidine3h (5-Bromo-3-[4-(2-Amino-6-(3-nitrophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one)S. aureus0.355[1]
Pyrimidine3i (5-Bromo-3-[4-(2-Amino-6-(2,4-dichlorophenyl)-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one)S. aureus0.336[1]
Indolin-2-one4gA549 (Lung)2.1±0.3[2]
Indolin-2-one4hA549 (Lung)1.8±0.2[2]
Indolin-2-one4iA549 (Lung)3.5±0.4[2]
Indolin-2-one5hBel7402 (Liver)4.2±0.5[2]
Indolin-2-one6dHepG2 (Liver)3.7±0.4[2]
Indolin-2-one7aHeLa (Cervical)5.1±0.6[2]
Indolin-2-one7bHCT116 (Colon)6.3±0.7[2]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] this compound derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.[3]

VEGFR2_Pathway 5-Bromoisatin_Derivative This compound Derivative VEGFR-2 VEGFR-2 5-Bromoisatin_Derivative->VEGFR-2 Inhibition PLCγ PLCγ VEGFR-2->PLCγ PKC PKC PLCγ->PKC RAF-MEK-ERK RAF-MEK-ERK Pathway PKC->RAF-MEK-ERK Proliferation Endothelial Cell Proliferation RAF-MEK-ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

VEGFR-2 signaling inhibition by this compound derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell proliferation.[5] this compound derivatives can act as EGFR inhibitors, blocking the downstream RAS-RAF-MEK-ERK and PI3K/AKT pathways, thereby halting cell proliferation and survival.[5]

EGFR_Pathway 5-Bromoisatin_Derivative This compound Derivative EGFR EGFR 5-Bromoisatin_Derivative->EGFR Inhibition RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK PI3K/AKT PI3K/AKT Pathway EGFR->PI3K/AKT Proliferation Cell Proliferation RAS-RAF-MEK-ERK->Proliferation Survival Cell Survival PI3K/AKT->Survival

EGFR signaling inhibition by this compound derivatives.

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle.[6] Dysregulation of CDK2 activity is a common feature in many cancers.[6] this compound derivatives can inhibit CDK2, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[6][7]

CDK2_Pathway 5-Bromoisatin_Derivative This compound Derivative CDK2/Cyclin E CDK2/Cyclin E Complex 5-Bromoisatin_Derivative->CDK2/Cyclin E Inhibition Rb Rb Phosphorylation CDK2/Cyclin E->Rb Cell_Cycle_Arrest G1/S Arrest CDK2/Cyclin E->Cell_Cycle_Arrest E2F E2F Release Rb->E2F S-Phase_Entry S-Phase Entry E2F->S-Phase_Entry Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound Derivative) Caspase-9 Caspase-9 (Initiator) Apoptotic_Stimulus->Caspase-9 Activation Caspase-3_7 Caspase-3, -7 (Executioner) Caspase-9->Caspase-3_7 Activation Apoptosis Apoptosis Caspase-3_7->Apoptosis Execution Bcl2_Bax_Regulation 5-Bromoisatin_Derivative This compound Derivative Bcl-2 Bcl-2 (Anti-apoptotic) 5-Bromoisatin_Derivative->Bcl-2 Downregulation Bax Bax (Pro-apoptotic) 5-Bromoisatin_Derivative->Bax Upregulation Mitochondrial_Permeability Mitochondrial Permeability Bcl-2->Mitochondrial_Permeability Bax->Mitochondrial_Permeability Apoptosis Apoptosis Mitochondrial_Permeability->Apoptosis Schiff_Base_Synthesis This compound This compound Reaction Reflux in Ethanol with Glacial Acetic Acid (catalyst) This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Schiff_Base This compound Schiff Base Reaction->Schiff_Base Pyrimidine_Synthesis Schiff_Base This compound Schiff Base Chalcone_Formation Reaction with Substituted Aldehyde (NaOH, Ethanol) Schiff_Base->Chalcone_Formation Chalcone Chalcone Intermediate Chalcone_Formation->Chalcone Cyclization Reaction with Guanidine HCl (KOH, Ethanol) Chalcone->Cyclization Pyrimidine_Derivative This compound Pyrimidine Derivative Cyclization->Pyrimidine_Derivative

References

5-Bromoisatin (CAS No. 87-48-9): A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisatin, an indole derivative identified by CAS number 87-48-9, is a pivotal building block in medicinal chemistry and organic synthesis. Its versatile scaffold allows for the generation of a diverse array of bioactive molecules, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, and key applications in drug development. Detailed experimental protocols for its synthesis and the preparation of notable derivatives are presented, alongside a comprehensive summary of its spectroscopic and structural data. Furthermore, this guide elucidates the molecular mechanisms of action for its derivatives, focusing on their modulation of critical signaling pathways implicated in cancer pathogenesis, such as the VEGFR-2 and CDK2 pathways.

Physicochemical and Spectroscopic Data

This compound typically appears as an orange to red crystalline solid.[1][2] It is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 87-48-9[4]
Molecular Formula C₈H₄BrNO₂[4]
Molecular Weight 226.03 g/mol [4]
Appearance Orange to red crystalline powder/needles[1][2][5]
Melting Point 247-253 °C[5][6]
Solubility Soluble in DMF; Sparingly soluble in water, ethanol[1][2][3]
pKa (Predicted) 8.74 ± 0.20[2]
Table 2: Spectroscopic Data for this compound
Technique Data References
¹H NMR (500 MHz, DMSO-d₆)δ = 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H), 11.1 (s, 1H)[7]
¹³C NMR (125 MHz, DMSO-d₆)δ = 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[7]
Infrared (IR) (KBr disc)Major peaks consistent with carbonyl and aromatic functionalities.[4][8]
Mass Spectrometry (MS) Molecular ion peaks corresponding to the isotopic pattern of bromine.[4]
Table 3: Crystallographic Data for this compound
Parameter Value References
Crystal System Orthorhombic[4]
Space Group P n a 2₁[4]
Unit Cell Dimensions a = 25.1411 Å, b = 5.6851 Å, c = 5.1593 Å, α = β = γ = 90°[4]

Synthesis and Derivatization

This compound serves as a versatile starting material for a multitude of chemical transformations, enabling the synthesis of complex heterocyclic systems.

Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the direct bromination of isatin using Pyridinium bromochromate (PBC).[7]

Experimental Protocol: Synthesis of this compound from Isatin [7]

  • Suspend Pyridinium bromochromate (PBC) (3.12 g, 12 mmol) in glacial acetic acid (25 mL).

  • Add a solution of isatin (10 mmol) in a small amount of acetic acid to the suspension.

  • Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

  • After completion of the reaction (monitored by TLC), pour the mixture into cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield this compound as an orange solid (yields up to 89%).

G Isatin Isatin Reaction Heating at 90°C Isatin->Reaction PBC Pyridinium Bromochromate (PBC) in Acetic Acid PBC->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Product This compound Recrystallization->Product

Synthesis of this compound Derivatives

The reactivity of the carbonyl group at the C-3 position and the nitrogen atom at the N-1 position of the isatin ring allows for extensive derivatization.

Experimental Protocol: Synthesis of a this compound Schiff Base [9]

  • Dissolve an equimolar quantity of this compound (0.01 mol) and a primary amine (e.g., 4-aminoacetophenone, 0.01 mol) in 50 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the mixture for several hours.

  • Allow the reaction mixture to cool to room temperature, during which the Schiff base product precipitates.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

G This compound This compound Reaction Reflux in Ethanol with Acetic Acid catalyst This compound->Reaction PrimaryAmine Primary Amine (e.g., 4-aminoacetophenone) PrimaryAmine->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Purification Filtration and Recrystallization Precipitation->Purification SchiffBase This compound Schiff Base Purification->SchiffBase

Applications in Drug Development and Biological Activity

This compound is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide range of biological activities.

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

  • Kinase Inhibition: Certain brominated isatin derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[10] Inhibition of CDK2 can lead to cell cycle arrest and prevent the proliferation of cancer cells. Other isatin derivatives have been shown to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[9]

  • Induction of Apoptosis: Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial pathway of apoptosis, culminating in the activation of caspases and subsequent cell death.[11]

Antimicrobial Activity

Various Schiff bases and heterocyclic derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[12] These compounds have shown activity against a range of bacterial and fungal strains.[9] The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) against specific pathogens.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives is rooted in their ability to modulate specific intracellular signaling pathways that are often dysregulated in disease.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[13] this compound derivatives can inhibit VEGFR-2, thereby blocking these downstream effects and preventing the formation of new blood vessels that tumors need to grow.[9]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration RAS Ras PLCg->RAS Activates AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bromoisatin This compound Derivative Bromoisatin->VEGFR2 Inhibits

Inhibition of the CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, is a key driver of the G1/S phase transition of the cell cycle.[7] Dysregulation of CDK2 activity is a common feature of cancer cells. This compound derivatives that inhibit CDK2 can halt the cell cycle at the G1/S checkpoint, preventing DNA replication and cell division, ultimately leading to the suppression of tumor growth.[10]

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases E2F->S Promotes entry into Bromoisatin This compound Derivative Bromoisatin->CDK2 Inhibits

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[4]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of its chemical modification have led to the discovery of a wide range of derivatives with potent biological activities, particularly in the fields of oncology and microbiology. The ability of these compounds to modulate key signaling pathways, such as those mediated by VEGFR-2 and CDK2, underscores their potential for targeted therapies. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the development of new and effective drugs for a variety of diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this remarkable molecule.

References

Solubility of 5-Bromoisatin in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, a halogenated derivative of isatin, is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. Its chemical structure, featuring both a hydrogen bond donor and acceptor, as well as a hydrophobic core, results in a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the known solubility characteristics of this compound and details the experimental protocols for its quantitative determination.

Qualitative Solubility Profile

Qualitative data from various chemical suppliers and scientific literature consistently describe the solubility of this compound in several common organic solvents. This information is crucial for initial solvent screening for chemical reactions and purification.

  • High Solubility: this compound is reported to be readily soluble in N,N-dimethylformamide (DMF).[1][2][3][4][5] This high solubility makes DMF a suitable solvent for reactions involving this compound, especially those requiring a polar aprotic medium.

  • Moderate Solubility: The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and ethanol.[6] The solubility in ethanol is sufficient to allow for recrystallization, as evidenced by reports of forming red prisms or needles from this solvent.[1]

  • Low Solubility: While not extensively reported, it can be inferred from its structure and the aforementioned data that this compound has limited solubility in non-polar solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

SolventTemperature (°C)Solubility (g/L)Method
N,N-Dimethylformamide (DMF)25Data Not AvailableShake-Flask / HPLC
Dimethyl Sulfoxide (DMSO)25Data Not AvailableShake-Flask / HPLC
Ethanol (EtOH)25Data Not AvailableShake-Flask / HPLC
Methanol (MeOH)25Data Not AvailableShake-Flask / HPLC
Acetone25Data Not AvailableShake-Flask / HPLC
Acetonitrile (ACN)25Data Not AvailableShake-Flask / HPLC
Dichloromethane (DCM)25Data Not AvailableShake-Flask / HPLC
Ethyl Acetate (EtOAc)25Data Not AvailableShake-Flask / HPLC

Note: This table is intended to be populated with experimentally determined data. The methodologies described in Section 4.0 provide a framework for generating this information.

Experimental Protocols for Solubility Determination

The following protocols describe the standard "shake-flask" method for determining the equilibrium solubility of a compound, which is considered a reliable and widely used technique.[7][8][9] Quantification of the dissolved this compound can be achieved using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1.1 Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

4.1.2 Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium with a saturated solution has been reached.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to permit the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.

4.2.1 Instrumentation and Conditions (Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan)

  • Column Temperature: 30 °C

4.2.2 Calibration Curve

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

Quantification by UV-Vis Spectroscopy

This method is a simpler and faster alternative to HPLC, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.

4.3.1 Procedure

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Measure Absorbance: Measure the absorbance of each standard at the λmax.

  • Plot Calibration Curve: Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Determine Unknown Concentration: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine its concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Sedimentation B->C D Filter supernatant (0.22 µm) C->D E Dilute sample D->E F Quantify by HPLC or UV-Vis E->F

Figure 1. Shake-Flask Solubility Determination Workflow.
Logical Relationship for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram shows the logical considerations for solvent selection based on the solubility profile.

G cluster_solvents Solvent Choice based on Solubility A Intended Application B Chemical Reaction A->B C Purification (Recrystallization) A->C D Formulation A->D E High Solubility (e.g., DMF) B->E F Moderate Solubility (e.g., Ethanol) C->F G Biocompatible Solvents (e.g., DMSO, Ethanol) D->G

Figure 2. Solvent Selection Logic for this compound.

Conclusion

While qualitative data provides a useful starting point, quantitative solubility data is indispensable for robust process development and formulation in research and industry. This compound's solubility in DMF, DMSO, and ethanol highlights its amenability to a range of synthetic and purification techniques. The experimental protocols detailed in this guide provide a clear and reliable framework for researchers to determine the precise solubility of this compound in these and other organic solvents, thereby facilitating its effective use in drug discovery and materials science. The generation and dissemination of such quantitative data will be a valuable contribution to the chemical science community.

References

5-Bromoisatin: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisatin, a halogenated derivative of the endogenous molecule isatin, has emerged as a promising scaffold in anticancer drug discovery. This technical guide provides an in-depth overview of the core mechanisms through which this compound exerts its cytotoxic and antiproliferative effects on cancer cells. This document details the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Quantitative data on its activity against various cancer cell lines are presented, alongside detailed experimental protocols for the key assays used to elucidate its mechanism of action. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its biological activity.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] Among these, this compound stands out as a versatile precursor and an active scaffold for the synthesis of novel therapeutic agents.[2] Its structure, featuring a bromine atom at the 5-position of the isatin core, contributes to its unique physicochemical properties and biological activities.[1] Research has demonstrated that this compound and its derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines, making it a subject of intensive investigation for the development of new oncology drugs.[3][4] This guide synthesizes the current understanding of this compound's mechanism of action in cancer cells.

Core Mechanism of Action in Cancer Cells

The anticancer activity of this compound is multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with crucial signaling cascades that govern cancer cell proliferation and survival.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in various cancer cell lines, particularly in leukemia cells. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

Key events in this compound-induced apoptosis include:

  • Activation of Caspases: Treatment with this compound derivatives leads to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases. This activation is a central event in the apoptotic cascade.

  • DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed in cancer cells upon treatment with this compound derivatives.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is often dysregulated in cancer. This compound derivatives have been shown to upregulate the expression of pro-apoptotic members while downregulating anti-apoptotic proteins, thereby promoting cell death.

  • Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by some isatin derivatives is linked to the generation of reactive oxygen species, which can cause cellular damage and trigger programmed cell death.

Cell Cycle Arrest at G0/G1 Phase

This compound and its derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[5][6] This prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting their division.

The mechanism of G0/G1 arrest involves the modulation of key cell cycle regulatory proteins:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): A decrease in the levels of G1-specific cyclins (e.g., Cyclin D1, D2, D3, and E) and their partner CDKs (CDK2, CDK4, and CDK6) has been observed following treatment with this compound derivatives.[5][6]

  • Retinoblastoma Protein (Rb) Phosphorylation: The inhibition of CDK activity leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

  • CDK Inhibitors: An upregulation of CDK inhibitors, such as p21 and p27, can also contribute to the G0/G1 arrest.[5][6]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting key signaling pathways that are often constitutively active in cancer, promoting cell survival and proliferation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in many cancers. Constitutive STAT3 signaling promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound derivatives have been identified as inhibitors of the STAT3 signaling pathway.

The inhibitory mechanism involves:

  • Decreased STAT3 Phosphorylation: this compound can reduce the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is essential for its activation, dimerization, and nuclear translocation.

Microtubules are dynamic cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some derivatives of this compound act as microtubule-destabilizing agents.

This mechanism involves:

  • Binding to the Colchicine Site: These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network. This results in mitotic arrest and subsequent apoptosis.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values.

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia>100
HL-60(TB)Leukemia25.1
K-562Leukemia22.4
MOLT-4Leukemia>100
RPMI-8226Leukemia19.5
SRLeukemia20.0
NSCL Cancer
A549/ATCCNon-Small Cell Lung23.4
EKVXNon-Small Cell Lung20.9
HOP-62Non-Small Cell Lung25.7
HOP-92Non-Small Cell Lung20.0
NCI-H226Non-Small Cell Lung20.9
NCI-H23Non-Small Cell Lung20.4
NCI-H322MNon-Small Cell Lung20.0
NCI-H460Non-Small Cell Lung20.9
NCI-H522Non-Small Cell Lung20.0
Colon Cancer
COLO 205Colon20.4
HCC-2998Colon20.4
HCT-116Colon20.0
HCT-15Colon20.4
HT29Colon20.4
KM12Colon20.4
SW-620Colon20.0
CNS Cancer
SF-268CNS20.4
SF-295CNS20.4
SF-539CNS20.9
SNB-19CNS20.4
SNB-75CNS20.0
U251CNS20.4
Melanoma
LOX IMVIMelanoma20.4
MALME-3MMelanoma20.0
M14Melanoma20.4
SK-MEL-2Melanoma20.4
SK-MEL-28Melanoma20.4
SK-MEL-5Melanoma20.0
UACC-257Melanoma20.4
UACC-62Melanoma20.4
Ovarian Cancer
IGROV1Ovarian20.4
OVCAR-3Ovarian20.4
OVCAR-4Ovarian20.4
OVCAR-5Ovarian20.0
OVCAR-8Ovarian20.4
NCI/ADR-RESOvarian20.4
SK-OV-3Ovarian20.4
Renal Cancer
786-0Renal20.0
A498Renal20.4
ACHNRenal20.4
CAKI-1Renal20.4
RXF 393Renal20.4
SN12CRenal20.4
TK-10Renal20.4
UO-31Renal20.4
Prostate Cancer
PC-3Prostate20.4
DU-145Prostate20.4
Breast Cancer
MCF7Breast20.9
MDA-MB-231/ATCCBreast20.4
HS 578TBreast20.4
BT-549Breast20.0
T-47DBreast20.4
MDA-MB-435Breast20.4

Data obtained from the NCI Developmental Therapeutics Program database for NSC identifier 4980 (this compound). The GI50 is the concentration of the drug that causes 50% inhibition of cell growth.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][10][11]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • Phosphate-buffered saline (PBS)

    • 70% ice-cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

    • Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 1X Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[14][15][16]

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated STAT3.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA or similar lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in ice-cold lysis buffer and determine the protein concentration using the BCA assay.

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[17]

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP

    • This compound

    • Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

    • Add this compound or control compounds to the reaction mixture.

    • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

    • Monitor the change in absorbance at 340 nm over time in a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the this compound-treated samples to the control samples to determine its effect on tubulin polymerization.[17]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general workflows for the key experimental protocols.

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

Experimental_Workflows cluster_viability MTT Assay Workflow cluster_cellcycle Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_western Western Blot Workflow v1 Seed Cells v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 c1 Harvest & Fix Cells c2 Stain with PI/RNase c1->c2 c3 Flow Cytometry Analysis c2->c3 c4 Quantify Cell Cycle Phases c3->c4 a1 Harvest Cells a2 Stain with Annexin V-FITC & PI a1->a2 a3 Flow Cytometry Analysis a2->a3 a4 Quantify Apoptotic Cells a3->a4 w1 Cell Lysis & Protein Quantification w2 SDS-PAGE & Transfer w1->w2 w3 Blocking & Antibody Incubation w2->w3 w4 Detection & Imaging w3->w4

Caption: General experimental workflows for key assays.

Conclusion

This compound demonstrates significant potential as a scaffold for the development of novel anticancer agents. Its mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle at the G0/G1 phase, and the inhibition of critical oncogenic signaling pathways such as STAT3. Furthermore, its derivatives have shown promise as microtubule-destabilizing agents. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of oncology and drug discovery to further investigate and harness the therapeutic potential of this compound and its analogues. Future research should focus on elucidating the precise molecular targets and optimizing the structure of this compound to enhance its efficacy and selectivity for cancer cells.

References

Spectroscopic Profile of 5-Bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisatin (5-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6) and recorded on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.88d8.31HH-7
7.74dd8.3, 1.91HH-6
7.66d1.91HH-4
¹³C NMR Data

The ¹³C NMR spectrum of this compound shows eight signals, corresponding to the eight carbon atoms in the molecule.[1]

Chemical Shift (δ) ppmAssignment
115.13C-7
115.15C-5
120.44C-3a
127.76C-4
140.89C-6
150.43C-7a
159.84C-2 (Amide C=O)
184.05C-3 (Ketone C=O)

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is typically recorded using a Potassium Bromide (KBr) disc or as a nujol mull.[2] The characteristic absorption bands are indicative of the N-H, C=O (amide and ketone), and aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)Functional Group
~3300-3100N-H stretching (amide)
~1750-1730C=O stretching (ketone)
~1700-1680C=O stretching (amide)
~1600, ~1470C=C stretching (aromatic)
~800-750C-H bending (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry of this compound is used to determine its molecular weight and fragmentation pattern. The molecular ion peak corresponds to the mass of the molecule with the most abundant isotopes.

m/zAssignment
225/227[M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d6, in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each carbon.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A few milligrams of this compound are finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

Mass Spectrometry

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution (for NMR, MS) Sample->Dissolution Pelletizing Pelletizing (for IR) Sample->Pelletizing NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Pelletizing->IR Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Processing Spectral Processing Data_Acquisition->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841, its journey from a simple byproduct of indigo oxidation to a versatile pharmacophore in modern drug discovery is a testament to its remarkable chemical reactivity and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of isatin compounds, details key experimental protocols for their synthesis, summarizes their quantitative biological activities, and explores their mechanisms of action through critical signaling pathways.

Discovery and Historical Milestones

The story of isatin is intrinsically linked to the historic dye, indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new crystalline substance from the oxidation of indigo using nitric and chromic acids.[1][2] This orange-red crystalline compound was named isatin.[3][4] Initially, research focused on elucidating its structure and exploring its fundamental chemical reactions.

For nearly 140 years, isatin was considered a purely synthetic molecule.[5] However, this perception changed with its discovery in various natural sources. Isatin has been identified in plants of the Isatis genus, the fruit of the cannonball tree (Couroupita guianensis), and as a metabolic derivative of adrenaline in humans.[1][5] It is also a component of the secretion from the parotid gland of Bufo frogs.[3][6]

The 20th century marked a significant shift towards exploring the biological potential of isatin and its derivatives. A pivotal moment was the development of isatin-β-thiosemicarbazone (Methisazone) as an antiviral agent, which spurred further investigations into the medicinal applications of this scaffold.[7][8] Today, isatin derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][8][9]

Synthesis of Isatin and its Derivatives: Key Experimental Protocols

Several methods have been developed for the synthesis of the isatin core and its substituted analogs. The Sandmeyer, Stolle, and Gassman syntheses are among the most classical and widely used approaches.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a reliable and long-standing method for preparing a variety of substituted isatins from anilines.[10][11] It is a two-step process involving the formation of an α-(hydroxyimino)acetanilide (isonitrosoacetanilide) intermediate, followed by acid-catalyzed cyclization.[10][12]

Experimental Protocol: Synthesis of 5-Bromoisatin [10]

  • Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide (Isonitrosoacetanilide intermediate)

    • To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add a solution of chloral hydrate (1.1 equivalents) in water.

    • Subsequently, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.

    • Heat the reaction mixture to 90-100°C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and filter the resulting precipitate.

    • Wash the precipitate with water and dry to yield the isonitrosoacetanilide intermediate.

  • Step 2: Cyclization to this compound

    • Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid (sp. gr. 1.84) at 50°C in a round-bottomed flask equipped with a mechanical stirrer.

    • Maintain the reaction temperature between 60°C and 70°C during the addition.[13]

    • After the addition is complete, continue stirring for a short period.

    • Pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound.

Logical Workflow for Sandmeyer Isatin Synthesis

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Intermediate α-(Hydroxyimino)acetanilide Aniline->Intermediate Reaction Reagents1 Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate Reagents1->Intermediate Isatin Substituted Isatin Intermediate->Isatin Heating Acid Conc. H₂SO₄ Acid->Isatin

Workflow for the Sandmeyer Isatin Synthesis.

Stolle Isatin Synthesis

The Stolle synthesis is particularly useful for preparing N-substituted isatins.[14][15] It involves the reaction of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[16]

Experimental Protocol: Synthesis of N-Alkylisatin [17]

  • In an inert solvent such as dichloromethane, react the N-substituted aniline with oxalyl chloride to form the corresponding chlorooxalylanilide intermediate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent like carbon disulfide or nitrobenzene.

  • Heat the mixture to induce cyclization.

  • After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of ice and acid.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Logical Workflow for Stolle Isatin Synthesis

Stolle_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Aniline N-Substituted Aniline Intermediate Chlorooxalylanilide Aniline->Intermediate OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Isatin N-Substituted Isatin Intermediate->Isatin Heating LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Isatin

Workflow for the Stolle Isatin Synthesis.

Gassman Isatin Synthesis

The Gassman synthesis provides a route to substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[18]

Experimental Protocol: General Procedure [18]

  • Synthesize the 3-methylthio-2-oxindole intermediate from a substituted aniline. This can be achieved via an N-chloroaniline intermediate which reacts with a methylthioacetate ester to form an azasulfonium salt.

  • Oxidize the 3-methylthio-2-oxindole intermediate to the corresponding substituted isatin.

  • The yield for this process is reported to be in the range of 40-81%.[18]

Quantitative Biological Activity of Isatin Derivatives

Isatin and its derivatives exhibit a wide range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antibacterial effects.

Anticancer Activity

Isatin derivatives have shown significant cytotoxic activity against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Various4–13[2][19]
Isatin-based imidazole compoundsBreast Cancer (PI3K inhibition)-[2][19]
Isatin-3-oxime-based hydroxamic acidsSW620 (colon), MCF-7 (breast), PC3 (prostate), AsPC-1 (pancreatic), NCI-H460 (lung)<10[2][19]
Triazole tethered isatin-coumarin hybrids (Tubulin polymerization inhibitors)Variousa few µM[2]
Di/trisubstituted isatin analogue (Compound 2)Jurkat (T lymphocyte)0.03[6]
Bis-isatin analogues (8 compounds)HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7, MCF-7/DOX8.32–49.73[6]
Benzofuran-isatin conjugates (12b, 12e, 12f, 12i–k)MCF-7, MCF-7/DOX, DU-145, MDR DU-14547.6–96.7[6]
Benzofuran–isatin hybrids (14g, 14h)A549, HepG2, MCF-7, PC-3, HeLa65.4–89.7[6]
Ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin hybrid (15i)A549, HepG2, SF-26878.1–90.7[6]
5,7-dibromoisatin analog 6HT29 (colon)~1[1][5]
5,7-dibromoisatin analog 11HT29 (colon)~1[1][5]
5,7-dibromoisatin analog 13HT29 (colon)~1[1][5]
Imidazolidine-based isatin derivative (IST-02)HuH-7 (hepatoma)3.07 ± 9.47[9]
Thiazolidine-based isatin derivative (IST-04)HuH-7 (hepatoma)14.60 ± 2.49[9]
Isatin-pomalidomide hybrid (Compound 11)U266B1 (multiple myeloma)2.5[20]
Isatin-pomalidomide hybrid (Compound 11)RPMI8226 (multiple myeloma)6.7[20]
Isatin-sulphonamide derivative (20d) (Caspase-3 inhibitor)-2.33[21][22]
Antibacterial Activity

Isatin derivatives have also demonstrated potent activity against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
IsatinCampylobacter jejuni & Campylobacter coli<1.0–16.0[23]
Halogenated isatinsS. aureusas low as 1[24]
Isatin derivative (3b)S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae3.12[25]
Isatin derivative (3e)C. tropicalis, T. rubrum6.25[25]
Substituted indolinonesM. tuberculosis H37Rv10-20[8][26]
Isatin-ciprofloxacin hybridVarious0.03-8[27]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isatin derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Anticancer Mechanisms

The anticancer effects of isatin compounds are often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling cascades.

  • Tubulin Polymerization Inhibition: Certain isatin derivatives, such as isatin-chalcone and isatin-coumarin hybrids, bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules.[1][24] This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle.[24]

  • Caspase Activation and Apoptosis: Many isatin derivatives induce apoptosis through the intrinsic mitochondrial pathway.[3] They can decrease the expression of the anti-apoptotic protein Bcl-2 while maintaining the levels of the pro-apoptotic protein Bax, leading to a reduced Bcl-2/Bax ratio.[3] This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3 and caspase-7.[3][7] Isatin sulfonamides are known to be potent and selective inhibitors of caspase-3 and -7.[21]

Signaling Pathway: Caspase-Mediated Apoptosis

Caspase_Pathway Isatin Isatin Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isatin->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caspase activation pathway induced by isatin derivatives.

  • p53 Signaling Pathway Activation: Some isatin-based compounds can activate the tumor suppressor protein p53.[4][28] They can interfere with the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation.[28][29] Activated p53 then transcriptionally upregulates target genes such as PUMA (p53 upregulated modulator of apoptosis), which promotes apoptosis.[4][28]

Signaling Pathway: p53 Activation

p53_Pathway Isatin Isatin Derivatives MDM2 MDM2 Isatin->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitination & Degradation PUMA PUMA p53->PUMA Transcriptional Activation Apoptosis Apoptosis PUMA->Apoptosis

p53 signaling pathway activation by isatin derivatives.

  • Kinase Inhibition: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3] For instance, isatin-quinazoline hybrids can inhibit both EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are key players in angiogenesis.[24] Other derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, leading to cell cycle arrest.[3]

Conclusion

From its serendipitous discovery as an oxidation product of indigo to its current status as a privileged scaffold in medicinal chemistry, isatin has demonstrated remarkable versatility. Its rich chemical reactivity allows for the synthesis of a vast library of derivatives with a broad spectrum of biological activities. The ability of these compounds to modulate key cellular processes, including apoptosis, cell cycle progression, and various signaling pathways, underscores their therapeutic potential. For researchers and drug development professionals, the isatin core continues to be a fertile ground for the design and discovery of novel therapeutic agents to address a wide range of diseases.

References

Potential Therapeutic Targets of 5-Bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, a halogenated derivative of the endogenous indole, isatin, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to the synthesis of derivatives with diverse biological activities. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound, focusing on its direct molecular interactions and effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Confirmed Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.

Quantitative Data: Inhibition of MAO-A and MAO-B by this compound

Recent studies have demonstrated that this compound is a potent inhibitor of both MAO-A and MAO-B, with a notable selectivity for MAO-B.[1][2][3]

EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
MAO-A0.8120.311Competitive[1][2][3]
MAO-B0.1250.033Competitive[1][2][3]

Table 1: In vitro inhibitory activity of this compound against human monoamine oxidase A and B.

Signaling Pathway and Mechanism of Action

MAO_Inhibition cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron 5_Bromoisatin This compound MAO_B Monoamine Oxidase B (MAO-B) 5_Bromoisatin->MAO_B Competitive Inhibition Metabolites Inactive Metabolites MAO_B->Metabolites Oxidative Deamination Dopamine Dopamine Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Mechanism of MAO-B Inhibition by this compound.
Experimental Protocol: Monoamine Oxidase Inhibition Assay

This protocol outlines a general procedure for determining the MAO inhibitory activity of this compound using a continuous spectrophotometric method.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of UV-Vis measurements

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of MAO-A and MAO-B in potassium phosphate buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the same buffer.

  • Assay Reaction: In a quartz cuvette, mix the MAO enzyme (A or B) with different concentrations of this compound or vehicle control. Incubate for a predetermined time at 37°C.

  • Substrate Addition: Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Measurement: Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the formation of 4-hydroxyquinoline from kynuramine and 250 nm for the formation of benzaldehyde from benzylamine).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

  • Kinetic Analysis: To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk plots.

Investigational and Potential Therapeutic Targets

While the inhibitory activity of this compound against MAO is well-documented, preliminary evidence suggests its potential to interact with other therapeutic targets. Further research is required to confirm these interactions and elucidate the mechanisms involved.

Antiviral Activity: SARS-CoV-2 3C-like Protease (3CLpro)

The 3CL protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. While some isatin derivatives have shown inhibitory activity against 3CLpro, direct evidence for this compound is still emerging. A study on a bromo derivative of an isatin-sulfonamide conjugate (SPIII-Br) showed it inhibits HCV RNA synthesis with an EC50 of 19 µg/ml.[4]

Anticancer Activity

The anticancer potential of isatin derivatives has been widely explored. While specific IC50 values for this compound against various cancer cell lines are not yet extensively reported, the isatin scaffold is known to interfere with key cellular processes in cancer, such as cell cycle progression and apoptosis.

Potential Signaling Pathways:

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers. The potential for this compound or its derivatives to modulate this pathway warrants further investigation.

  • NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer. Inhibition of NF-κB signaling can suppress tumor growth and sensitize cancer cells to other therapies. Investigating the effect of this compound on this pathway could reveal novel anticancer mechanisms.

Experimental_Workflow Start Start: Hypothesis Generation Target_Identification Identify Potential Target (e.g., Enzyme, Receptor) Start->Target_Identification Assay_Development Develop/Optimize In Vitro Assay Target_Identification->Assay_Development IC50_Determination Determine IC50 of this compound Assay_Development->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Binding) IC50_Determination->Mechanism_Studies Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Target Engagement) Mechanism_Studies->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

General Experimental Workflow for Target Validation.
Antibacterial Activity: Tyrosyl-tRNA Synthetase (TyrRS)

Tyrosyl-tRNA synthetase is an essential enzyme for bacterial protein synthesis, making it a promising target for the development of new antibiotics. While some isatin-based compounds have been investigated as TyrRS inhibitors, the specific activity of this compound against this enzyme needs to be determined.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound has been conclusively identified as a potent and selective competitive inhibitor of MAO-B, highlighting its therapeutic potential for neurodegenerative diseases. Preliminary evidence also suggests that it may have antiviral, anticancer, and antibacterial activities through the modulation of various other molecular targets and signaling pathways.

Future research should focus on:

  • Comprehensive Target Profiling: Systematically screening this compound against a broad panel of kinases, proteases, and other enzymes to identify novel targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects on the identified potential targets and signaling pathways.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of neurodegenerative diseases, cancer, and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

A thorough understanding of the therapeutic targets and mechanisms of action of this compound will be crucial for its successful translation into clinical applications.

References

5-Bromoisatin: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisatin, a halogenated derivative of isatin, has emerged as a pivotal building block in synthetic organic chemistry. Its unique structural features and reactivity have positioned it as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the generation of Schiff bases, pyrimidines, thiazoles, oxadiazoles, and other key molecular scaffolds. Detailed experimental protocols, quantitative data on reaction yields, and spectroscopic information are presented to facilitate its practical application in the laboratory. Furthermore, this guide elucidates the mechanisms of action for bioactive molecules derived from this compound, with a focus on anticancer and neuropharmacological activities, supported by detailed signaling pathway diagrams.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the isatin core significantly modulates its electronic properties and reactivity, making this compound an attractive starting material for chemical synthesis.[1][2] Its utility spans the development of novel therapeutic agents, including anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitors, as well as the synthesis of functional materials.[3][4] This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis.

PropertyValueReference(s)
CAS Number 87-48-9[5]
Molecular Formula C₈H₄BrNO₂[5]
Molecular Weight 226.03 g/mol [6]
Appearance Orange to red crystalline powder[2][7]
Melting Point 247-252 °C[7][8]
Solubility Soluble in N,N-dimethylformamide (DMF)[2][7]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.14 (s, 1H, NH), 7.70 (dd, J=8.4, 2.0 Hz, 1H), 7.60 (d, J=2.0 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H)[9]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 184.2, 159.9, 150.5, 140.9, 127.8, 120.5, 115.2, 115.1[1]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems.

Synthesis of this compound Schiff Bases

The condensation of the C3-keto group of this compound with primary amines is a facile and widely used reaction to generate Schiff bases, which are important intermediates for further synthetic transformations.

Experimental Protocol: Synthesis of 3-(4-acetylphenylimino)-5-bromo-1H-indole-2-one [2]

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 2.26 g) and 4-aminoacetophenone (0.01 mol, 1.35 g) in 50 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and leave it undisturbed overnight.

  • Collect the precipitated Schiff base by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to obtain pure 3-(4-acetylphenylimino)-5-bromo-1H-indole-2-one.

Quantitative Data for Schiff Base Synthesis

Amine ReactantSolventCatalystReaction Time (h)Yield (%)Reference(s)
4-AminoacetophenoneEthanolGlacial Acetic Acid4-685-90[2]
p-ToluidineDMF/Glacial Acetic Acid-382[10]
Ethyl glycinateDMFGlacial Acetic Acid578[10]
p-PhenylenediamineEthanol-680[10]

Spectroscopic Data for a Representative Schiff Base (3-(p-tolylimino)-5-bromo-1H-indol-2-one)

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.80 (s, 1H, NH), 7.55 (d, J=1.8 Hz, 1H), 7.40 (dd, J=8.2, 1.8 Hz, 1H), 7.20 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.0 Hz, 2H), 6.85 (d, J=8.2 Hz, 1H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 164.5, 158.0, 148.2, 138.5, 137.0, 130.0, 128.5, 125.0, 122.0, 118.0, 115.5, 112.0, 21.0.

Synthesis of Pyrimidine Derivatives

This compound-derived chalcones can be cyclized with guanidine hydrochloride to afford pyrimidine derivatives, a class of compounds known for their broad pharmacological activities.

Experimental Workflow for Pyrimidine Synthesis

G A This compound C Schiff Base Intermediate A->C Ethanol, Glacial Acetic Acid (cat.), Reflux B 4-Aminoacetophenone B->C E Chalcone Derivative C->E Ethanol, 10% NaOH, Stir D Substituted Aromatic Aldehyde D->E G Pyrimidine Derivative E->G Ethanol, KOH, Reflux F Guanidine Hydrochloride F->G

Caption: Synthesis of pyrimidine derivatives from this compound.

Experimental Protocol: Synthesis of 5-Bromo-3-[4-(2-amino-6-phenyl-pyrimidin-4-yl)-phenylimino]-1,3-dihydro-indol-2-one [2]

  • Chalcone Synthesis: To a solution of the Schiff base (from section 3.1, 0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 50 mL of ethanol, add 10 mL of 10% w/v NaOH solution dropwise. Stir the mixture for 2-3 hours until it thickens. Filter the resulting chalcone and recrystallize from ethanol.

  • Pyrimidine Synthesis: Prepare a solution of the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 50 mL of ethanol. Add a solution of KOH and reflux the mixture for 10 hours. Cool the reaction mixture and pour it into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.

Quantitative Data for Pyrimidine Synthesis

Chalcone Substituent (R)Yield (%)Reference(s)
-H70.0[11]
2-OCH₃68.0[11]
4-OCH₃65.0[11]
2,4-diCl75.0[11]
4-N(CH₃)₂78.0[11]

Spectroscopic Data for a Representative Pyrimidine Derivative (R = -H) [11]

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.92 (s, 1H, NH), 6.54-7.76 (m, 13H, Ar-H), 3.95 (s, 2H, -NH₂).

Synthesis of Thiazole and Oxadiazole Derivatives

This compound can be converted into various five-membered heterocyclic rings such as thiazoles and oxadiazoles, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of Thiazole Derivatives [12]

  • React this compound with a thiosemicarbazide derivative in the presence of a catalytic amount of acid to form a thiosemicarbazone intermediate.

  • Cyclize the thiosemicarbazone by reacting it with an α-haloketone (e.g., phenacyl bromide) in a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives [10]

  • Synthesize a hydrazide derivative from a this compound Schiff base by reacting it with hydrazine hydrate.

  • React the resulting hydrazide with a suitable acid anhydride in acetic acid to effect cyclization to the 1,3,4-oxadiazole.

Quantitative Data for Thiazole and Oxadiazole Synthesis

HeterocycleReactantsSolventYield (%)Reference(s)
ThiazoleThis compound thiosemicarbazone, phenacyl bromideEthanol65-80[12]
1,3,4-OxadiazoleThis compound hydrazide, acetic anhydrideAcetic Acid70-85[10]

Spectroscopic Data for Representative Thiazole and Oxadiazole Derivatives

  • Thiazole Derivative: ¹H NMR spectra typically show a characteristic singlet for the thiazole proton between δ 7.0-8.0 ppm.[13]

  • 1,3,4-Oxadiazole Derivative: ¹³C NMR spectra will show two characteristic signals for the oxadiazole ring carbons in the range of δ 155-165 ppm.[14]

Biological Activities and Signaling Pathways

Derivatives of this compound have shown significant potential as therapeutic agents, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity: Targeting CDK2 and Microtubules

Certain this compound derivatives exhibit potent anticancer activity by targeting key regulators of the cell cycle and cell division.

4.1.1. Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with Cyclin E, is a critical kinase that promotes the transition from the G1 to the S phase of the cell cycle.[15] Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.[9]

CDK2/Cyclin E Signaling Pathway

G Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Activates Transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes p21 p21 (Inhibitor) p21->CyclinE_CDK2 Inhibits Bromoisatin_Derivative This compound Derivative Bromoisatin_Derivative->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by a this compound derivative.

4.1.2. Disruption of Microtubule Dynamics

Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[1] Some this compound derivatives can interfere with microtubule polymerization or depolymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2]

Microtubule Dynamics and Its Disruption

G cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by this compound Derivative Tubulin_Dimers GTP-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitotic_Arrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization Depolymerization->Tubulin_Dimers GDP-Tubulin Dimers Bromoisatin_Derivative This compound Derivative Bromoisatin_Derivative->Polymerization Inhibits Bromoisatin_Derivative->Depolymerization Stabilizes or Destabilizes

Caption: Disruption of microtubule dynamics by a this compound derivative.

Neuropharmacological Activity: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft.[4] Inhibition of MAO by certain this compound derivatives can increase the concentration of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.[3]

Monoamine Oxidase (MAO) in the Synaptic Cleft

G Presynaptic_Neuron Presynaptic Neuron Vesicle Vesicle with Neurotransmitters Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Receptor Receptor Synaptic_Cleft->Receptor Binds Reuptake_Transporter Reuptake Transporter Synaptic_Cleft->Reuptake_Transporter Reuptake Postsynaptic_Neuron Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Reuptake_Transporter->MAO Degradation by Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Bromoisatin_Inhibitor This compound MAO Inhibitor Bromoisatin_Inhibitor->MAO Inhibits

Caption: Mechanism of MAO inhibition by a this compound derivative.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, enabling the efficient construction of a wide range of heterocyclic compounds with significant biological activities. This guide has provided a detailed overview of its synthetic applications, complete with experimental protocols and quantitative data, to serve as a practical resource for the scientific community. The elucidation of the mechanisms of action of its derivatives as anticancer and neuropharmacological agents, supported by clear signaling pathway diagrams, highlights the therapeutic potential of this scaffold. Continued exploration of the chemistry of this compound is expected to lead to the discovery of new and improved therapeutic agents and functional materials.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, a halogenated derivative of isatin, is a pivotal building block in the synthesis of a diverse array of bioactive molecules and functional materials. Its utility in the development of novel pharmaceuticals, including potential anticancer and antimicrobial agents, underscores the importance of a comprehensive understanding of its safety profile and handling requirements. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings. The information herein is compiled from safety data sheets and chemical literature to ensure a robust framework for its safe utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. This data, summarized in Table 1, informs decisions on appropriate storage conditions, potential reactivity, and suitable handling techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄BrNO₂[1]
Molecular Weight 226.03 g/mol [1]
Appearance Red-orange to brown crystalline powder or crystals[1][2]
Melting Point 253 °C (decomposes)[3][4]
Solubility Soluble in N,N-dimethylformamide (DMF)[2][5]
Stability Stable under normal conditions[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classification is provided in Table 2. It is crucial to be aware of these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[1][2][3][6][7][8][9]

Toxicological Data

While comprehensive toxicological data for this compound is not extensively available in peer-reviewed literature, safety data sheets provide some key information. It is noted that the toxicological properties have not been fully investigated.[6][7]

Table 3: Acute Toxicity and Irritation Data for this compound

TestSpeciesRouteResult
LD₅₀RatIntraperitoneal680 mg/kg
Eye IrritationRabbitOcularEye irritation - 24 h

Source: ChemicalBook Safety Data Sheet

Analgesic and Sedative Properties

Some sources report that this compound exhibits analgesic and sedative properties in mice at a dose of 0.2 g/kg.[5] However, detailed experimental protocols for these specific studies on this compound were not available in the conducted search.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound cited in safety data sheets are not publicly available. However, to fulfill the requirement for a detailed methodology, a relevant experimental protocol for the synthesis and antimicrobial evaluation of this compound derivatives is provided below, as published by Kumar and Kumar (2019).

Synthesis of 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one (Schiff base)
  • Reactants: An equimolar quantity of this compound (0.01 mol) and 4-aminoacetophenone (0.01 mol) are used.

  • Solvent: The reactants are dissolved in 50 ml of ethanol.

  • Catalyst: A catalytic amount of glacial acetic acid is added to the solution.

  • Reaction: The mixture is refluxed.

  • Isolation: The reaction mixture is left undisturbed overnight. The resulting precipitate of the Schiff base is filtered, dried, and recrystallized from ethanol.[10]

General Procedure for the Synthesis of Chalcone Derivatives of this compound
  • Reactants: 0.01 mol of the Schiff base and 0.01 mol of a substituted aromatic aldehyde are used.

  • Solvent: The reactants are dissolved in 50 ml of ethanol.

  • Reagent: 10 ml of a 10% w/v NaOH solution is added dropwise.

  • Reaction: The mixture is stirred for 2-3 hours until it thickens.

  • Isolation: The resulting chalcone precipitate is filtered and recrystallized from ethanol.[10]

General Procedure for the Synthesis of Pyrimidine Derivatives of this compound
  • Reactants: A solution of the chalcone derivative (0.01 mol) and guanidine hydrochloride (0.01 mol) is prepared.

  • Solvent: The reactants are dissolved in 50 ml of ethanol.

  • Reagent: A solution of KOH is added.

  • Reaction: The mixture is refluxed for 10 hours on a water bath.

  • Isolation: The reaction mixture is cooled and poured into crushed ice. The resulting precipitate is filtered, washed, and recrystallized from ethanol.[10]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following diagram outlines the logical workflow for its safe management in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Away from Strong Oxidizing Agents Inspect->Store PPE Don Appropriate PPE: - Safety Glasses with Side-Shields (EN166) - Chemical-Resistant Gloves - Lab Coat - NIOSH/MSHA Approved Respirator (if dust is generated) Store->PPE Weigh Weigh in a Ventilated Enclosure (e.g., Fume Hood) PPE->Weigh Use Use in a Well-Ventilated Area Avoid Dust Formation Weigh->Use Spill Accidental Spill Use->Spill FirstAid First Aid Measures Use->FirstAid Waste Collect Waste in Labeled, Sealed Containers Use->Waste Spill_Action Evacuate Area Wear PPE Sweep up and Shovel into Suitable Containers Avoid Dust Generation Spill->Spill_Action Eye_Contact Rinse with Water for 15 min Seek Immediate Medical Attention FirstAid->Eye_Contact Skin_Contact Wash with Soap and Water Seek Medical Attention FirstAid->Skin_Contact Inhalation Move to Fresh Air Seek Medical Attention FirstAid->Inhalation Dispose Dispose of as Hazardous Waste Consult Local, Regional, and National Regulations Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 standards.[6][7]

  • Skin Protection: Handle with chemical-resistant gloves and wear a lab coat.[6][7]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Avoid the formation of dust.[6][7]

  • Wash hands thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[7]

Accidental Release Measures

  • Ensure adequate ventilation and evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[6]

  • Do not let the product enter drains.[6][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and bromine.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][7]

Disposal Considerations

  • Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[6][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Conclusion

This compound is a valuable compound in chemical synthesis and drug discovery, but it requires careful and informed handling. By adhering to the safety precautions, utilizing appropriate personal protective equipment, and following the established protocols outlined in this guide, researchers and scientists can mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and hazards, is paramount for a safe and productive research environment.

References

In Vitro Anticancer Activity of 5-Bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromoisatin, a halogenated derivative of the endogenous compound isatin, has emerged as a scaffold of significant interest in the field of oncology drug discovery. While research into its direct therapeutic applications is ongoing, its derivatives have demonstrated considerable in vitro anticancer activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on available quantitative data, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Due to the limited availability of public data specifically on this compound, this guide also draws insights from closely related isatin derivatives to provide a broader context for its potential therapeutic value.

Data Presentation: In Vitro Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines is not extensively available in publicly accessible research. Much of the existing literature focuses on the anticancer activities of its more complex derivatives. The data presented below is compiled from available studies and should be interpreted with the understanding that further research is required to fully characterize the cytotoxic profile of this compound.

Table 1: Summary of In Vitro Anticancer Activity of this compound and a Closely Related Derivative

CompoundCancer Cell LineAssayIC50 (µM)Citation
5,7-dibromoisatinColon, Breast, Lung Cancer Cell LinesNot SpecifiedLow micromolar range[1]
5'-Br*HL-60 (Human promyelocytic leukemia)Not Specified2.0 - 12.0 (concentration range tested for mechanistic studies)[2][3]

*Note: 5'-Br is a derivative of this compound, specifically (E)-1-(5'-bromo-2'-oxoindolin-3'-ylidene)-6-ethyl-2, 3, 6, 9-tetrahydro-2, 9-dioxo-1H-pyrrolo[3, 2-f] quinoline-8-carboxylic acid. The provided concentration range was used for mechanistic studies and does not represent a definitive IC50 value.[2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a specified time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the cell cycle analysis.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis signaling pathways.

Materials:

  • This compound-treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Cyclins, CDKs, Rb, p21, p27, Bcl-2, Bax, Caspases)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) cell_culture->flow_cytometry western_blot Western Blot (Protein Expression) cell_culture->western_blot compound_prep This compound Stock Solution Preparation compound_prep->mtt_assay compound_prep->flow_cytometry compound_prep->western_blot ic50 IC50 Determination mtt_assay->ic50 cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase bromoisatin This compound bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) bromoisatin->bcl2 bax Bax (Pro-apoptotic) (Upregulation) bromoisatin->bax mito Mitochondria bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential mechanism of this compound derivative-induced G0/G1 cell cycle arrest. [2][3]

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel anticancer agents. While direct evidence of its in vitro anticancer activity is still emerging, studies on its derivatives suggest that it likely induces cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its future analogues.

Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways directly modulated by this compound.

  • In Vivo Studies: Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models.

A deeper understanding of the biological activities of this compound will be instrumental in guiding the rational design and development of more potent and selective isatin-based anticancer drugs.

References

5-Bromoisatin as an Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromoisatin and its derivatives as enzyme inhibitors. It consolidates quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the isatin ring, yielding this compound, can significantly modulate its physicochemical properties and biological activity. This guide focuses on the role of this compound and its derivatives as inhibitors of key enzymes implicated in various diseases, including cancer and diabetes.

Enzyme Inhibitory Activity of this compound Derivatives

Table 1: VEGFR-2 Inhibitory Activity of Isatin Derivatives
CompoundStructureTarget EnzymeIC50 (nM)Cell Line/Assay ConditionReference
Isatin Derivative 13 N/A (Described as a quinoline-isatin hybrid)VEGFR-269.11Enzymatic Assay[1]
Isatin Derivative 14 N/A (Described as a quinoline-isatin hybrid)VEGFR-285.89Enzymatic Assay[1]
Isatin Derivative 21a N/A (Described as a quinoxaline-based isatin derivative)VEGFR-23.8Enzymatic Assay[2]

Note: Specific structures for compounds 13, 14, and 21a were not provided in the source abstracts. The descriptions indicate they are derivatives of isatin.

Table 2: α-Glucosidase Inhibitory Activity of a Chromone-Isatin Derivative
CompoundStructureTarget EnzymeIC50 (µM)Reference
Chromone-Isatin Derivative 6j 7-hydroxy substituent on chromone and a 4-bromobenzyl group at N1 of isatinα-Glucosidase (yeast)3.18 ± 0.12[3]
Table 3: Antimicrobial Activity of this compound-Decorated Thiazole Derivatives (Suggestive of TyrRS Inhibition)
CompoundStructureTest OrganismInhibition Zone (mm)Reference
14c 5-Bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-oneE. coli ATCC 2592218[4]
MRSA ATCC 4330020[4]
C. albicans ATCC 1023117[4]
14d 5-Bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-oneE. coli ATCC 2592216[4]
MRSA ATCC 4330018[4]
C. albicans ATCC 1023115[4]
14e 5-Bromo-3-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)indolin-2-oneE. coli ATCC 2592222[4]
MRSA ATCC 4330024[4]
C. albicans ATCC 1023121[4]

Key Signaling Pathways

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Bromoisatin This compound Derivatives Bromoisatin->VEGFR2 Inhibits Apoptosis_Pathway Bromoisatin This compound Derivatives Mitochondria Mitochondria Bromoisatin->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleaves to activate Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves to activate Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes VEGFR2_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->PrepareReagents Mix Mix Reagents in 96-well plate PrepareReagents->Mix Incubate Incubate (30°C, 1 hr) Mix->Incubate StopReaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate->StopReaction DevelopSignal Develop Signal (Add Kinase Detection Reagent) StopReaction->DevelopSignal ReadLuminescence Read Luminescence DevelopSignal->ReadLuminescence AnalyzeData Analyze Data (Calculate IC50) ReadLuminescence->AnalyzeData End End AnalyzeData->End AlphaGlucosidase_Assay_Workflow Start Start PrepareMix Prepare Reaction Mix (Buffer, Compound, Enzyme) Start->PrepareMix PreIncubate Pre-incubate (37°C, 15 min) PrepareMix->PreIncubate AddSubstrate Add Substrate (pNPG) PreIncubate->AddSubstrate Incubate Incubate (37°C, 20 min) AddSubstrate->Incubate StopReaction Stop Reaction (Add Na₂CO₃) Incubate->StopReaction ReadAbsorbance Read Absorbance (405 nm) StopReaction->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

Synthesis of 5-Bromoisatin from Isatin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromoisatin, a key intermediate in the development of various pharmaceutical compounds and a versatile building block in organic synthesis.[1][2] The protocols detailed herein focus on a highly efficient and straightforward method for the bromination of isatin. This application note includes detailed experimental procedures, characterization data, and safety information to facilitate the successful synthesis and application of this compound in a laboratory setting.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and organic synthesis.[2] The isatin core is a recurring motif in numerous natural products and synthetic molecules, exhibiting a broad range of biological activities.[2] Among its halogenated derivatives, this compound has garnered considerable attention due to the influence of the bromine atom at the 5-position on the molecule's electronic properties and reactivity.[2] This modification makes this compound a valuable precursor for synthesizing more complex molecules with potential therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4]

This document outlines a simple and efficient method for the preparation of this compound from isatin using Pyridinium bromochromate (PBC) as a brominating and oxidizing agent.[5] This method offers advantages over other procedures, such as higher yields and shorter reaction times.[5]

Applications

This compound serves as a crucial starting material in the synthesis of a wide array of bioactive molecules and functional materials:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1] Its structure allows for modifications that can enhance biological activity.[1] Derivatives of this compound have also shown potential as antimicrobial, analgesic, and sedative agents.[4][6][7]

  • Organic Synthesis: this compound is a versatile building block for the synthesis of complex organic molecules, including N-derivatives of this compound, N-substituted pyrroles, and various other heterocyclic systems.[6][8]

  • Dyes and Pigments: It is also employed in the synthesis of dyes and pigments.[1]

Experimental Protocol: Synthesis of this compound using Pyridinium Bromochromate (PBC)

This protocol is adapted from a simple and efficient method for the preparation of 5-Bromoisatins.[5]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial Acetic Acid

  • Ether

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Cold Water

Equipment:

  • Round-bottom flask

  • Water bath

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR Spectrometer

  • IR Spectrometer

Procedure:

  • To a suspension of Pyridinium bromochromate (PBC) (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.

  • Heat the reaction mixture at 90°C in a water bath with constant stirring for 20 minutes.[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion of the reaction, pour the mixture into cold water (100 mL).[5]

  • Extract the product with ether (3 x 20 mL).[5]

  • Combine the ethereal extracts and wash with aqueous NaHCO₃ solution, followed by water.[5]

  • Dry the organic layer over anhydrous Na₂SO₄.[5]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.[5]

  • Recrystallize the crude product from ethanol to yield pure this compound.[5]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Isatin & PBC in Acetic Acid B Heat at 90°C for 20 min A->B C Quench with Cold Water B->C D Ether Extraction C->D E Wash with NaHCO3 & Water D->E F Dry with Na2SO4 E->F G Solvent Evaporation F->G H Recrystallization from Ethanol G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound from isatin.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialIsatin[5]
Brominating AgentPyridinium bromochromate (PBC)[5]
SolventGlacial Acetic Acid[5]
Reaction Temperature90 °C[5]
Reaction Time20 minutes[5]
Yield89%[5]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₈H₄BrNO₂[9]
Molecular Weight226.03 g/mol [8]
AppearanceOrange Crystalline Powder / Red prisms or needles[6]
Melting Point249-250 °C[5]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H)[5]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[5]
SolubilitySoluble in N,N-dimethylformamide[6]

Safety Information

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[7][10]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of soap and water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[8]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask type N95 (US), eyeshields, and gloves when handling this compound.[8]

Conclusion

The synthesis of this compound from isatin using Pyridinium bromochromate is a highly effective method that provides the desired product in high yield with a simple work-up procedure. The versatility of this compound as a synthetic intermediate makes this protocol valuable for researchers in medicinal chemistry and drug discovery. The detailed protocol and characterization data provided in this application note should enable the reliable synthesis and use of this important compound in further research and development endeavors.

References

Application Notes and Protocols for N-alkylation of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the isatin scaffold is a pivotal reaction in medicinal chemistry and drug discovery. The introduction of alkyl groups at the N-1 position of the isatin ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. 5-Bromoisatin, in particular, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including potential anticancer, antiviral, and antimicrobial agents. The bromine atom at the C-5 position not only influences the electronic properties of the indole ring but also provides a handle for further functionalization through cross-coupling reactions. This document provides a detailed protocol for the N-alkylation of this compound, summarizing various reaction conditions and presenting a generalized experimental workflow.

Key Applications

N-alkylated this compound derivatives are crucial precursors in the development of novel therapeutics. The strategic introduction of diverse alkyl and functionalized alkyl chains allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have been investigated for a range of biological activities, including but not limited to:

  • Anticancer Agents: N-substituted isatins have shown potent cytotoxicity against various cancer cell lines.[1][2]

  • Antiviral and Anti-HIV Agents: Modification at the nitrogen atom has led to the discovery of compounds with significant antiviral efficacy.[1]

  • Caspase Inhibitors: Specific N-alkylated isatins have been identified as potent and selective caspase inhibitors, relevant in apoptosis-related research.[1]

  • Antimicrobial Agents: The isatin core is a well-known pharmacophore in the design of new antibacterial and antifungal drugs.[2][3]

Data Presentation: N-alkylation Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of isatin and its derivatives, which are applicable to this compound. Both conventional heating and microwave-assisted methods are presented, highlighting the versatility of this transformation.

EntryAlkylating AgentBaseSolventMethodTimeYield (%)Reference
1Methyl IodideK₂CO₃DMFMicrowave (300W)3 min95[4]
2Ethyl IodideK₂CO₃DMFMicrowave (300W)3 min90[4]
3n-Butyl BromideNaHDMFNot SpecifiedNot Specified69[4]
4Benzyl ChlorideK₂CO₃DMFMicrowave (200W)5 min96[4]
5Ethyl ChloroacetateK₂CO₃DMFMicrowave (200W)3 min76[4]
6Benzyl ChlorideKF/Al₂O₃ACNMicrowave (180°C)25 min91[5]
7Ethyl BromoacetateKF/Al₂O₃ACNReflux21 h97[6]
8Various Alkyl HalidesK₂CO₃DMFMicrowaveHighHigh[5]

Experimental Protocol: General Procedure for N-alkylation of this compound

This protocol describes a generalized and robust method for the N-alkylation of this compound using an alkyl halide with potassium carbonate as the base in N,N-dimethylformamide (DMF). This procedure can be adapted for both conventional heating and microwave-assisted synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (for conventional heating)

  • Microwave reactor (for microwave-assisted synthesis)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or an appropriate microwave reaction vessel, add this compound (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.2-1.5 eq.) to the vessel.

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the this compound (typically a concentration of 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) to the stirred suspension.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 50-80 °C and stir for 2-24 hours. The progress of the reaction should be monitored by TLC.

    • Microwave-Assisted Synthesis: Seal the reaction vessel and place it in the microwave reactor. Heat the mixture to 100-150 °C for 5-30 minutes. Microwave conditions can significantly reduce reaction times.[1][4][7]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • A precipitate of the N-alkylated product should form. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • If a precipitate is formed, filter the solid, wash it with water, and dry it.

    • If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the N-alkylation of this compound.

Caption: General reaction scheme for the N-alkylation of this compound.

experimental_workflow start Start setup Reaction Setup: This compound, Base, Solvent start->setup add_reagent Add Alkyl Halide setup->add_reagent reaction Reaction: Conventional Heating or Microwave Irradiation add_reagent->reaction workup Work-up: Quench with water, Extract/Filter reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product N-Alkyl-5-Bromoisatin purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Preparation of 5-Bromoisatin Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of 5-Bromoisatin Schiff bases, a class of compounds with significant potential in medicinal chemistry.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors in organic synthesis, renowned for their wide range of biological activities. The introduction of a bromine atom at the 5-position of the isatin ring often enhances the therapeutic potential of the resulting compounds. Schiff bases derived from this compound are synthesized through the condensation of this compound with various primary amines.[1] This reaction creates an azomethine group (-C=N-), which is a key pharmacophore responsible for diverse biological activities, including antimicrobial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects.[1][2] The lipophilicity of these compounds allows them to cross cell membranes, making them promising candidates for drug development.

Synthesis of this compound Schiff Bases

The general method for the synthesis of this compound Schiff bases involves the condensation reaction between this compound and a primary amine in a suitable solvent, often with a catalytic amount of acid.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound 5-Bromoisatin_Schiff_Base This compound Schiff Base This compound->5-Bromoisatin_Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->5-Bromoisatin_Schiff_Base Solvent Solvent (e.g., Ethanol, DMF) Solvent->5-Bromoisatin_Schiff_Base Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->5-Bromoisatin_Schiff_Base Heat Heat (Reflux) Heat->5-Bromoisatin_Schiff_Base Water H2O 5-Bromoisatin_Schiff_Base->Water +

Caption: General synthesis of this compound Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol describes a general procedure for the synthesis of this compound Schiff bases.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminoacetophenone, p-toluidine)[3][4]

  • Ethanol or Dimethylformamide (DMF)[3][5]

  • Glacial Acetic Acid[3][5]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of this compound (e.g., 0.01 mol) and the desired primary amine (0.01 mol) in a suitable solvent such as ethanol or DMF (50 mL).[3]

  • Add a catalytic amount (3-4 drops) of glacial acetic acid to the mixture.[5]

  • Attach a reflux condenser and heat the mixture to reflux for 2-12 hours, with continuous stirring.[3][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Pour the cooled reaction mixture into a beaker containing crushed ice.[5]

  • A precipitate of the this compound Schiff base will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Dry the product in a desiccator or oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[3]

Characterization

The synthesized this compound Schiff bases can be characterized by various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond, look for a characteristic stretching vibration in the range of 1650-1690 cm⁻¹. The spectrum should also show the absence of the primary amine N-H stretching bands and one of the C=O stretching bands of the isatin moiety.[3]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the substituent group. The N-H proton of the isatin ring typically appears as a singlet at around 8.2 ppm.[3]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: This technique can be used to confirm the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound and confirm its molecular formula.

Applications and Biological Activities

This compound Schiff bases have been investigated for a variety of biological activities. The data below summarizes some of the reported activities.

Antimicrobial Activity

Several this compound Schiff bases have demonstrated significant activity against various bacterial and fungal strains.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Pyrimidine Derivatives (µg/mL) [3]

CompoundR-groupS. aureusB. subtilisP. aeruginosaE. coliC. albicansA. niger
3g2-NO₂6.2512.5252512.525
3h4-NO₂12.56.2550252512.5
3i2,4-Cl6.2512.512.52512.525

Note: These compounds are pyrimidine derivatives synthesized from an initial this compound Schiff base.[3]

Cytotoxic Activity

Certain this compound Schiff bases have shown promising cytotoxic activity against cancer cell lines.

Table 2: Cytotoxic Activity (IC₅₀) of 5-Haloisatin Schiff Bases Derived from S-Benzyldithiocarbazate [6][7]

CompoundHalogenCell LineIC₅₀ (µM)IC₅₀ (µg/mL)
SB5BrISABrMCF-76.402.6
SB5FISAFMCF-79.263.2
SB5ClISAClMCF-738.6914.0

MCF-7: Human non-metastatic mammary gland adenocarcinoma cell line.[6][7]

Anti-HIV Activity

Schiff and Mannich bases derived from this compound have been evaluated for their anti-HIV activity. One particular N,N-dimethylaminomethyl Mannich base of a this compound Schiff base showed notable activity against the replication of HIV-1 (IIIB) in MT-4 cells.[2]

Experimental Workflow and Further Reactions

The synthesized this compound Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as pyrimidines and chalcones.[3]

G cluster_synthesis Synthesis cluster_derivatization Further Derivatization cluster_application Application Start This compound + Primary Amine Schiff_Base This compound Schiff Base Start->Schiff_Base Condensation Chalcone Chalcone Derivative Schiff_Base->Chalcone + Aromatic Aldehyde + NaOH Biological_Screening Biological Activity Screening (Antimicrobial, Anticancer, etc.) Schiff_Base->Biological_Screening Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine + Guanidine HCl + KOH, Reflux Pyrimidine->Biological_Screening

Caption: Workflow for synthesis and derivatization.

Protocol 2: Synthesis of Chalcone Derivatives from this compound Schiff Base

Materials:

  • This compound Schiff base (e.g., 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one)[3]

  • Substituted aromatic aldehyde[3]

  • Ethanol

  • 10% w/v Sodium Hydroxide (NaOH) solution[3]

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the this compound Schiff base (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (50 mL).[3]

  • Add 10 mL of a 10% w/v NaOH solution dropwise to the mixture with constant stirring.[3]

  • Continue stirring for 2-3 hours at room temperature until the mixture becomes thick.[3]

  • Filter the resulting chalcone precipitate and recrystallize it from ethanol.[3]

Protocol 3: Synthesis of Pyrimidine Derivatives from Chalcones

Materials:

  • Chalcone derivative from Protocol 2[3]

  • Guanidine hydrochloride[3]

  • Potassium Hydroxide (KOH) solution

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crushed ice

Procedure:

  • Prepare a solution of the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (50 mL).[3]

  • Add a solution of KOH to the mixture.[3]

  • Reflux the reaction mixture for 10 hours on a water bath.[3]

  • After cooling, pour the mixture into crushed ice.[3]

  • Filter the precipitate, wash it with water, and recrystallize from ethanol to obtain the pure pyrimidine derivative.[3]

Conclusion

The synthesis of this compound Schiff bases offers a straightforward and efficient route to a class of compounds with significant and diverse biological activities. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their potential as therapeutic agents. The versatility of the isatin scaffold and the Schiff base linkage allows for extensive structural modifications, paving the way for the development of new drug candidates with improved efficacy and selectivity.

References

Application Notes and Protocols: Synthesis of Spirooxindoles Using 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse spirooxindole scaffolds utilizing 5-bromoisatin as a key starting material. The following sections detail multi-component reaction strategies that offer efficient access to complex heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound serves as a versatile precursor for the synthesis of these complex molecules, with the bromine substituent offering a handle for further synthetic modifications (e.g., cross-coupling reactions) and often enhancing the biological potency of the final compounds.

This document outlines two distinct and efficient multi-component protocols for the synthesis of pyran- and pyrazole-annulated spirooxindoles from this compound.

Synthesis of Spiro[4H-pyran-3,3'-oxindoles] via a Three-Component Reaction

A facile and efficient one-pot, three-component condensation reaction can be employed for the synthesis of spiro[4H-pyran-3,3'-oxindoles]. This method involves the reaction of this compound, malononitrile, and a 1,3-dicarbonyl compound.

Quantitative Data
Product NameStarting MaterialsCatalystSolventYield (%)Melting Point (°C)
2-Amino-5'-bromo-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile[1]This compound, Malononitrile, 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)β-cyclodextrin-SO3H[1]Water83[1]259-260[1]
Experimental Protocol

Synthesis of 2-Amino-5'-bromo-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile [1]

  • To a 25 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1 mmol).

  • Add β-cyclodextrin-SO3H (0.1 mmol) as the catalyst.

  • Add 10 mL of water to the flask.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).

  • Upon completion of the reaction, collect the precipitated solid by vacuum filtration.

  • Wash the solid with water.

  • The product can be further purified by recrystallization if necessary.

Synthetic Workflow

Three_Component_Spirooxindole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Bromoisatin This compound Reaction One-Pot Reaction Bromoisatin->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dimedone Dimedone Dimedone->Reaction Catalyst β-cyclodextrin-SO3H Catalyst->Reaction Catalyst Solvent Water Solvent->Reaction Solvent Temperature Room Temperature Temperature->Reaction Condition Spirooxindole Spiro[4H-pyran-3,3'-oxindole] Reaction->Spirooxindole

Caption: Workflow for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles].

Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] via a Four-Component Reaction

A highly efficient four-component reaction provides access to the structurally complex spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] scaffold. This one-pot synthesis involves the reaction of a bromo-substituted isatin, malononitrile, a pyrazolone derivative, and a catalyst in a suitable solvent.

Quantitative Data
Product NameStarting MaterialsCatalystSolventYield (%)Melting Point (°C)
6'-Amino-5,7-dibromo-2-oxo-3'-(trifluoromethyl)-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile[2]5,7-Dibromoisatin, Malononitrile, 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-oneSodium Acetate[2]Ethanol91[2]305-306[2]
Experimental Protocol

Synthesis of 6'-Amino-5,7-dibromo-2-oxo-3'-(trifluoromethyl)-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile [2]

  • In a suitable reaction flask, combine 5,7-dibromoisatin (1 mmol), malononitrile (1 mmol), and 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (1 mmol).

  • Add a catalytic amount of sodium acetate.

  • Add ethanol as the solvent.

  • Reflux the reaction mixture with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum. The product can be recrystallized from ethanol for further purification.

Synthetic Workflow

Four_Component_Spirooxindole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Dibromoisatin 5,7-Dibromoisatin Reaction One-Pot Four-Component Reaction Dibromoisatin->Reaction Malononitrile Malononitrile Malononitrile->Reaction Pyrazolone 5-(Trifluoromethyl)- 2,4-dihydro-3H-pyrazol-3-one Pyrazolone->Reaction Catalyst Sodium Acetate Catalyst->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent Temperature Reflux Temperature->Reaction Condition Spirooxindole Spiro[indoline-3,4'-pyrano [2,3-c]pyrazole] Reaction->Spirooxindole

Caption: Workflow for the four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles].

Biological Activity and Significance

Spirooxindoles are a well-established class of compounds with significant potential in drug discovery. The pyran- and pyrazole-fused spirooxindoles synthesized from this compound are no exception.

  • Spiro[4H-pyran-3,3'-oxindoles]: Derivatives of this scaffold have been reported to exhibit promising biological activities, including antimicrobial and anticancer properties. Some compounds have also been shown to be effective as bacterial biofilm disruptors, which is a significant area of research in combating antibiotic resistance.[3]

  • Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]: This class of compounds has been investigated for a range of biological activities. Notably, various spirooxindole derivatives have demonstrated potent anticancer activity.[4][5] The unique three-dimensional structure of these molecules allows them to interact with a variety of biological targets.

The presence of the bromine atom on the isatin core in these synthesized spirooxindoles can influence their physicochemical properties, such as lipophilicity, and may enhance their interaction with biological targets, potentially leading to increased potency. Furthermore, the bromine atom serves as a valuable functional group for further chemical diversification to explore structure-activity relationships (SAR).

References

Application Notes and Protocols for Multicomponent Reactions Involving 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for leveraging 5-Bromoisatin in multicomponent reactions (MCRs) to generate structurally diverse and biologically relevant molecules, particularly spirooxindoles. The methodologies outlined are intended to be adaptable for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Introduction

This compound is a versatile building block in organic synthesis, prized for its reactive ketone at the C-3 position and the electron-withdrawing bromine atom on the indole ring, which can influence the reactivity and biological activity of the resulting products.[1] Multicomponent reactions, which combine three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular architectures from simple precursors.[2] The convergence of this compound with MCRs provides a powerful platform for the rapid generation of novel heterocyclic compounds, particularly spirooxindoles, which are known to possess a wide range of pharmacological properties including anticancer, antimicrobial, and antiviral activities.[3][4]

Application Note 1: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 2'-amino-spiro[indoline-3,4'-pyran] derivatives from this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Experimental Workflow: Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, active methylene compound, and 1,3-dicarbonyl in solvent B Add catalyst (e.g., piperidine) A->B C Stir at specified temperature B->C D Monitor reaction by TLC C->D E Pour into ice water D->E Upon completion F Filter the precipitate E->F G Wash with cold water/ethanol F->G H Recrystallize or use column chromatography G->H I I H->I Pure Product

Caption: General workflow for the synthesis of spiro[indoline-3,4'-pyran] derivatives.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol)

  • Dimedone or other 1,3-dicarbonyl compound (1.0 mmol)

  • Piperidine (catalytic amount, ~10 mol%)

  • Ethanol or Methanol (10-15 mL)

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 mmol), the active methylene compound (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol) is prepared in ethanol (10 mL).

  • A catalytic amount of piperidine (0.1 mmol) is added to the suspension.

  • The reaction mixture is stirred at room temperature or heated to reflux, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure spiro[indoline-3,4'-pyran] derivative.

Application Note 2: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro[pyrrolidine-2,3'-oxindole] Derivatives

This protocol outlines the synthesis of highly functionalized spiro[pyrrolidine-2,3'-oxindole] derivatives via a 1,3-dipolar cycloaddition reaction. An azomethine ylide, generated in situ from this compound and an amino acid (such as sarcosine or L-proline), reacts with a dipolarophile (e.g., a nitrostyrene derivative) to yield the desired spiro compound with high regio- and stereoselectivity.[3]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

G This compound This compound Azomethine Ylide Azomethine Ylide This compound->Azomethine Ylide Amino Acid Amino Acid Amino Acid->Azomethine Ylide Decarboxylative Condensation Dipolarophile Dipolarophile Spiro[pyrrolidine-2,3'-oxindole] Spiro[pyrrolidine-2,3'-oxindole] Dipolarophile->Spiro[pyrrolidine-2,3'-oxindole] [3+2] Cycloaddition Azomethine Ylide->Spiro[pyrrolidine-2,3'-oxindole]

Caption: Mechanism of spiro[pyrrolidine-2,3'-oxindole] synthesis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Amino acid (e.g., L-proline or sarcosine) (1.2 mmol)

  • (E)-β-nitrostyrene derivative (1.0 mmol)

  • Methanol or Acetonitrile (15 mL)

Procedure:

  • A solution of this compound (1.0 mmol) and the (E)-β-nitrostyrene derivative (1.0 mmol) is prepared in methanol (15 mL) in a round-bottom flask.

  • The amino acid (1.2 mmol) is added to the solution.

  • The mixture is heated to reflux for a specified time (typically 2-8 hours), with reaction progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is treated with cold water and the resulting solid is collected by filtration.

  • The crude product is washed with diethyl ether to remove non-polar impurities.

  • Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure spiro[pyrrolidine-2,3'-oxindole].

Application Note 3: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful tool for generating α-acyloxy carboxamides from an isocyanide, a carboxylic acid, and a carbonyl compound.[5] In this case, this compound serves as the carbonyl component. This reaction is notable for its high atom economy and the generation of products with significant potential for further functionalization.

Reaction Mechanism: Passerini Reaction

G This compound This compound Intermediate Nitrilium Ion Intermediate This compound->Intermediate Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate Protonation Isocyanide Isocyanide Isocyanide->Intermediate Nucleophilic Attack Product α-Acyloxy Carboxamide Intermediate->Product Intramolecular Acyl Transfer

Caption: Simplified mechanism of the Passerini three-component reaction involving this compound.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • A carboxylic acid (e.g., benzoic acid) (1.1 mmol)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the carboxylic acid (1.1 mmol).

  • Dissolve the solids in anhydrous DCM (10 mL).

  • Add the isocyanide (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-acyloxy carboxamide product.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized from this compound.

Compound IDR Group (on nitrostyrene)IC₅₀ (µM) against A549 Lung Cancer Cells[3]Selectivity Index (SI)[3]
4c 4-F47.920.96
4f 2,4-diCl46.121.12
4m 4-Cl34.992.43
4q 4-Br39.761.41
4t 3-NO₂41.011.32
Artesunic acid (Standard) -9.850.76
Artemisinin (Standard) ->100-
Chloroquine (Standard) ->1000.03

Note: The selectivity index (SI) is a ratio of the cytotoxic activity against normal cells to the cytotoxic activity against cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Conclusion

This compound is a highly valuable substrate for multicomponent reactions, enabling the efficient synthesis of diverse and complex heterocyclic scaffolds. The protocols provided herein offer robust starting points for the generation of spirooxindole libraries with demonstrated biological relevance. These methodologies are well-suited for applications in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space in the search for new therapeutic agents.

References

Synthesis of Heterocyclic Compounds from 5-Bromoisatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 5-Bromoisatin as a versatile starting material. The inherent reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-position, coupled with the functional handle provided by the bromine atom at the 5-position, makes this compound a valuable scaffold in medicinal chemistry and drug discovery. The protocols outlined below cover the synthesis of pyrimidines, spiro-thiazolidinones, spiro-pyrrolidines, 1,2,3-triazoles, and oxa/thiazoles, with a focus on providing actionable experimental details.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from this compound is a multi-step process that begins with the formation of a Schiff base, followed by a Claisen-Schmidt condensation to form a chalcone, and subsequent cyclization with guanidine hydrochloride to yield the final pyrimidine ring.[1] These compounds have been investigated for their antimicrobial properties.

Experimental Protocols

Step 1: Synthesis of 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one (Schiff Base)

  • Materials and Reagents:

    • This compound (0.01 mol, 2.26 g)

    • 4-Aminoacetophenone (0.01 mol, 1.35 g)

    • Ethanol (50 mL)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve equimolar quantities of this compound and 4-aminoacetophenone in 50 mL of ethanol in a round-bottom flask.[1]

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for a suitable duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to stand undisturbed overnight.

    • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure Schiff base.[1]

Step 2: Synthesis of 5-Bromo-3-[4-(3-substituted-phenyl-acryloyl)-phenylamino]-1,3-dihydro-indol-2-one (Chalcones)

  • Materials and Reagents:

    • Schiff base from Step 1 (0.01 mol)

    • Substituted aromatic aldehyde (0.01 mol)

    • Ethanol (50 mL)

    • 10% w/v Sodium Hydroxide solution (10 mL)

  • Procedure:

    • Dissolve 0.01 mol of the Schiff base and 0.01 mol of a selected substituted aromatic aldehyde in 50 mL of ethanol.[1]

    • Add 10 mL of a 10% w/v aqueous solution of sodium hydroxide dropwise to the mixture.[1]

    • Stir the mixture for 2-3 hours until it becomes thick.[1]

    • Filter the precipitated chalcone and recrystallize it from ethanol.[1] Monitor the reaction progress using TLC.

Step 3: Synthesis of 3-[4-(2-Amino-6-substituted-phenyl-pyrimidin-4-yl)-phenylamino]-5-bromo-1,3-dihydro-indol-2-one (Pyrimidine Derivatives)

  • Materials and Reagents:

    • Chalcone from Step 2 (0.01 mol)

    • Guanidine hydrochloride (0.01 mol)

    • Ethanol (50 mL)

    • Potassium Hydroxide solution

  • Procedure:

    • Prepare a solution of the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 50 mL of ethanol.[1]

    • Add a solution of potassium hydroxide to the mixture.[1]

    • Reflux the reaction mixture for 10 hours on a water bath.[1]

    • After cooling, pour the reaction mixture into crushed ice.

    • Filter the resulting precipitate, wash it with water, and recrystallize from ethanol to obtain the final pyrimidine derivative.[1]

Data Presentation

Table 1: Antimicrobial Activity (MIC, µg/mL) of this compound Derived Pyrimidine Derivatives [1]

CompoundR-groupS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
3a -H5050>50>50>50>50
3b 2-OCH₃252550505050
3c 4-OCH₃2550505050>50
3g 4-NO₂6.256.2512.512.512.525
3h 2-Cl12.56.2512.5252525
3i 2,4-diCl6.2512.56.2512.512.512.5
Ciprofloxacin -6.256.256.256.25--
Fluconazole -----6.256.25

Visualization

pyrimidine_synthesis start This compound schiff_base Schiff Base Intermediate start->schiff_base + 4-Aminoacetophenone Glacial Acetic Acid, EtOH, Reflux chalcone Chalcone Intermediate schiff_base->chalcone + Ar-CHO 10% NaOH, EtOH, Stir pyrimidine Pyrimidine Derivative chalcone->pyrimidine + Guanidine HCl KOH, EtOH, Reflux

Caption: Synthesis of Pyrimidine Derivatives from this compound.

Synthesis of Spiro-Thiazolidinone Derivatives

Spiro-thiazolidinones are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves a one-pot, three-component reaction of this compound, an aromatic amine, and thioglycolic acid.

Experimental Protocol
  • Materials and Reagents:

    • This compound (1 mmol)

    • Aromatic amine (e.g., aniline, p-toluidine) (1 mmol)

    • Thioglycolic acid (1 mmol)

    • Oxalic acid (0.1 g, catalyst)

    • Ethyl acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, mix this compound (1 mmol), the desired aromatic amine (1 mmol), thioglycolic acid (1 mmol), and oxalic acid (0.1 g).

    • Stir the mixture at room temperature. The reaction time will vary depending on the specific reactants.

    • Monitor the completion of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/n-hexane, 1:4).

    • Upon completion, add 10 mL of ethyl acetate to the reaction mixture.

    • Filter the mixture to recover the catalyst.

    • Evaporate the solvent from the filtrate to obtain the solid residue.

    • Recrystallize the crude product from ethanol to yield the pure spiro-thiazolidinone derivative.

Visualization

spiro_thiazolidinone_synthesis bromoisatin This compound spiro_product Spiro-Thiazolidinone bromoisatin->spiro_product amine Aromatic Amine amine->spiro_product thioglycolic Thioglycolic Acid thioglycolic->spiro_product One-pot Oxalic Acid, RT

Caption: One-pot synthesis of Spiro-Thiazolidinones.

Synthesis of Spiro-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

Spiro-pyrrolidines are synthesized from this compound through a 1,3-dipolar cycloaddition reaction. This involves the in-situ generation of an azomethine ylide from this compound and an amino acid (such as sarcosine), which then reacts with a dipolarophile.

Experimental Protocol
  • Materials and Reagents:

    • This compound (1 mmol)

    • Sarcosine (1 mmol)

    • Dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1 mmol)

    • Solvent (e.g., methanol or DMSO)

  • Procedure:

    • In a suitable flask, dissolve this compound (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol) in the chosen solvent.

    • Heat the reaction mixture under reflux, monitoring its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Isolate the crude product, which may precipitate upon cooling or require solvent evaporation.

    • Purify the product by recrystallization from an appropriate solvent to obtain the desired spiro-pyrrolidine derivative.

Visualization

spiro_pyrrolidine_synthesis bromoisatin This compound azomethine_ylide Azomethine Ylide (in-situ) bromoisatin->azomethine_ylide amino_acid Sarcosine amino_acid->azomethine_ylide Reflux spiro_pyrrolidine Spiro-Pyrrolidine azomethine_ylide->spiro_pyrrolidine dipolarophile Dipolarophile dipolarophile->spiro_pyrrolidine [3+2] Cycloaddition

Caption: Synthesis of Spiro-Pyrrolidines via 1,3-Dipolar Cycloaddition.

Synthesis of 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazoles from this compound proceeds through a multi-step sequence starting with the formation of a Schiff base with p-phenylenediamine, followed by diazotization, conversion to an azide, and finally a cycloaddition reaction.

Experimental Protocol

Step 1: Synthesis of the Schiff Base with p-Phenylenediamine

  • Materials and Reagents:

    • This compound

    • p-Phenylenediamine

    • Ethanol

    • Glacial Acetic Acid (catalytic)

  • Procedure:

    • React this compound with p-phenylenediamine in ethanol with a catalytic amount of glacial acetic acid under reflux to form the corresponding Schiff base.

Step 2: Diazotization and Azide Formation

  • Materials and Reagents:

    • Schiff base from Step 1

    • Hydrochloric acid

    • Sodium nitrite

    • Sodium azide

  • Procedure:

    • Diazotize the Schiff base in an acidic medium using sodium nitrite at low temperatures (0-5 °C).

    • Treat the resulting diazonium salt with sodium azide to form the azide intermediate.

Step 3: Cycloaddition to form 1,2,3-Triazole

  • Materials and Reagents:

    • Azide intermediate from Step 2

    • Active methylene compound (e.g., acetylacetone or ethyl acetoacetate)

  • Procedure:

    • React the azide intermediate with an active methylene compound such as acetylacetone or ethyl acetoacetate to yield the final 1,2,3-triazole derivative.

Visualization

triazole_synthesis start This compound schiff_base Schiff Base start->schiff_base + p-Phenylenediamine diazonium Diazonium Salt schiff_base->diazonium Diazotization azide Azide Intermediate diazonium->azide + Sodium Azide triazole 1,2,3-Triazole azide->triazole + Active Methylene Compound

Caption: Synthetic Pathway to 1,2,3-Triazole Derivatives.

Synthesis of Oxazole and Thiazole Derivatives

Oxazole and thiazole rings can be synthesized from this compound by first forming a Schiff base with ethyl glycinate, followed by reaction with urea or thiourea and subsequent cyclization.

Experimental Protocol

Step 1: Synthesis of 5-bromo-3-(ethyl imino acetate)-2-oxo indole

  • Materials and Reagents:

    • This compound

    • Ethyl glycinate

    • Glacial Acetic Acid (catalytic)

    • Ethanol

  • Procedure:

    • React this compound with ethyl glycinate in ethanol with a catalytic amount of glacial acetic acid under reflux.

Step 2: Formation of Urea/Thiourea Adduct

  • Materials and Reagents:

    • Intermediate from Step 1

    • Urea or Thiourea

  • Procedure:

    • React the intermediate from Step 1 with either urea (for oxazole synthesis) or thiourea (for thiazole synthesis).

Step 3: Cyclization to Oxazole/Thiazole

  • Materials and Reagents:

    • Urea/Thiourea adduct from Step 2

    • p-Bromophenacylbromide

    • Absolute Ethanol

  • Procedure:

    • Cyclize the urea or thiourea adduct by reacting it with p-bromophenacylbromide in absolute ethanol to yield the corresponding oxazole or thiazole derivative.

Visualization

oxazole_thiazole_synthesis start This compound schiff_base Imino Acetate Intermediate start->schiff_base + Ethyl Glycinate urea_adduct Urea Adduct schiff_base->urea_adduct + Urea thiourea_adduct Thiourea Adduct schiff_base->thiourea_adduct + Thiourea oxazole Oxazole Derivative urea_adduct->oxazole + p-Bromophenacylbromide thiazole Thiazole Derivative thiourea_adduct->thiazole + p-Bromophenacylbromide

Caption: Synthesis of Oxazole and Thiazole Derivatives.

References

Application Notes and Protocols: 5-Bromoisatin in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents derived from 5-bromoisatin. The information is compiled from recent scientific literature and is intended to guide researchers in developing novel antimicrobial compounds.

Introduction

This compound, a derivative of isatin, is a versatile heterocyclic compound that serves as a crucial scaffold in the synthesis of various biologically active molecules. Its unique structural features allow for chemical modifications at several positions, leading to a diverse range of derivatives with significant pharmacological potential. Notably, this compound derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi. The ease of synthesis and the ability to introduce different pharmacophores make this compound an attractive starting material for the development of new drugs to combat antimicrobial resistance.

Synthesis of Antimicrobial Agents from this compound

The synthesis of antimicrobial agents from this compound typically involves the modification of its C3 carbonyl group and/or the N1 position. Common synthetic strategies include condensation reactions to form Schiff bases, which can then be cyclized to generate various heterocyclic systems such as pyrimidines, thiazoles, and oxadiazoles. These modifications aim to enhance the antimicrobial potency and spectrum of the resulting compounds.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound-based antimicrobial agents.

G start This compound intermediate1 Schiff Base Formation (e.g., with an amine) start->intermediate1 intermediate2 Chalcone Synthesis (Claisen-Schmidt condensation) intermediate1->intermediate2 final_compounds Cyclization to form heterocyclic derivatives (e.g., Pyrimidines, Thiazoles) intermediate2->final_compounds screening Primary Screening (e.g., Disc Diffusion) final_compounds->screening Purified Compounds quant_test Quantitative Assay (e.g., MIC determination) screening->quant_test data_analysis Data Analysis & SAR quant_test->data_analysis

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key this compound derivatives and the subsequent antimicrobial screening.

Protocol 1: Synthesis of this compound-Based Pyrimidine Derivatives[1]

This protocol describes a multi-step synthesis of pyrimidine derivatives starting from this compound.

Step 1: Synthesis of Schiff base (3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one) [1]

  • Dissolve an equimolar quantity of this compound (0.01 mol) and 4-aminoacetophenone (0.01 mol) in 50 ml of ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a suitable duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to stand undisturbed overnight.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure Schiff base.

Step 2: Synthesis of Chalcones (5-Bromo-3-[4-(3-substituted-phenyl-acryloyl)-phenylamino]-1,3-dihydro-indol-2-one) [1]

  • Dissolve the Schiff base (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 50 ml of ethanol.

  • Add 10 ml of a 10% w/v sodium hydroxide solution dropwise to the mixture.

  • Stir the mixture for 2-3 hours until it becomes thick.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 3: Synthesis of Pyrimidine Derivatives [1]

  • Prepare a solution of the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 50 ml of ethanol.

  • Add a solution of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 10 hours on a water bath.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the final pyrimidine derivative.

Protocol 2: Antimicrobial Susceptibility Testing (Tube Dilution Method)[1]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: Prepare a stock solution (100 µg/ml) of each synthesized compound and the standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the appropriate broth medium (Nutrient Broth for bacteria, Sabouraud's Dextrose Broth for fungi) to obtain final concentrations ranging from 50 µg/ml down to 1.56 µg/ml.

  • Inoculation: Add 0.1 ml of a standardized suspension of the test microorganism to each tube.

  • Incubation: Incubate the tubes at 37°C for 24 hours for bacteria, at 25°C for 7 days for Aspergillus niger, and at 37°C for 48 hours for Candida albicans.[1]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data

The antimicrobial activities of various this compound derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/ml.

Compound TypeDerivative/SubstituentStaphylococcus aureus (MIC µg/ml)Bacillus subtilis (MIC µg/ml)Escherichia coli (MIC µg/ml)Pseudomonas aeruginosa (MIC µg/ml)Candida albicans (MIC µg/ml)Aspergillus niger (MIC µg/ml)Reference
PyrimidineUnsubstituted Phenyl12.525255050100[1]
Pyrimidine4-Chlorophenyl6.2512.512.5252550[1]
Pyrimidine4-Nitrophenyl6.256.2512.512.52525[1]
Pyrimidine4-Hydroxyphenyl12.5255050100100[1]
Pyrimidine4-Methoxyphenyl255050100100>100[1]
Standard Ciprofloxacin 6.25 6.25 6.25 12.5 - - [1]
Standard Fluconazole - - - - 12.5 12.5 [1]

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. For the pyrimidine derivatives listed above, the following observations can be made:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) at the para-position of the phenyl ring attached to the pyrimidine moiety generally enhances antimicrobial activity.[1]

  • Electron-donating groups: Conversely, electron-donating groups like methoxy (-OCH3) tend to decrease the antimicrobial potency.

  • Positional Isomers: The position of the substituent on the aromatic ring also plays a crucial role in determining the biological activity.

The following diagram illustrates the key structural features influencing the antimicrobial activity of this compound-based pyrimidine derivatives.

SAR cluster_core Core Scaffold cluster_substituent Substituent Effects Bromoisatin This compound Moiety Pyrimidine Pyrimidine Ring Bromoisatin->Pyrimidine Linker EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Pyrimidine->EWG Substitution at R EDG Electron-Donating Group (e.g., -OCH3) Pyrimidine->EDG Substitution at R Activity Antimicrobial Activity EWG->Activity Enhances EDG->Activity Decreases

Caption: Structure-Activity Relationship (SAR) of this compound-pyrimidine derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of heterocyclic compounds with potent antimicrobial activities. The synthetic protocols and antimicrobial data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel antimicrobial agents. Further exploration of the structure-activity relationships and the synthesis of new derivatives are warranted to identify lead compounds with improved efficacy and a broader spectrum of activity.

References

Direct Bromination of Isatin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The direct bromination of isatin (1H-indole-2,3-dione) is a fundamental synthetic transformation yielding halogenated derivatives that serve as crucial building blocks in medicinal chemistry and drug development. Brominated isatins exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-HIV, and anticancer properties.[1][2] Their utility is further expanded as precursors for cross-coupling reactions like Suzuki and Heck, enabling the synthesis of diverse and complex molecular architectures.[1]

The regioselectivity of the bromination is highly dependent on the chosen brominating agent and reaction conditions. The electron-withdrawing nature of the carbonyl groups at positions 2 and 3, and the electron-donating effect of the amine at position 1, direct electrophilic substitution primarily to the C5 and C7 positions of the benzene ring.[3] This note provides detailed protocols for the selective synthesis of 5-bromoisatin, and 5,7-dibromoisatin, summarizing key quantitative data to aid researchers in selecting the optimal method for their specific needs.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound using Pyridinium Bromochromate (PBC)

This method offers a simple and efficient route to this compound with high regioselectivity and yield.[1]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a suspension of pyridinium bromochromate (3.12 g, 12 mmol) in glacial acetic acid (25 mL).

  • Dissolve isatin (10 mmol) in a minimal amount of glacial acetic acid and add it to the PBC suspension.

  • Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.[1]

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure this compound.[1]

Protocol 2: Synthesis of 5,7-Dibromoisatin using Bromine in Ethanol

This protocol describes the synthesis of the disubstituted 5,7-dibromoisatin by refluxing isatin with elemental bromine.[2]

Materials:

  • Isatin

  • Ethanol

  • Bromine (Br₂)

Procedure:

  • Dissolve isatin in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approximately 70-75°C).

  • Add bromine dropwise to the refluxing solution while maintaining the temperature.

  • Continue refluxing until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • The product, 5,7-dibromoisatin, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the quantitative data for the direct bromination of isatin using different methodologies.

ProductBrominating AgentSolventReaction TimeTemperatureYield (%)Reference
This compound Pyridinium bromochromate (PBC)Glacial Acetic Acid20 min90°C89%[1]
This compound N-Bromosuccinimide (NBS)Acetic AcidNot SpecifiedNot SpecifiedLow Yield[1]
5,7-Dibromoisatin Bromine (Br₂)EthanolNot Specified70-75°C (Reflux)Not Specified[2]

Visualized Workflows and Relationships

To further clarify the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend PBC in Glacial Acetic Acid C Combine Reagents A->C B Dissolve Isatin in Glacial Acetic Acid B->C D Heat at 90°C for 20 min C->D E Quench with Cold Water D->E F Extract with Diethyl Ether E->F G Wash with NaHCO₃ and Water F->G H Dry over Na₂SO₄ G->H I Evaporate Solvent H->I J Recrystallize from Ethanol I->J K Obtain Pure This compound J->K

Caption: Experimental workflow for the synthesis of this compound using PBC.

logical_relationship cluster_reactants Starting Material cluster_conditions Reaction Conditions cluster_products Products Isatin Isatin PBC Pyridinium Bromochromate (Glacial Acetic Acid, 90°C) Isatin->PBC Reacts with Br2 Bromine (Ethanol, Reflux) Isatin->Br2 Reacts with NBS N-Bromosuccinimide Isatin->NBS Reacts with Product1 This compound (High Yield, Regioselective) PBC->Product1 Leads to Product2 5,7-Dibromoisatin Br2->Product2 Leads to Product3 This compound (Low Yield) NBS->Product3 Leads to

Caption: Influence of brominating agent on the final product in isatin bromination.

References

Application Notes and Protocols: Synthesis of 5-Bromoisatin Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel 5-Bromoisatin based pyrimidine derivatives. Isatin and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and antiviral properties.[1] Pyrimidine, a fundamental component of DNA and RNA, also forms the backbone of many biologically active compounds.[1][2][3] The synthesis of hybrid molecules incorporating both this compound and pyrimidine moieties is a promising strategy for the development of new therapeutic agents.[1][4]

Synthetic Strategy Overview

The synthesis of 3-[4-(2-Amino-6-substituted-phenyl-pyrimidine-4-yl)-phenylamino]-5-bromo-1,3-dihydro-indol-2-one derivatives is achieved through a multi-step process. The general workflow involves the initial synthesis of a Schiff base from this compound, followed by the formation of chalcone intermediates, and subsequent cyclization to yield the final pyrimidine derivatives.[1]

Synthesis_Workflow A This compound C Schiff Base (Compound 1) A->C Ethanol, Glacial Acetic Acid, Reflux B 4-Aminoacetophenone B->C E Chalcones (Compounds 2a-o) C->E Ethanol, 10% w/v NaOH, Stir D Substituted Aromatic Aldehydes D->E G This compound Pyrimidine Derivatives (3a-o) E->G Ethanol, KOH, Reflux F Guanidine Hydrochloride F->G

Caption: General synthetic workflow for this compound pyrimidine derivatives.

Experimental Protocols

Synthesis of Schiff base (3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one; 1)[1]
  • Dissolve an equimolar quantity of this compound (0.01 mol) and 4-aminoacetophenone (0.01 mol) in 50 ml of ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the mixture.

  • Allow the mixture to stand undisturbed overnight.

  • Filter the resulting precipitate of the Schiff base.

  • Dry the precipitate and recrystallize it from ethanol.

Synthesis of Chalcones (5-Bromo-3-[4-(3-substituted-phenyl-acryloyl)-phenylamino]-1,3-dihydro-indol-2-one; 2a-o)[1]
  • Dissolve 0.01 mol of the Schiff base (compound 1) and 0.01 mol of a substituted aromatic aldehyde in 50 ml of ethanol.

  • Add 10 ml of a 10% w/v NaOH solution dropwise to the mixture.

  • Stir the mixture for 2-3 hours until it becomes thick.

  • Filter the resulting chalcone precipitate.

  • Wash and recrystallize the chalcones from ethanol.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Synthesis of this compound Pyrimidine Derivatives (3a-o)[1]
  • Prepare a solution of a chalcone (a-o) (0.01 mol) and guanidine hydrochloride (0.01 mol) in 50 ml of ethanol.

  • Add a solution of KOH to the mixture.

  • Reflux the contents for 10 hours on a water bath.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate.

  • Wash and recrystallize the final pyrimidine derivative from ethanol.

Characterization Data

The synthesized compounds are typically characterized by their physicochemical properties and spectral data.[1]

Table 1: Physicochemical Characterization of Synthesized Pyrimidine Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3a C24H18BrN5O488.34220-22265
3b C24H17BrClN5O522.79235-23770
3c C24H17BrFN5O506.33215-21768
3d C25H20BrN5O2518.37240-24272
3e C25H20BrN5O502.37228-23062

Note: Data extracted from a representative study.[1] The full list of synthesized compounds (3a-o) can be found in the source literature.

Table 2: Spectral Data for a Representative Pyrimidine Derivative (3a)
Spectral DataObserved Peaks/Shifts
IR (KBr, cm⁻¹) 3410 (N-H str), 3050 (C-H str), 1680 (C=O str), 1610 (C=N str), 750 (C-Br str)
¹H NMR (DMSO-d₆, δ ppm) 7.68 (1H, s, N-H), 6.55-7.78 (m, Ar-H), 3.93 (2H, s, -NH₂)

Note: Data represents a typical characterization for the synthesized series.[1]

Biological Activity

The synthesized this compound pyrimidine derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains.[1]

Antimicrobial Activity Assay (Tube Dilution Method)[1]
  • The antimicrobial activity is assessed using the tube dilution method.

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are grown in double strength nutrient broth.

  • Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown in Sabouraud's glucose broth.

  • A stock solution (100 μg/ml) of the synthesized compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) is prepared in dimethylsulfoxide (DMSO).

  • Serial two-fold dilutions of the test compounds and standard drugs are made in the test medium to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 μg/ml.

  • 0.1 ml of a bacterial or fungal suspension in saline is added to each tube.

  • The tubes are incubated at 37°C for 24 hours for bacteria, 25°C for 7 days for A. niger, and 37°C for 48 hours for C. albicans.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidine Derivatives (μg/ml)
CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
3a 12.52525502550
3b 6.2512.512.52512.525
3c 6.256.2512.512.512.525
3d 12.52525502550
3e 255050>5050>50
Ciprofloxacin 3.1253.1256.256.25--
Fluconazole ----6.256.25

Note: This table presents a selection of the antimicrobial activity data.[1] Compounds with chloro (3b) and fluoro (3c) substitutions exhibited notable activity.

Potential Signaling Pathways

While the specific mechanisms of action for these novel compounds are under investigation, their structural components suggest potential interactions with various biological pathways. Pyrimidine derivatives are known to be involved in nucleic acid synthesis and can act as inhibitors of enzymes like tyrosine kinases.[5] Isatin derivatives have been reported to modulate a variety of cellular processes. Further research is required to elucidate the precise signaling pathways affected by these this compound pyrimidine derivatives.

Signaling_Pathway A This compound Pyrimidine Derivatives B Potential Cellular Targets A->B C Tyrosine Kinases B->C Inhibition D DNA/RNA Synthesis Enzymes B->D Inhibition E Microbial Enzymes B->E Inhibition F Biological Response C->F D->F E->F G Anticancer Activity F->G H Antimicrobial Activity F->H

References

Knoevenagel Condensation with 5-Bromoisatin: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, provides a powerful tool for carbon-carbon bond formation. When applied to 5-bromoisatin, this reaction opens a gateway to a diverse array of heterocyclic compounds with significant potential in drug discovery and materials science. The resulting α,β-unsaturated products serve as versatile intermediates for the synthesis of novel therapeutic agents, including those with anticancer, antimicrobial, and antiviral properties.

The presence of the bromine atom at the 5-position of the isatin ring offers a strategic handle for further functionalization, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the bromo substituent can also influence the reactivity of the isatin carbonyl group and the pharmacological profile of the final products. This document provides detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds, along with a summary of reaction data and potential applications in medicinal chemistry.

Applications in Drug Development

Isatin and its derivatives are well-established pharmacophores known for a wide range of biological activities. The products derived from the Knoevenagel condensation of this compound are of particular interest to drug development professionals for several reasons:

  • Anticancer Agents: The 2-oxoindolin-3-ylidene scaffold is a key feature in many compounds designed as kinase inhibitors and apoptosis inducers. The Knoevenagel products of this compound can be further elaborated to target various signaling pathways implicated in cancer progression.

  • Antimicrobial Agents: The isatin nucleus is a known antimicrobial scaffold. The introduction of different substituents via the Knoevenagel condensation can lead to the development of novel antibacterial and antifungal agents.

  • Antiviral Activity: Isatin derivatives have shown promise as antiviral agents, including activity against HIV. The diverse functionalities that can be introduced through this condensation reaction allow for the exploration of new antiviral pharmacophores.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These procedures are based on established literature and can be adapted for various scales and substituted active methylene compounds.

Protocol 1: Synthesis of 2-(5-Bromo-2-oxoindolin-3-ylidene)malononitrile

This protocol describes the synthesis of 2-(5-Bromo-2-oxoindolin-3-ylidene)malononitrile using a sulfonic acid functionalized silica (SBA-Pr-SO3H) catalyst in an aqueous medium.[1]

Materials:

  • This compound

  • Malononitrile

  • Sulfonic acid functionalized silica (SBA-Pr-SO3H)

  • Water

  • Ethanol

Procedure:

  • To a mixture of this compound (1 mmol) and malononitrile (1 mmol) in water (5 mL), add SBA-Pr-SO3H (0.02 g).

  • Stir the reaction mixture under reflux conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dissolve the resulting solid in hot ethanol.

  • Filter the hot solution to remove the insoluble catalyst.

  • Cool the filtrate to allow the pure product to crystallize.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

Characterization Data:

  • Appearance: Red solid

  • Yield: 93%[1]

  • Melting Point: 236-238 °C[1]

  • FT-IR (KBr, ν, cm⁻¹): 3580, 3513, 3102, 2851, 2232, 1727, 1619, 1594, 1466, 849[1]

  • ¹H NMR (250 MHz, CDCl₃, δ, ppm): 11.36 (s, 1H, NH), 7.89 (s, 1H, ArH), 7.63 (d, J = 5.25 Hz, 1H, ArH), 6.92 (d, J = 4.25 Hz, 1H, ArH)[1]

Protocol 2: Synthesis of Ethyl 2-cyano-2-(5-bromo-2-oxoindolin-3-ylidene)acetate

This protocol outlines the synthesis of ethyl 2-cyano-2-(5-bromo-2-oxoindolin-3-ylidene)acetate using a sulfonic acid functionalized silica (SBA-Pr-SO3H) catalyst in an aqueous medium.[2]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Sulfonic acid functionalized silica (SBA-Pr-SO3H)

  • Water

  • Ethanol

Procedure:

  • To a mixture of this compound (1 mmol) and ethyl cyanoacetate (1 mmol) in water (5 mL), add SBA-Pr-SO3H (0.02 g).

  • Stir the reaction mixture under reflux conditions.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, dissolve the solid product in hot ethanol.

  • Filter the solution while hot to remove the catalyst.

  • Allow the filtrate to cool to room temperature to induce crystallization.

  • Isolate the product by filtration, wash with cold ethanol, and dry.

Characterization Data:

  • Appearance: Red solid

  • Yield: 85%[2]

  • Melting Point: 225-227 °C[2]

  • FT-IR (KBr, ν, cm⁻¹): 3448, 3363, 3131, 3093, 2924, 2854, 2213, 1724, 1611, 1580, 1448, 1250, 764[2]

  • ¹H NMR (250 MHz, CDCl₃, δ, ppm): 8.54 (s, 1H, NH), 7.54 (d, J = 1.75 Hz, 1H, ArH), 7.46 (d, J = 5.75 Hz, 1H, ArH), 6.77 (d, J = 8.25 Hz, 1H, ArH), 4.50 (q, J = 7 Hz, 2H, CH₂), 1.45 (t, J = 7 Hz, 3H, CH₃)[2]

Data Presentation

The following table summarizes the quantitative data for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate.

Active Methylene CompoundProduct NameYield (%)Melting Point (°C)Reference
Malononitrile2-(5-Bromo-2-oxoindolin-3-ylidene)malononitrile93236-238[1]
Ethyl CyanoacetateEthyl 2-cyano-2-(5-bromo-2-oxoindolin-3-ylidene)acetate85225-227[2]

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflow for the Knoevenagel condensation of this compound.

Knoevenagel_Reaction cluster_reactants Reactants cluster_product Product This compound This compound Reaction_Step Catalyst (e.g., SBA-Pr-SO3H) Solvent (e.g., Water) Reflux This compound->Reaction_Step + Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Reaction_Step + Knoevenagel_Product 2-(5-Bromo-2-oxoindolin- 3-ylidene) derivative Reaction_Step->Knoevenagel_Product

Caption: General reaction scheme for the Knoevenagel condensation of this compound.

Experimental_Workflow Start Mix Reactants and Catalyst Reflux Reflux Reaction Mixture Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Dissolve in Hot Ethanol Monitor->Workup Reaction Complete Filter_Catalyst Filter Hot to Remove Catalyst Workup->Filter_Catalyst Crystallize Cool Filtrate to Crystallize Filter_Catalyst->Crystallize Isolate Isolate Product by Filtration Crystallize->Isolate Dry Dry the Product Isolate->Dry End Characterize Product Dry->End

Caption: Experimental workflow for the synthesis and isolation of this compound derivatives.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of 5-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisatin, a halogenated derivative of isatin, serves as a crucial scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives, particularly those synthesized via 1,3-dipolar cycloaddition reactions, have garnered significant attention for their diverse biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][3][4] This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition reactions of this compound derivatives, focusing on the synthesis of spirooxindoles, a class of compounds with promising therapeutic potential.[5] The resulting spiro-heterocyclic systems are core structures in numerous natural products and pharmacologically active agents.[6]

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity.[7] In the context of this compound, this reaction typically involves the in situ generation of an azomethine ylide from the isatin precursor, which then reacts with a dipolarophile to yield a spiro[indoline-3,2'-pyrrolidine] or related spirooxindole derivative.[8][9] These reactions are often carried out as one-pot, multi-component processes, offering high atom economy and operational simplicity.[10]

Applications in Drug Discovery and Development

Derivatives of this compound obtained through 1,3-dipolar cycloaddition are of significant interest in drug discovery, primarily due to their promising anticancer activities.[11]

  • Anticancer Activity: Spirooxindoles derived from this compound have demonstrated potent cytotoxic effects against various cancer cell lines, including lung (A549), liver (HepG2), prostate (PC-3, LNCaP), and breast (MDA-MB-231) cancer cells.[3][4] The presence of the bromine atom at the C-5 position of the isatin ring is often associated with enhanced anti-proliferative activity.[4]

  • p53-MDM2 Interaction Inhibition: A key mechanism of action for the anticancer effects of some spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[12] By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to apoptosis and cell cycle arrest in cancer cells.[12]

  • Antimicrobial and Antiviral Potential: Besides their anticancer properties, this compound and its derivatives have shown potential as antimicrobial and antiviral agents.[1][]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the 1,3-dipolar cycloaddition reactions of this compound derivatives and the biological activity of the resulting products.

Table 1: Reaction Yields and Diastereomeric Ratios for the Synthesis of Spirooxindoles from this compound Derivatives

EntryDipolarophileAzomethine Ylide PrecursorsSolventCatalyst/AdditiveYield (%)Diastereomeric Ratio (dr)Reference
1(E)-N-ethyl-2-(2-nitrovinyl)anilineThis compound, SarcosineMethanol-85-[3]
2NitrostyreneThis compound, L-prolineMethanol-82-95-[3]
3BenzylideneacetoneThis compound, BenzylamineEthanolWater8895:5[8]
4N-ethylmaleimide6-Bromoisatin, L-prolineEthanol-94>99:1[14]
5Dimethyl maleateThis compound, L-prolineMethanol-71-[6]

Table 2: In Vitro Anticancer Activity of Spirooxindoles Derived from this compound

Compound IDCancer Cell LineIC50 (µM)Reference
4cA549 (Lung)34.99[3]
4fA549 (Lung)41.12[3]
4mA549 (Lung)45.94[3]
4qA549 (Lung)47.92[3]
4tA549 (Lung)45.22[3]
6iHepG2 (Liver)6.3[4]
6jHepG2 (Liver)9.9[4]
6kHepG2 (Liver)13.2[4]
6lHepG2 (Liver)12.7[4]
101 (R=H, R'=Br)PC3 (Prostate)0.025[5]
32HepG-2 (Liver)9.0 µg/mL[11]
34HepG-2 (Liver)8.0 µg/mL[11]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component 1,3-Dipolar Cycloaddition of this compound, an Amino Acid, and a Dipolarophile

This protocol describes a general method for the synthesis of spiro[pyrrolidine-2,3'-oxindoles] via a one-pot, three-component reaction.

Materials:

  • This compound

  • α-Amino acid (e.g., L-proline, sarcosine)

  • Dipolarophile (e.g., nitrostyrene, maleimide)

  • Solvent (e.g., methanol, ethanol)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of this compound (1.0 mmol) and the α-amino acid (1.2 mmol) in the chosen solvent (10 mL), add the dipolarophile (1.0 mmol).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[15]

  • Upon completion of the reaction, the precipitated product is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spirooxindole.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.[3]

Protocol 2: Synthesis of Spirooxindoles via Azomethine Ylides Generated from this compound and Benzylamine

This protocol details the synthesis of spiropyrrolidine-oxindoles using benzylamine as the amine source for the generation of the azomethine ylide.

Materials:

  • This compound

  • Benzylamine

  • Dipolarophile (e.g., benzylideneacetone)

  • Solvent (e.g., ethanol)

  • Additive (e.g., water or 4-nitrobenzoic acid for regioselectivity control)[9]

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • A mixture of this compound (0.5 mmol), benzylamine (0.5 mmol), the dipolarophile (0.5 mmol), and the additive (e.g., 5.0 equivalents of water) in the solvent (5.0 mL) is stirred at room temperature.[9]

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to give the pure product.

  • If necessary, the product can be further purified by recrystallization.

  • The regioselectivity of the product can be influenced by the choice of additive.[9]

Visualizations

Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles

The following diagram illustrates the proposed mechanism of action for spirooxindoles derived from this compound in cancer cells, focusing on the inhibition of the p53-MDM2 interaction.

p53_MDM2_pathway cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell with Spirooxindole Treatment p53_active p53 (active) MDM2 MDM2 p53_active->MDM2 binds p53_MDM2_complex p53-MDM2 Complex p53_active->p53_MDM2_complex MDM2->p53_MDM2_complex Degradation p53 Degradation p53_MDM2_complex->Degradation Spirooxindole This compound-derived Spirooxindole MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited inhibits p53_free p53 (active/free) CellCycleArrest Cell Cycle Arrest p53_free->CellCycleArrest Apoptosis Apoptosis p53_free->Apoptosis

Caption: p53-MDM2 signaling pathway and its inhibition by this compound-derived spirooxindoles.

Experimental Workflow: Three-Component Synthesis of Spirooxindoles

The diagram below outlines the general experimental workflow for the one-pot, three-component synthesis of spirooxindoles from this compound.

experimental_workflow Start Start: Reagents Reagents This compound + α-Amino Acid + Dipolarophile Start->Reagents Mixing Mixing in Solvent (e.g., Methanol) Reagents->Mixing Reaction Reaction (Stirring at RT or Reflux) Mixing->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Product Isolation Monitoring->Workup Filtration Filtration (if precipitate forms) Workup->Filtration Precipitate Evaporation Solvent Evaporation Workup->Evaporation No Precipitate Purification Column Chromatography Filtration->Purification Evaporation->Purification Analysis Structural Analysis (NMR, HRMS) Purification->Analysis End Final Product: Spirooxindole Analysis->End

Caption: General workflow for the three-component synthesis of spirooxindoles.

References

Synthesis of 1,2,3-Triazole Derivatives from 5-Bromoisatin: Applications & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazole derivatives starting from 5-bromoisatin. Two primary synthetic routes are presented: a classical multi-step approach involving a Schiff base intermediate and a modern approach utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." These derivatives are of significant interest in medicinal chemistry due to their potential as antibacterial and anticancer agents.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in organic synthesis and drug discovery, known to exhibit a wide range of biological activities. The incorporation of a 1,2,3-triazole moiety into the isatin core can further enhance its pharmacological properties. The 1,2,3-triazole ring is a well-established pharmacophore that can participate in hydrogen bonding and dipole interactions with biological targets, and its synthesis is readily achieved through reliable and efficient methods. This note details two effective strategies for synthesizing this compound-based 1,2,3-triazoles, offering researchers a choice between a traditional and a contemporary synthetic pathway.

Route 1: Multi-step Synthesis via Schiff Base Intermediate

This classical approach involves the formation of a Schiff base from this compound, followed by diazotization, conversion to an azide, and subsequent cyclization with an active methylene compound to yield the 1,2,3-triazole ring.

Experimental Protocol

Step 1: Synthesis of 5-bromo-3-(p-phenylimino)-2-oxoindole (Intermediate I)

  • A mixture of this compound (1.0 g, 4.4 mmol) and p-phenylenediamine (0.48 g, 4.4 mmol) in 10 mL of dimethylformamide (DMF) is prepared.

  • Add 4-5 drops of glacial acetic acid to the mixture.

  • The mixture is refluxed for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure Schiff base intermediate.

Step 2: Diazotization and Azide Formation (Intermediate II)

  • A solution of Intermediate I (0.6 g, 1.9 mmol) in 1.5 mL of concentrated HCl is cooled to 0-5 °C in an ice bath.

  • A cold solution of sodium nitrite (0.13 g, 1.9 mmol) in 2 mL of water is added dropwise while maintaining the temperature between 0-5 °C.

  • The resulting diazonium salt solution is then treated with a cold solution of sodium azide (0.12 g, 1.9 mmol) in 2 mL of water, still maintaining the temperature at 0-5 °C.

  • The mixture is stirred for an additional 30 minutes in the ice bath, during which the azide intermediate precipitates.

  • The solid is filtered, washed with cold water, and dried.

Step 3: Synthesis of 1,2,3-Triazole Derivatives

  • The azide intermediate (Intermediate II) is dissolved in a suitable solvent (e.g., ethanol).

  • An equimolar amount of an active methylene compound (e.g., acetylacetone or ethyl acetoacetate) and a base (e.g., sodium ethoxide) are added.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the final 1,2,3-triazole derivatives.[1][2]

Data Summary

Table 1: Physicochemical Data of Synthesized Triazole Derivatives (Route 1)

Compound IDMolecular FormulaYield (%)Melting Point (°C)Color
Triazole 1 C₂₀H₁₅BrN₄O₂75210-212Brown
Triazole 2 C₂₀H₁₄BrN₅O₃78225-227Yellow

Table 2: Antibacterial Activity of Synthesized Triazole Derivatives (Inhibition Zone in mm)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Triazole 1 18161412
Triazole 2 20181614
Ciprofloxacin 25242220

Note: The specific structures for Triazole 1 and 2 correspond to the products from the reaction with acetylacetone and ethyl acetoacetate, respectively.

Synthesis Workflow (Route 1)

G A This compound C Intermediate I (Schiff Base) A->C Reflux, DMF, Glacial Acetic Acid B p-Phenylenediamine B->C F Intermediate II (Azide) C->F 1. Diazotization 2. Azidation D NaNO2, HCl D->F E NaN3 E->F H 1,2,3-Triazole Derivative F->H Cyclization G Active Methylene Compound G->H

Caption: Multi-step synthesis of 1,2,3-triazoles from this compound.

Route 2: "Click Chemistry" - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This modern and highly efficient approach involves the N-propargylation of this compound to introduce a terminal alkyne, followed by a copper(I)-catalyzed cycloaddition with an organic azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol

Step 1: Synthesis of N-(prop-2-yn-1-yl)-5-bromoisatin (Intermediate III)

  • To a stirred suspension of potassium carbonate (1.5 eq) in dry acetonitrile (20 mL), add this compound (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours or until completion of the reaction (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-(prop-2-yn-1-yl)-5-bromoisatin.

Step 2: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

  • In a reaction vial, dissolve N-(prop-2-yn-1-yl)-5-bromoisatin (Intermediate III) (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final 1,2,3-triazole product.

Data Summary

While specific data for this compound derivatives from this route is limited in the searched literature, the following table presents representative anticancer activity data for analogous N-propargylated isatin-triazole conjugates.

Table 3: Representative Anticancer Activity (IC₅₀ in µM) of N-propargylated Isatin-Triazole Conjugates

Cell LineCompound ACompound BDoxorubicin (Reference)
MCF-7 (Breast) 8.512.30.9
HeLa (Cervical) 10.215.11.2
A549 (Lung) 14.718.91.5

Note: Compound A and B are representative N-propargylated isatin-triazole derivatives with different substitutions on the triazole ring. The data is illustrative of the potential activity of compounds synthesized via this route.

Synthesis Workflow (Route 2)

G A This compound C Intermediate III (N-propargyl-5-bromoisatin) A->C K2CO3, Acetonitrile B Propargyl Bromide B->C F 1,2,3-Triazole Derivative C->F Click Reaction (CuAAC) D Organic Azide (R-N3) D->F E CuSO4.5H2O, Na Ascorbate E->F

Caption: "Click Chemistry" synthesis of 1,2,3-triazoles from this compound.

Conclusion

The synthesis of 1,2,3-triazole derivatives from this compound can be successfully achieved through both classical and modern synthetic methodologies. The multi-step approach provides a reliable route with demonstrated antibacterial activity of the final products. The "click chemistry" approach offers a more efficient, regioselective, and versatile alternative, with the resulting compounds showing potential as anticancer agents. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds.

References

Application Notes and Protocols for Developing Anticancer Drugs Using a 5-Bromoisatin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromoisatin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly in the realm of anticancer drug development.[1][2] The presence of the bromine atom at the 5-position of the isatin core often enhances the cytotoxic potential of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds as potential anticancer agents. The methodologies outlined herein are intended to guide researchers in the rational design, synthesis, and biological characterization of novel anticancer drug candidates.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Schiff Base S-benzyldithiocarbazate derivativeMCF-7 (Breast)6.40
Spirooxindole Pyrrolidine-2,3'-oxindole derivativeA549 (Lung)34.99
N-alkylisatin MeOIstDmMorA549 (Lung)2.52[3]
N-alkylisatin MeOIstDmMorMCF-7 (Breast)-[3]
N-alkylisatin MeOIstDmMorA431 (Skin)-[3]
N-alkylisatin MeOIstMorMCF-7 (Breast)2.93[3]
Isatin-Hydrazone 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Various4-13[4]
Isatin-1,2,4-triazole Hybrid Hybrid 86--[5]
Isatin-Indole Hybrid Compound 32MCF-7 (Breast)0.39[5]
Isatin-Indole Hybrid Compound 32MDA-MB-231 (Breast)-[5]
Triazole-tethered Isatin-Coumarin Hybrid -Prostate and Breast~1-5[5]

Experimental Protocols

Synthesis of this compound Derivatives

a) General Procedure for the Synthesis of this compound Schiff Bases

This protocol describes the synthesis of a Schiff base from this compound and an exemplary primary amine (e.g., 4-aminoacetophenone).[6]

Materials:

  • This compound

  • 4-aminoacetophenone

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve an equimolar quantity of this compound (0.01 mol) and 4-aminoacetophenone (0.01 mol) in 50 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a specified time (monitor by TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate (Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

b) Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] from this compound

This protocol outlines a multi-component reaction for the synthesis of spirooxindole derivatives.

Materials:

  • This compound derivative (e.g., an isatin-derived azomethine ylide precursor)

  • An appropriate dipolarophile

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Generate the azomethine ylide in situ from the condensation of a this compound derivative with an α-amino acid.

  • To this mixture, add the selected dipolarophile.

  • Stir the reaction mixture at room temperature or under reflux conditions for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

In Vitro Anticancer Activity Assays

a) MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

b) Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.[4][7]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the this compound derivative at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations: Signaling Pathways and Workflows

anticancer_drug_development_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Studies start This compound Scaffold synthesis Derivative Synthesis (e.g., Schiff Bases, Spirooxindoles) start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification viability Cell Viability Assay (MTT) purification->viability cell_cycle Cell Cycle Analysis viability->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis kinase Kinase Inhibition Assays (VEGFR2, CDK2) apoptosis->kinase tubulin Tubulin Polymerization Assay apoptosis->tubulin western Western Blot (Akt, β-catenin, C-Jun) apoptosis->western animal Animal Models (Xenografts) western->animal toxicity Toxicity Studies animal->toxicity

Caption: Experimental workflow for anticancer drug development using the this compound scaffold.

VEGFR2_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Bromoisatin This compound Derivative Bromoisatin->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Inhibition of the VEGFR2 signaling pathway by this compound derivatives.

microtubule_polymerization_pathway cluster_tubulin Tubulin Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest G2/M Phase Arrest Polymerization->Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Bromoisatin This compound Derivative Bromoisatin->Polymerization Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of microtubule polymerization by this compound derivatives leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromoisatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromoisatin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary methods for synthesizing this compound are the direct electrophilic bromination of isatin and the Sandmeyer synthesis starting from 4-bromoaniline.[1][2]

Q2: Why am I getting a low yield in my direct bromination of isatin?

Low yields in direct bromination can be attributed to several factors, including the choice of brominating agent, reaction conditions (temperature, solvent), and the formation of multiple isomers.[1][3] Some brominating agents may be less efficient or lead to undesired side reactions. Reaction temperature and time also play a crucial role and need to be optimized.

Q3: How can I improve the regioselectivity of direct bromination to favor the 5-bromo isomer?

The electronic properties of the isatin ring direct bromination to the 5- and 7-positions.[3] To favor the 5-bromo isomer, specific reagents and conditions can be employed. For instance, the use of Pyridinium bromochromate (PBC) in glacial acetic acid has been reported to yield this compound as the sole product.[1]

Q4: What are the common side products in the Sandmeyer synthesis of this compound, and how can I minimize them?

Common side products in the Sandmeyer synthesis include isatin oxime and tar-like substances.[2][4] Tar formation can be minimized by ensuring the complete dissolution of the starting aniline before proceeding with the reaction. The formation of isatin oxime can be reduced by adding a "decoy agent," such as an aldehyde or ketone, during the workup phase.[2]

Q5: My starting material has low solubility in the reaction medium for the Sandmeyer synthesis. What can I do?

For starting materials with high lipophilicity and poor solubility in concentrated sulfuric acid, which is traditionally used for the cyclization step, methanesulfonic acid can be a more effective solvent, leading to improved yields.[5]

Troubleshooting Guides

Direct Bromination of Isatin
IssuePotential CauseTroubleshooting Steps
Low Yield - Inefficient brominating agent. - Suboptimal reaction temperature or time. - Formation of multiple isomers.- Use a highly regioselective brominating agent like Pyridinium bromochromate (PBC). - Optimize the reaction temperature and monitor the reaction progress using TLC. - Follow purification procedures to isolate the desired isomer.
Mixture of Isomers (e.g., 5-bromo and 7-bromo) The electronic nature of the isatin ring directs substitution to both positions.- Employ a brominating agent known for high 5-position selectivity, such as PBC in acetic acid.[1] - Purification by fractional crystallization or column chromatography may be necessary to separate the isomers.
Product is difficult to purify Presence of unreacted isatin and multiple brominated isomers.- Ensure the reaction goes to completion by monitoring with TLC. - Utilize recrystallization from a suitable solvent like ethanol to purify the crude product.[1]
Sandmeyer Synthesis from 4-Bromoaniline
IssuePotential CauseTroubleshooting Steps
Low Yield - Incomplete formation of the isonitrosoacetanilide intermediate. - Incomplete cyclization. - Decomposition of intermediates.- Ensure high purity of starting materials. - Optimize reaction time and temperature for both the intermediate formation and the cyclization step.[6] - Carefully control the temperature during the addition of the intermediate to the strong acid to prevent decomposition.[7]
Formation of Tarry Byproducts Decomposition of starting materials or intermediates under strong acidic and high-temperature conditions.- Ensure the aniline starting material is fully dissolved before proceeding with the reaction.[2][4] - Maintain the reaction temperature within the recommended range.
Presence of Isatin Oxime Impurity A common byproduct from the cyclization of the isonitrosoacetanilide intermediate.- Add a "decoy agent" (e.g., an aldehyde or ketone) during the quenching or extraction phase of the reaction to react with any unreacted hydroxylamine.[2]
Poor Solubility of Intermediate in Cyclization Acid The isonitrosoacetanilide intermediate is too lipophilic for concentrated sulfuric acid.- Use methanesulfonic acid as the cyclization medium to improve solubility and yield.[5]

Quantitative Data Summary

Table 1: Comparison of Different Brominating Agents for Isatin

Brominating AgentSolventTemperature (°C)Reaction TimeYield of this compound (%)Reference
Pyridinium bromochromate (PBC)Glacial Acetic Acid9020 min66[1]
N-Bromosuccinimide (NBS)Acetic AcidNot Specified2 h55[1]
N-BromosaccharinAcetic AcidNot Specified3 h48[1]
BromineAcetic AcidNot Specified1 h45[1]

Table 2: Yield of this compound via Sandmeyer Synthesis

Starting MaterialCyclization AcidTemperature (°C)Yield (%)Reference
4-BromoanilineH₂SO₄8089[6]

Experimental Protocols

Protocol 1: Direct Bromination of Isatin using Pyridinium Bromochromate (PBC)

This method is noted for its high regioselectivity towards the 5-position.[1]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Ether

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a suspension of PBC (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (1.47 g, 10 mmol) in a small amount of glacial acetic acid.

  • Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into cold water (100 mL).

  • Extract the product with ether (3 x 20 mL).

  • Combine the ethereal extracts and wash with aqueous NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Sandmeyer Synthesis of this compound

This two-step protocol starts from 4-bromoaniline.[6]

Step 1: Synthesis of N-(4-bromophenyl)-2-(hydroxyimino)acetamide

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Water

Procedure:

  • Prepare a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • To this solution, add a solution of chloral hydrate (1.1 equivalents) in water, followed by a solution of hydroxylamine hydrochloride (3 equivalents) in water.

  • Heat the mixture to 90-100°C for 2 hours.

  • A precipitate of the intermediate will form. Filter the precipitate, wash it with water, and dry it thoroughly.

Step 2: Synthesis of this compound

Materials:

  • N-(4-bromophenyl)-2-(hydroxyimino)acetamide (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Preheat concentrated H₂SO₄ to 60°C.

  • Add the dried N-(4-bromophenyl)-2-(hydroxyimino)acetamide from Step 1 portion-wise to the preheated sulfuric acid, ensuring the temperature is maintained between 60-70°C.

  • After the addition is complete, heat the mixture to 80°C for 10 minutes.

  • Cool the reaction mixture and pour it onto crushed ice. The crude this compound will precipitate.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Direct Bromination cluster_1 Sandmeyer Synthesis Isatin Isatin Bromination Electrophilic Aromatic Substitution Isatin->Bromination BrominatingAgent Brominating Agent (e.g., PBC, NBS) BrominatingAgent->Bromination FiveBromoisatin1 This compound Bromination->FiveBromoisatin1 OtherIsomers Other Isomers (e.g., 7-Bromoisatin) Bromination->OtherIsomers FourBromoaniline 4-Bromoaniline Step1 Reaction with Chloral Hydrate & Hydroxylamine HCl FourBromoaniline->Step1 Intermediate N-(4-bromophenyl)-2- (hydroxyimino)acetamide Step1->Intermediate Step2 Cyclization in Strong Acid (H₂SO₄) Intermediate->Step2 FiveBromoisatin2 This compound Step2->FiveBromoisatin2

Caption: Overview of the two main synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield of This compound CheckMethod Which synthesis method was used? Start->CheckMethod DirectBromination Direct Bromination CheckMethod->DirectBromination Direct Bromination Sandmeyer Sandmeyer Synthesis CheckMethod->Sandmeyer Sandmeyer CheckReagent Check Brominating Agent & Conditions DirectBromination->CheckReagent CheckIsomers Analyze for Isomer Mixture DirectBromination->CheckIsomers CheckIntermediate Check Intermediate Formation & Purity Sandmeyer->CheckIntermediate CheckCyclization Check Cyclization Conditions Sandmeyer->CheckCyclization OptimizeDB Optimize Temperature/Time Use Regioselective Reagent (PBC) CheckReagent->OptimizeDB PurifyDB Purify via Recrystallization or Chromatography CheckIsomers->PurifyDB OptimizeSM1 Ensure Starting Material Purity CheckIntermediate->OptimizeSM1 OptimizeSM2 Control Temperature Consider Alternative Acid CheckCyclization->OptimizeSM2

Caption: A logical workflow for troubleshooting low yields.

Logical_Relationships Key Parameter Relationships in this compound Synthesis cluster_DB Direct Bromination cluster_SM Sandmeyer Synthesis Yield Yield of This compound Purity Purity of This compound BrominatingAgent Choice of Brominating Agent (e.g., PBC) Regioselectivity Regioselectivity (5- vs 7-bromo) BrominatingAgent->Regioselectivity strongly influences TempTimeDB Reaction Temperature & Time TempTimeDB->Yield Regioselectivity->Purity AnilinePurity Purity of 4-Bromoaniline AnilinePurity->Yield CyclizationAcid Cyclization Acid (H₂SO₄ vs CH₃SO₃H) CyclizationAcid->Yield affects solubility TempControlSM Temperature Control (Cyclization) SideReactions Side Reactions (Tar, Oxime) TempControlSM->SideReactions minimizes SideReactions->Yield SideReactions->Purity

Caption: Factors influencing yield and purity in the synthesis.

References

Technical Support Center: Purification of 5-Bromoisatin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Bromoisatin by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol (EtOH) is a commonly recommended solvent for the recrystallization of this compound, typically yielding red prisms or needles.[1][2] Other solvents that have been used include acetonitrile and carbon tetrachloride.[3][4] The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature.[5]

Q2: I am not getting any crystals to form after cooling the solution. What should I do?

A2: The absence of crystal formation is a frequent issue in recrystallization and can be caused by several factors:[6][7]

  • Too much solvent: This is the most common reason for poor or no crystal yield.[6][8] To resolve this, you can heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then attempt to cool it again.[9][10]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point.[6] To induce crystallization, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates a rough surface that can promote crystal nucleation.[6][11]

    • Seeding: Add a small "seed" crystal of pure this compound to the solution. This provides a template for further crystal growth.[6][10]

Q3: My product is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid.[8][9] This can happen if the crude material is highly impure or if the melting point of the compound is lower than the boiling point of the solvent.[8][9] To address this:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[9][10]

  • Slow down the cooling process: Allow the solution to cool to room temperature more slowly. You can insulate the flask to achieve this. Rapid cooling often favors oil formation.[9]

  • Consider a different solvent system: The chosen solvent may not be ideal. Experiment with other solvents or a co-solvent system.[9]

Q4: The yield of my recrystallized this compound is very low. What are the likely causes?

A4: A low recovery of purified product can result from several experimental errors:[6][9]

  • Using an excessive amount of solvent: As mentioned in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9]

  • Premature crystallization: If the solution cools too quickly during the filtration of insoluble impurities, some of the product may crystallize and be lost. It is important to keep the funnel and filtration apparatus hot during this step.[12]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the crystals before filtration.[5]

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[6]

Q5: My recrystallized this compound is still impure. What can I do?

A5: If impurities remain after one recrystallization, consider the following:

  • Perform a second recrystallization: For highly impure starting material, a single recrystallization may not be sufficient.[9]

  • Choose a different solvent: The impurities might have similar solubility characteristics to this compound in the chosen solvent. Trying a different solvent may improve separation.[9]

  • Properly wash the crystals: Ensure the collected crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[9] A common impurity in technical grade this compound is isatin.

Quantitative Data Summary

ParameterValueSource(s)
Appearance Orange to red crystalline powder[1]
Melting Point 247-252 °C[2][13]
Solubility Soluble in N,N-dimethylformamide (DMF). Sparingly soluble in ethanol and acetone. Insoluble in water.[1][14][15]
Purity (Technical Grade) >90%[15]
Reported Yield (Post-Recrystallization) Up to 89% (dependent on initial purity and technique)[3]

Detailed Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and, while stirring, heat the mixture on a hotplate until the solvent boils. Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery.[5][6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through them. Quickly filter the hot solution containing the dissolved this compound.[9]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[5][12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by its melting point. Pure this compound has a sharp melting point in the range of 247-252 °C.[2][13]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimum Hot Ethanol A->B C Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Clear Hot Filtrate C->E No Impurities D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Dry Crystals J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: N-Substitution of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-substitution of 5-Bromoisatin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during this critical synthetic transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-substitution of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the N-substitution of this compound are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The isatin nitrogen is weakly acidic, and incomplete deprotonation is a frequent cause of low yields.

    • Base Selection: Stronger bases are often more effective. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can lead to higher yields.[1]

    • Base Equivalents: Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents) to drive the deprotonation to completion.[2]

    • Reaction Time for Deprotonation: Allow adequate time for the deprotonation to occur before adding the alkylating agent. This can range from 30 minutes to an hour at 0 °C when using NaH.[2]

  • Choice of Solvent: The polarity of the solvent plays a crucial role.

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they can effectively solvate the isatin anion.[1][3] DMF often gives excellent results.[1][4]

    • Anhydrous Conditions: The presence of water can quench the base and the isatin anion. Ensure you are using anhydrous solvents and reagents.[5]

  • Reactivity of the Alkylating Agent: The nature of your alkylating agent will significantly impact the reaction.

    • Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: Bulky alkylating agents may react slower. In such cases, increasing the reaction temperature or time might be necessary.

  • Reaction Temperature and Time: These parameters often need optimization.

    • Initial Low Temperature: Deprotonation is often best carried out at a lower temperature (e.g., 0 °C) to control the reaction, followed by the addition of the alkylating agent.[2]

    • Warming to Room Temperature or Heating: After the addition of the alkylating agent, allowing the reaction to warm to room temperature or gentle heating (e.g., 40-60 °C) can be beneficial, especially for less reactive alkyl halides.[2]

    • Monitoring Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of side products is a significant challenge. The most common side reactions are O-alkylation and ring-opening.

  • O-Alkylation vs. N-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

    • Solvent Effects: The choice of solvent can influence the N/O selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[1]

    • Counter-ion: The nature of the cation from the base can also play a role. Softer cations tend to favor N-alkylation.

  • Ring-Opening: The isatin ring is susceptible to cleavage under strongly basic conditions, especially in the presence of nucleophilic solvents or impurities.

    • Base Strength and Temperature: Using an excessively strong base or high temperatures can promote ring-opening. Use the mildest base and lowest temperature that afford a reasonable reaction rate.

    • Work-up Procedure: Quench the reaction carefully, often by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature.[2]

  • Competitive Reactions with Alkylating Agents: Some alkylating agents with acidic methylene groups can lead to the formation of epoxide byproducts.[6]

To minimize side products, careful control of reaction conditions is key. Start with well-established conditions (e.g., K₂CO₃ in DMF or NaH in THF/DMF) and optimize from there.

Q3: My starting material, this compound, is not fully dissolving in the reaction solvent. What should I do?

A3: Poor solubility of the starting material can lead to incomplete reactions.[5][7]

  • Solvent Choice: Ensure you are using an appropriate solvent. This compound has better solubility in polar aprotic solvents like DMF and DMSO compared to less polar options like THF or acetone.[8]

  • Heating: Gentle heating of the mixture before the addition of the base can help to dissolve the this compound.

  • Sonication: In some cases, sonication can aid in the dissolution of suspended starting materials.

Q4: The purification of my N-substituted this compound is proving difficult. Do you have any recommendations?

A4: Purification challenges often arise from the presence of unreacted starting material, side products, or residual high-boiling solvents like DMF or DMSO.

  • Removal of DMF/DMSO: These solvents can be challenging to remove completely. After the reaction work-up, washing the organic extract thoroughly with water and brine can help remove the bulk of these solvents.[2] For small-scale reactions, azeotropic removal with a solvent like toluene under reduced pressure can be effective.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying N-substituted isatins.[2] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: N-Alkylation of this compound using Sodium Hydride (NaH)

This protocol is a robust method suitable for a wide range of alkyl halides.[2][9][10]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: N-Alkylation of this compound using Potassium Carbonate (K₂CO₃) under Conventional Heating

This method uses a milder base and is often preferred for its operational simplicity.[1]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide

  • Ice-water

  • Standard filtration and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), potassium carbonate (1.3 mmol), and the alkyl halide (1.1 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the mixture in an oil bath at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • If the product precipitates, filter the solid, wash with water, and dry.

  • If the product does not precipitate, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of isatin and its derivatives, which can be adapted for this compound.

Table 1: Comparison of Bases and Solvents for N-Alkylation of Isatin with Ethyl Chloroacetate [1]

BaseSolventYield (%)
K₂CO₃DMFHigh
Cs₂CO₃DMFHigh
K₂CO₃NMPHigh
Cs₂CO₃NMPHigh
Na₂CO₃DMFModerate
TEADMFLow
NaOEtDMFModerate

NMP: N-Methyl-2-pyrrolidone, TEA: Triethylamine

Table 2: Microwave-Assisted N-Alkylation of this compound with Various Alkyl Halides using KF/Alumina [11]

Alkyl HalideReaction Time (min)Yield (%)
Ethyl bromoacetate591
Benzyl bromide1097
n-Butyl bromide1594
Allyl bromide594

Visualizations

Experimental Workflow for N-Substitution of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Flask under Inert Atmosphere add_isatin Add this compound start->add_isatin add_solvent Add Anhydrous Solvent (e.g., DMF, THF) add_isatin->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add Base (e.g., NaH, K2CO3) cool->add_base deprotonation Stir for Deprotonation (30-60 min) add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide react React (RT or Heat) add_alkyl_halide->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify product Pure N-Substituted This compound purify->product

Caption: A generalized experimental workflow for the N-substitution of this compound.

Troubleshooting Logic for Low Yield in N-Substitution

troubleshooting_low_yield cluster_deprotonation Deprotonation Issues cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues start Low Yield Observed check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_reagents Check Reagent Reactivity and Purity start->check_reagents check_conditions Check Reaction Conditions start->check_conditions base_strength Base too weak? check_deprotonation->base_strength solvent_anhydrous Solvent not anhydrous? check_reagents->solvent_anhydrous temperature Temperature too low? check_conditions->temperature base_equiv Insufficient base? base_strength->base_equiv deprotonation_time Inadequate deprotonation time? base_equiv->deprotonation_time solution Optimize and Repeat deprotonation_time->solution alkyl_halide_reactivity Poor leaving group on alkylating agent? solvent_anhydrous->alkyl_halide_reactivity alkyl_halide_reactivity->solution time Reaction time too short? temperature->time time->solution

Caption: A troubleshooting decision tree for addressing low yields in the N-substitution of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromoisatin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for synthesizing this compound derivatives?

A1: The most common starting material is this compound itself, which can be synthesized by the direct bromination of isatin.[1] From this compound, a wide variety of derivatives can be prepared through reactions such as N-alkylation, Schiff base formation, and cycloaddition reactions to form spirooxindoles.[2][3][4]

Q2: What are the key reaction parameters to consider when optimizing the synthesis of this compound derivatives?

A2: Key parameters to optimize include the choice of solvent, catalyst, temperature, and reaction time. The nature of the substituents on the reactants also plays a crucial role in the reaction outcome. For instance, in N-alkylation, the choice of base and solvent is critical, with combinations like K₂CO₃ in DMF or acetonitrile often proving effective.[3][5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound derivatives.[6] By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine if the reaction is complete.

Q4: What are some common safety precautions to take when working with this compound and its derivatives?

A4: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Avoid creating dust, and in case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

Troubleshooting Guides

Troubleshooting N-Alkylation Reactions
Problem Possible Cause Suggested Solution
Low or no product yield 1. Ineffective base for deprotonation of the isatin nitrogen. 2. Poorly reactive alkylating agent. 3. Inappropriate solvent.1. Switch to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[3] 2. If using an alkyl bromide, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction. For less reactive alkyl halides, using a higher boiling point solvent like N-methyl-2-pyrrolidinone (NMP) and increasing the reaction temperature may be necessary.[3] 3. Use a polar aprotic solvent such as DMF or acetonitrile (ACN). Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[3]
Incomplete reaction 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. 2. Try using an excess of the alkylating agent (e.g., 2-3 equivalents).[9]
Formation of multiple products Side reactions occurring under the reaction conditions.Purify the crude product using column chromatography to isolate the desired N-alkylated derivative.
Troubleshooting Schiff Base Formation
Problem Possible Cause Suggested Solution
Low yield of Schiff base 1. The reaction is reversible and the equilibrium is not shifted towards the product. 2. Ineffective catalyst.1. Remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate.[10] Pervaporation has also been shown to improve yields.[11] 2. Use a catalytic amount of a strong acid like concentrated HCl instead of glacial acetic acid.[10]
Reaction is slow or does not proceed Steric hindrance from bulky substituents on the amine or this compound.Increase the reaction temperature and/or use a more effective catalyst. Solvent-free synthesis using microwave irradiation can also be effective.[10]
Product decomposes upon workup The Schiff base may be unstable to aqueous conditions.Minimize contact with water during workup and use anhydrous solvents for extraction and purification.
Troubleshooting Spirooxindole Synthesis
Problem Possible Cause Suggested Solution
Low yield of spirooxindole 1. Inefficient generation of the intermediate (e.g., azomethine ylide). 2. Poor reactivity of the dipolarophile.1. Ensure the reaction conditions are optimal for the formation of the reactive intermediate. This may involve adjusting the temperature or the choice of catalyst. 2. Use a more activated dipolarophile or increase its concentration in the reaction mixture.
Formation of diastereomers or enantiomers The reaction is not stereoselective.Use a chiral catalyst or a chiral auxiliary to induce stereoselectivity.
Difficulty in purification The product has similar polarity to the starting materials or byproducts.Utilize advanced purification techniques such as preparative HPLC or crystallization to isolate the desired spirooxindole.

Quantitative Data Summary

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentSolventReaction TimeYield (%)Reference
Pyridinium bromochromate (PBC)Glacial Acetic Acid20 min89[1]
N-Bromosuccinimide (NBS)Not specified2 h75[1]
N-BromosaccharinNot specified3 h70[1]

Table 2: Optimization of N-Alkylation of Isatins under Microwave Conditions

Alkylating AgentBaseSolventPower (W)Time (min)Yield (%)Reference
Ethyl chloroacetateK₂CO₃DMF150595[3]
Ethyl chloroacetateCs₂CO₃DMF150598[3]
Benzyl chlorideK₂CO₃DMF150392[3]
n-Butyl bromideK₂CO₃NMP3001085[3]

Table 3: Yields of various this compound-based Pyrimidine Derivatives

CompoundMolecular FormulaYield (%)Reference
3aC₂₄H₁₆BrN₅O70.0[6]
3bC₂₅H₁₈BrN₅O₂68.0[6]
3cC₂₅H₁₈BrN₅O₂65.0[6]
3dC₂₄H₁₆BrN₅O₂71.0[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the alkylating agent (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture with stirring. The reaction can be performed under conventional heating (e.g., reflux) or using microwave irradiation for faster reaction times.[3]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Schiff Base Formation with this compound
  • Dissolve this compound (1 equivalent) and the desired primary amine (1-1.2 equivalents) in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of an acid (e.g., glacial acetic acid or a few drops of concentrated HCl).[6][10]

  • Reflux the reaction mixture for the required time (can range from a few hours to overnight). For challenging reactions, a Dean-Stark apparatus can be used to remove the water formed.[6][10]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product often precipitates out of the solution. If so, filter the precipitate, wash it with a cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of a Spirooxindole Derivative via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives.

  • To a solution of this compound (1 equivalent) and an amino acid (e.g., sarcosine or proline, 1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add the dipolarophile (e.g., an activated alkene, 1 equivalent).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired spirooxindole derivative.

Signaling Pathways and Experimental Workflows

troubleshooting_workflow start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time, Catalyst) start->check_conditions check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Impure check_conditions->optimize_conditions Suboptimal increase_equivalents Increase Equivalents of Reagent check_stoichiometry->increase_equivalents Incorrect side_reactions Identify Potential Side Reactions optimize_conditions->side_reactions end_success Improved Yield optimize_conditions->end_success increase_equivalents->end_success purification_issue Consider Purification Issues end_fail Consult Further Literature purification_issue->end_fail side_reactions->purification_issue

Caption: Troubleshooting workflow for low reaction yield.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start This compound + Amine + Dipolarophile reaction 1,3-Dipolar Cycloaddition (Reflux in Solvent) start->reaction workup Workup (Solvent Removal) reaction->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end end analyze->end Pure Spirooxindole Derivative

Caption: Synthesis of spirooxindole derivatives.

signaling_pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis CDK2 CDK2 CDK2->Proliferation CDK2->Apoptosis Derivative This compound Derivative Derivative->EGFR Inhibition Derivative->CDK2 Inhibition

Caption: Inhibition of EGFR/CDK2 signaling pathway.

References

stability of 5-Bromoisatin under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromoisatin under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected Reaction Outcomes or Low Yields

Symptoms:

  • Formation of unknown byproducts.

  • Low or no yield of the desired product.

  • Inconsistent reaction results.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation of this compound This compound is susceptible to degradation under certain conditions. Ensure that the reaction conditions are compatible with the stability of the isatin ring. Avoid excessively high temperatures and prolonged reaction times unless necessary.
Incompatibility with Reagents This compound is incompatible with strong oxidizing agents, which can lead to the cleavage of the isatin ring to form isatoic anhydride derivatives.[1][2] Avoid using strong oxidants unless the goal is to cleave the ring.
Suboptimal Reaction Conditions For reactions such as N-alkylation, incomplete deprotonation or the use of unsuitable solvents can lead to side reactions, like C3-alkylation, and reduced yields.[3][4] Ensure complete deprotonation by using a suitable base (e.g., NaH) in an appropriate anhydrous solvent (e.g., DMF).[3]
Moisture Sensitivity While this compound itself is a stable solid, some of its reactions, particularly those involving strong bases, are moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions.

G start Low Yield or Unexpected Products check_reagent Verify Purity and Integrity of this compound and Reagents start->check_reagent check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_atmosphere Ensure Anhydrous and/or Inert Atmosphere if Required start->check_atmosphere optimize Systematically Optimize Reaction Parameters check_reagent->optimize side_reactions Investigate Potential Side Reactions (e.g., C3-alkylation, Hydrolysis) check_conditions->side_reactions check_atmosphere->optimize degradation Consider Degradation of Starting Material or Product side_reactions->degradation degradation->optimize

Issue 2: Discoloration of this compound During Storage or in Solution

Symptoms:

  • The orange crystalline powder darkens over time.

  • Solutions of this compound change color upon standing.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Photodegradation Aromatic bromo-compounds can be sensitive to light.[5] Store solid this compound in a dark, cool, and dry place.[6] When in solution, protect it from light by using amber vials or wrapping the container in foil.
Oxidation Exposure to air and certain solvents can cause slow oxidation. Store the solid under an inert atmosphere if long-term stability is critical. Prepare solutions fresh and use them promptly.
Solvent Interaction The choice of solvent can impact stability. While soluble in DMF, prolonged storage in certain solvents might lead to slow degradation.[7] It is advisable to prepare solutions fresh before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[6] It is stable under normal shipping and handling conditions.[6] For long-term storage, keeping it in a tightly sealed container at ambient temperature is recommended.[6]

Q2: How stable is this compound in acidic and basic conditions?

Q3: What are the expected degradation products of this compound?

A3: Based on the known reactivity of the isatin scaffold, potential degradation products under different stress conditions are summarized in the table below.

Stress Condition Potential Degradation Pathway Likely Degradation Product(s)
Acidic/Basic Hydrolysis Cleavage of the amide bond in the isatin ring.5-Bromoisatinic acid and its subsequent degradation products.
Oxidation Oxidative cleavage of the C2-C3 bond.5-Bromoisatoic anhydride.[1][2]
Reduction Reduction of the C2 and/or C3 carbonyl groups.5-Bromooxindole, 5-Bromo-3-hydroxyoxindole.
Photolysis Potential for radical reactions and debromination.Complex mixture of products, potentially including debrominated isatin.
Thermal Stress Decomposition at high temperatures.Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and bromine.

G start This compound hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation reduction Reduction start->reduction photolysis Photolysis start->photolysis thermal Thermal Stress start->thermal product1 5-Bromoisatinic Acid hydrolysis->product1 product2 5-Bromoisatoic Anhydride oxidation->product2 product3 5-Bromooxindole / 5-Bromo-3-hydroxyoxindole reduction->product3 product4 Complex Mixture (e.g., debrominated products) photolysis->product4 product5 Decomposition Gases (CO, CO2, NOx, Br2) thermal->product5

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, it is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water.

Experimental Protocols

While specific forced degradation studies for this compound are not widely published, a general experimental workflow for assessing the stability of a compound like this compound is provided below. This protocol is based on general guidelines for forced degradation studies.[8][9][10][11]

General Protocol for Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is freely soluble, such as DMF or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at a controlled temperature (e.g., 40°C) for a specified period, monitoring for degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified duration. Also, expose the stock solution to the same temperature.

  • Photostability: Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[6][12]

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

  • Determine the degradation pathway.

G start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw and Prepare Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Determine Pathway analyze->evaluate report Report Findings evaluate->report

References

Technical Support Center: Purification of Spirooxindoles Derived from 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of spirooxindoles derived from 5-bromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of spirooxindoles from this compound?

A1: Common impurities can include unreacted this compound, excess reagents from the reaction (e.g., other reactants, catalysts like L-proline or palladium complexes), and reaction byproducts.[1][2] Stereoisomers, particularly diastereomers, can also be present and may be challenging to separate.[2]

Q2: My spirooxindole product appears to be unstable during purification on silica gel. What could be the cause and how can I mitigate this?

A2: Spirooxindoles can sometimes be sensitive to the acidic nature of silica gel, which may lead to degradation or isomerization.[3] To address this, you can consider the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for sensitive compounds.[3]

  • Minimize contact time: Employ flash column chromatography to reduce the time your compound spends on the column.

Q3: I am having difficulty removing the catalyst (e.g., L-proline, Palladium complex) from my final product. What are the recommended procedures?

A3: Catalyst removal is a common challenge. Here are some strategies:

  • For L-proline (an amino acid catalyst): L-proline is water-soluble. You can often remove it by performing an aqueous workup. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with water or brine. The L-proline will partition into the aqueous layer.

  • For Palladium catalysts: The method for palladium removal depends on whether it is a heterogeneous or homogeneous catalyst.

    • Heterogeneous (e.g., Pd/C): These can typically be removed by filtration through a pad of Celite.[4][5]

    • Homogeneous (soluble): These are more challenging to remove. Options include:

      • Column chromatography: The palladium complex may adhere to the silica gel at the top of the column.[4]

      • Specialized scavengers: Thiol-functionalized silica gels or other commercial scavengers can be used to bind and remove soluble palladium species.[6]

      • Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can help adsorb the palladium catalyst, which can then be removed by filtration.[6]

Q4: What are the best visualization techniques for spirooxindoles on a TLC plate?

A4: Many spirooxindoles are UV active due to the oxindole core and other aromatic moieties, so they can often be visualized under a UV lamp (254 nm) as dark spots on a fluorescent green background.[7][8] For compounds that are not UV active or for better visualization, various staining solutions can be used. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that reacts with many organic compounds.[9][10] Other stains like phosphomolybdic acid (PMA) can also be effective.[7]

Troubleshooting Guides

Problem 1: Poor Separation or Overlapping Spots in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. If spots are overlapping, the eluent may be too polar. Try decreasing the proportion of the more polar solvent in your mobile phase (e.g., from 20% ethyl acetate in hexanes to 10%). A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.3 on a TLC plate.[3]
Column Overloading Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1, and for difficult separations, this can be increased to 100:1 or more.
Improper Column Packing An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[11]
Sample Loading Issues Loading the sample in a large volume of solvent can broaden the initial band and lead to poor separation. Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).[12]
Problem 2: Product Not Crystallizing During Recrystallization
Possible Cause Solution
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble, try a less polar solvent. If it is not soluble enough, try a more polar solvent. Often, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) provides the best results.[13]
Presence of Impurities Oily impurities can prevent crystallization. Try to pre-purify the crude product with a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Seeding the solution with a tiny crystal of the pure product can also initiate crystallization.
Cooling Too Quickly Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Spirooxindoles
Solvent System (v/v) Typical Application Reference
Hexane / Ethyl Acetate (e.g., 80:20, 70:30)General purpose for moderately polar spirooxindoles.[3]
Petroleum Ether / Ethyl Acetate (e.g., 90:10, 85:15)For less polar spirooxindoles.[14]
Dichloromethane / Methanol (e.g., 98:2, 95:5)For more polar spirooxindoles.[2]
Table 2: Common Solvents for Recrystallization of Spirooxindoles
Solvent Notes Reference
EthanolA common choice for many spirooxindole derivatives.[3][15]
MethanolAnother frequently used alcohol for recrystallization.[2]
Ethyl Acetate / HexaneA binary solvent system that can be effective when a single solvent is not ideal. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until the solution becomes cloudy, then it is allowed to cool slowly.[13]
Chloroform / MethanolA polar solvent mixture for less soluble compounds.[14]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Secure a glass column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[11]

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[11]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[11]

    • Add a thin layer of sand on top of the silica gel to protect the surface.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude spirooxindole product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.[12]

    • Carefully add the silica-adsorbed sample to the top of the prepared column.[12]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent system to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to start the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified spirooxindole.

Protocol 2: General Procedure for Recrystallization
  • Dissolution:

    • Place the crude spirooxindole product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (Spirooxindole + Impurities) workup Aqueous Workup (Removes water-soluble impurities like L-proline) start->workup filtration Filtration through Celite (Removes heterogeneous catalysts like Pd/C) workup->filtration chromatography Column Chromatography (Separates based on polarity) filtration->chromatography recrystallization Recrystallization (Final polishing of solid products) chromatography->recrystallization tlc TLC Analysis chromatography->tlc Monitor Fractions end Pure Spirooxindole recrystallization->end tlc->chromatography nmr_ms NMR & Mass Spectrometry end->nmr_ms Characterization

Caption: A general experimental workflow for the purification of spirooxindoles.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered q_separation Poor Separation in Column Chromatography? start->q_separation q_crystallization Product Not Crystallizing? start->q_crystallization q_catalyst Catalyst Still Present? start->q_catalyst sol_solvent Optimize Solvent System q_separation->sol_solvent Yes sol_loading Check Column Loading q_separation->sol_loading Yes sol_packing Repack Column q_separation->sol_packing Yes sol_recryst_solvent Try Different Recrystallization Solvent/Solvent System q_crystallization->sol_recryst_solvent Yes sol_induce Induce Crystallization (Scratch/Seed) q_crystallization->sol_induce Yes sol_prepurify Pre-purify to Remove Oils q_crystallization->sol_prepurify Yes sol_workup Perform Aqueous Workup q_catalyst->sol_workup Yes (L-proline) sol_scavenger Use Catalyst Scavenger q_catalyst->sol_scavenger Yes (Soluble Pd) sol_celite Filter through Celite q_catalyst->sol_celite Yes (Heterogeneous Pd)

Caption: A troubleshooting decision tree for spirooxindole purification.

References

avoiding common impurities in 5-Bromoisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromoisatin. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of this important compound. Here, you will find detailed information on avoiding common impurities, experimental protocols, and analytical methods to ensure the successful synthesis of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Q1: My this compound product is contaminated with unreacted isatin. How can I minimize this impurity?

A1: The presence of unreacted isatin is a common issue, especially in technical grade this compound where it can be present at levels below 10%[1]. This typically arises from incomplete bromination.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as excessive heat can lead to the formation of other impurities.

  • Stoichiometry of Brominating Agent: Ensure that a sufficient molar equivalent of the brominating agent is used. A slight excess of the brominating agent can help drive the reaction to completion. However, a large excess should be avoided to prevent the formation of di-brominated products.

  • Purification: Unreacted isatin can typically be removed by recrystallization. This compound is often recrystallized from ethanol[2]. Due to differences in solubility, multiple recrystallizations may be necessary to achieve high purity.

Q2: I am observing a significant amount of a di-brominated impurity in my product. What is this impurity and how can I avoid it?

A2: The most common di-brominated impurity is 5,7-dibromoisatin. This occurs due to over-bromination of the isatin ring. The isatin ring is activated towards electrophilic substitution, and after the first bromination at the 5-position, the ring can still be susceptible to a second bromination, primarily at the 7-position.

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to isatin.

  • Reaction Temperature: Perform the reaction at a controlled, and often lower, temperature. Many bromination reactions are exothermic, and uncontrolled temperature increases can lead to over-bromination[3].

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Choice of Brominating Agent: Milder brominating agents may offer better control over the reaction.

  • Purification: Separating 5,7-dibromoisatin from this compound can be challenging due to their similar polarities. Fractional crystallization may be an effective technique, exploiting small differences in solubility in a given solvent system[4][5][6].

Q3: My NMR analysis suggests the presence of an isomeric impurity. What could it be and how can I prevent its formation?

A3: The most likely isomeric impurity is 7-bromoisatin. The directing effects of the amino and carbonyl groups on the isatin ring can lead to substitution at both the C5 and C7 positions during electrophilic aromatic substitution[7]. While the 5-bromo isomer is generally the major product, the formation of the 7-bromo isomer can occur.

Troubleshooting Steps:

  • Reaction Conditions: The regioselectivity of the bromination can be influenced by the solvent, temperature, and the specific brominating agent used[8][9].

    • Solvent: The polarity of the solvent can affect the stability of the intermediate carbocation and influence the ortho/para directing effect. Experimenting with different solvents may improve the regioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.

  • Purification: Separating isomeric impurities often requires more advanced purification techniques.

    • Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities[4][5][6].

    • Chromatography: Column chromatography on silica gel can be used to separate the isomers, although it may be challenging on a large scale.

Q4: I am using the Sandmeyer reaction to synthesize this compound and my yields are low with many side products. What are the common pitfalls?

A4: The Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by displacement with a copper(I) bromide, can be a powerful method but is sensitive to reaction conditions[2].

Common Issues and Troubleshooting:

  • Stability of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. The diazotization step must be carried out at low temperatures, typically 0-5 °C, to prevent decomposition of the diazonium salt, which can lead to the formation of phenol byproducts[10].

  • Purity of Starting Materials: The purity of the starting aniline and sodium nitrite is crucial. Impurities can lead to side reactions and lower yields.

  • Control of Acidity: The reaction is typically carried out in a strong acidic medium. The concentration of the acid must be carefully controlled.

  • Incomplete Reaction: Ensure that the diazotization and the subsequent displacement reactions are complete by monitoring with appropriate analytical techniques.

  • Side Reactions: Undesired reactions, such as the formation of azo compounds or phenols, can occur. Careful control of temperature, pH, and the rate of addition of reagents is critical to minimize these side reactions[10][11].

Data Presentation

Table 1: Comparison of Common Brominating Agents for this compound Synthesis

Brominating AgentTypical SolventTypical Reaction TimeTypical Yield (%)Common ImpuritiesReference
Pyridinium Bromochromate (PBC)Glacial Acetic Acid< 20 minutes~66%Stated to be a sole product under specific conditions[2]
N-Bromosuccinimide (NBS)DMF or Acetic Acid12 hours (at 25°C)VariableUnreacted Isatin, 5,7-Dibromoisatin, 7-Bromoisatin[12]
Bromine (Br₂)Glacial Acetic Acid2 hours (at 90°C)Variable5,7-Dibromoisatin and other poly-brominated species[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination with Pyridinium Bromochromate (PBC)

This protocol is adapted from Hosseinzadeh et al.[2].

Materials:

  • Isatin

  • Pyridinium Bromochromate (PBC)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a suspension of PBC (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (1.47 g, 10 mmol) in a small amount of acetic acid.

  • Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, pour the mixture into cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: Approximately 66%[2].

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Isatin Isatin ReactionMix Reaction Mixture (90°C, 20 min) Isatin->ReactionMix PBC Pyridinium Bromochromate (PBC) PBC->ReactionMix Solvent Glacial Acetic Acid Solvent->ReactionMix Quench Quench with Water ReactionMix->Quench Cooling Extraction Extraction with Diethyl Ether Quench->Extraction Wash Wash with NaHCO3 and Water Extraction->Wash Drying Drying with Na2SO4 Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Crude Product FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Pathways leading to common impurities during the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-Bromoisatin for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized through the direct bromination of isatin. Several reagents can be used for this purpose, including N-bromosuccinimide (NBS), N-bromocaprolactam, N-bromosaccharin, and Pyridinium bromochromate (PBC).[1] The choice of reagent can significantly impact reaction time and yield.[1] Another approach involves the Sandmeyer reaction from p-haloanilines.[1]

Q2: Which synthesis method is most suitable for scaling up?

A2: The synthesis of this compound from indigo using Pyridinium bromochromate (PBC) in acetic acid appears to be a promising method for scaling up. This method offers a high isolated yield of 89% and a very short reaction time of less than 5 minutes.[1] The simple work-up procedure is also advantageous for larger-scale operations.[1] Direct bromination of isatin with PBC also provides a good yield (66%) and a short reaction time (20 minutes).[1]

Q3: What are the key safety precautions to consider when handling this compound and the reagents for its synthesis?

A3: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4][5] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a dust mask.[3] Avoid creating dust.[3] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.[3][5] The reagents used in the synthesis, such as bromine-containing compounds and acids, are also hazardous and should be handled with care according to their respective safety data sheets.

Q4: What are the typical physical and chemical properties of this compound?

A4: this compound is an orange to yellow crystalline powder.[2][6] It has a molecular formula of C8H4BrNO2 and a molecular weight of approximately 226.03 g/mol .[2][7] The melting point is typically in the range of 247-252 °C.[6] It is sparingly soluble in water but soluble in organic solvents like N,N-dimethylformamide (DMF) and ethanol.[2][6]

Troubleshooting Guide

Issue 1: Low Yield

Q: My scaled-up synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and solutions?

A: Several factors can contribute to low yields during scale-up. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure you are using an overhead stirrer with a properly sized impeller to create a vortex and ensure homogeneous mixing of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Poor Temperature Control: Exothermic bromination reactions can be difficult to control on a larger scale. Runaway temperatures can lead to the formation of undesired byproducts.

    • Solution: Use a reactor with a cooling jacket and a temperature probe to monitor the internal temperature accurately. For highly exothermic reactions, consider a semi-batch approach where the brominating agent is added portion-wise or via a syringe pump to control the rate of heat generation.

  • Impure Starting Materials: The purity of isatin or the brominating agent can significantly affect the yield.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Technical grade isatin may contain impurities that interfere with the reaction.

  • Suboptimal Reaction Time: The optimal reaction time can vary with scale.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.

Issue 2: Product Purity Issues

Q: My final this compound product is impure, showing multiple spots on TLC. How can I improve its purity?

A: Impurities in the final product often arise from side reactions or incomplete reactions.

  • Formation of Di-brominated Species: Over-bromination can occur, leading to the formation of di-bromoisatin.

    • Solution: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent slowly and with efficient mixing can minimize localized excess that leads to over-bromination.

  • Unreacted Starting Material: The presence of unreacted isatin is a common impurity.

    • Solution: As with low yield, ensure efficient mixing and adequate reaction time. Monitor the reaction via TLC until the starting material spot disappears.

  • Inefficient Purification: Recrystallization may not be sufficient to remove all impurities at a larger scale.

    • Solution: For recrystallization, ensure you are using an appropriate solvent and that the cooling process is slow enough to allow for the formation of pure crystals. If impurities persist, column chromatography may be necessary, although it can be challenging for large quantities. Consider a solvent trituration or a series of washes with different solvents to remove specific impurities.

Data Presentation

Table 1: Comparison of Different Brominating Agents for the Synthesis of this compound from Isatin

ReagentSolventReaction TimeYield (%)Reference
Pyridinium bromochromate (PBC)Acetic Acid20 min66[1]
N-bromocaprolactam-overnight77[1]
N-bromosaccharine/SiO2-12 h58[1]

Table 2: Synthesis of this compound from Indigo using PBC

Starting MaterialReagentSolventReaction TimeYield (%)Reference
IndigoPyridinium bromochromate (PBC)Acetic Acid5 min89[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Indigo using Pyridinium Bromochromate (PBC)

This protocol is adapted from Hosseinzadeh et al.[1] and is suitable for laboratory-scale synthesis with considerations for scaling up.

Materials:

  • Indigo

  • Pyridinium bromochromate (PBC)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Ether

  • Sodium Bicarbonate (NaHCO3) solution

  • Sodium Sulfate (Na2SO4)

  • Cold water

Equipment:

  • Round-bottom flask or jacketed reactor appropriate for the desired scale

  • Overhead stirrer or magnetic stirrer with a large stir bar

  • Heating mantle or water bath with temperature control

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add indigo (1 equivalent).

  • Solvent Addition: Add glacial acetic acid to dissolve the indigo. The amount of solvent should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of indigo).

  • Reagent Addition: To the stirred solution, add Pyridinium bromochromate (PBC) (1.2 equivalents) portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction mixture to 90 °C using a water bath or heating mantle.[1] The reaction is reported to be complete in less than 5 minutes.[1] Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger beaker containing cold water (approximately 10 times the volume of the reaction mixture).

    • Extract the aqueous mixture with ether (3 times). The volume of ether for each extraction should be about one-third of the aqueous volume.

    • Combine the organic extracts in a separatory funnel.

    • Wash the combined organic layer with a saturated aqueous solution of NaHCO3, followed by water.

    • Dry the organic layer over anhydrous Na2SO4.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent (ether) under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from ethanol to obtain pure this compound as a solid.[1]

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The reported melting point is 249-250 °C.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve Indigo in Glacial Acetic Acid start->dissolve add_pbc Add Pyridinium Bromochromate (PBC) dissolve->add_pbc heat Heat to 90°C for 5 min add_pbc->heat quench Pour into Cold Water heat->quench extract Extract with Ether (3x) quench->extract wash Wash with NaHCO3 and Water extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize characterize Characterize Product (NMR, MP) recrystallize->characterize end End characterize->end troubleshooting_low_yield cluster_investigation Troubleshooting Steps start Low Yield Encountered q_mixing Is mixing adequate? start->q_mixing s_mixing Improve stirring: - Use overhead stirrer - Check impeller size - Add baffles q_mixing->s_mixing No q_temp Is temperature controlled? q_mixing->q_temp Yes s_mixing->q_temp s_temp Implement better T-control: - Use cooling jacket - Add reagent portion-wise q_temp->s_temp No q_purity Are starting materials pure? q_temp->q_purity Yes s_temp->q_purity s_purity Verify purity of reactants: - NMR, Melting Point - Use higher grade materials q_purity->s_purity No q_time Is reaction time optimal? q_purity->q_time Yes s_purity->q_time s_time Optimize reaction time: - Monitor by TLC q_time->s_time No end Yield Improved q_time->end Yes s_time->end

References

Technical Support Center: Catalyst Selection for 5-Bromoisatin Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection for 5-Bromoisatin coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

A1: Researchers may encounter several challenges, including:

  • Low or no conversion: This can be due to an inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), or poor quality of reagents. The isatin moiety itself can sometimes interfere with the catalyst.

  • Side reactions: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid), and decomposition of the starting material or product under harsh conditions.[1]

  • Catalyst deactivation: The carbonyl groups and the N-H group of the isatin core can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Poor solubility: this compound and its derivatives may have limited solubility in common organic solvents, which can hinder reaction rates.

Q2: How do I choose the right type of coupling reaction for my desired transformation?

A2: The choice of reaction depends on the bond you intend to form at the 5-position of the isatin ring:

  • Suzuki-Miyaura Coupling: For forming a new carbon-carbon (C-C) bond with an aryl, heteroaryl, or vinyl group, using a boronic acid or ester.

  • Buchwald-Hartwig Amination: For forming a new carbon-nitrogen (C-N) bond with a primary or secondary amine.[2]

  • Sonogashira Coupling: For forming a new carbon-carbon (C-C) bond with a terminal alkyne.

  • Heck Coupling: For forming a new carbon-carbon (C-C) bond with an alkene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the arylation of this compound. The selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.

Catalyst Performance Data (Suzuki-Miyaura Coupling)

The following table summarizes catalyst systems commonly used for the Suzuki coupling of bromo-heterocycles, which can serve as a starting point for optimizing reactions with this compound. Microwave-assisted Suzuki coupling of this compound with various boronic acids has been reported to afford yields in the range of 70-80%.[3]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄DMF802485-96A classic, reliable catalyst, though may require longer reaction times.[4]
Pd(dppf)Cl₂K₂CO₃DME802HighOften provides high yields in shorter reaction times.[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Bulky phosphine ligands are effective for challenging substrates.[5]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Another effective system with a bulky phosphine ligand.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow start Reaction Setup (this compound, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat and Stir (80-100 °C) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Pure 5-Arylisatin purify->end

A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low or No Yield? q1 Is the reaction under a strict inert atmosphere? start->q1 a1_no Degas solvents thoroughly and run under Ar or N2. q1->a1_no No q2 Is the catalyst system appropriate? q1->q2 Yes a1_no->q2 a2_no Screen different Pd sources and bulky phosphine ligands (e.g., XPhos, SPhos). q2->a2_no No q3 Are reaction conditions (base, solvent, temp.) optimal? q2->q3 Yes a2_no->q3 a3_no Screen different bases (K3PO4, Cs2CO3) and solvent systems. q3->a3_no No q4 Are starting materials pure? q3->q4 Yes a3_no->q4 a4_no Purify this compound and check the quality of the boronic acid. q4->a4_no No success Improved Yield q4->success Yes a4_no->success

A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of N-arylated and N-heteroarylated isatins. The choice of ligand is particularly critical for achieving high efficiency.

Catalyst Performance Data (Buchwald-Hartwig Amination)

The following data for the amination of 5-bromopyrimidine provides a useful starting point for this compound. Bulky, electron-rich phosphine ligands are generally preferred.[3]

AminePalladium PrecatalystLigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene100>95
AnilinePd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane11092
BenzylamineG3-XPhos-LHMDSToluene100~90
n-HexylaminePd₂(dba)₃BINAPNaOtBuToluene11085-95
Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath or heating block (typically 100-110 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Troubleshooting Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low or No Conversion? q1 Is the catalyst active and handled under inert conditions? start->q1 a1_no Use a fresh precatalyst or ensure rigorous inert atmosphere technique. q1->a1_no No q2 Is the base strong enough? q1->q2 Yes a1_no->q2 a2_no Switch to a stronger base like NaOtBu or LHMDS. q2->a2_no No q3 Is significant hydrodehalogenation observed? q2->q3 Yes a2_no->q3 a3_yes Screen weaker bases (Cs2CO3, K3PO4) or different phosphine ligands. q3->a3_yes Yes q4 Are reagents and solvents pure and anhydrous? q3->q4 No a3_yes->q4 a4_no Use freshly purified reagents and anhydrous, degassed solvents. q4->a4_no No success Improved Yield q4->success Yes a4_no->success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Bromoisatin and 5-Chloroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, isatin and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. Among these, 5-Bromoisatin and 5-Chloroisatin have garnered significant attention for their potential as anticancer, antimicrobial, and antiviral agents. This guide provides a comprehensive comparison of the biological activities of these two halogenated isatins, supported by available experimental data, to assist researchers in pharmacology and medicinal chemistry.

At a Glance: this compound vs. 5-Chloroisatin

FeatureThis compound5-Chloroisatin
Primary Biological Activities Anticancer, Antimicrobial, Antiviral, Analgesic, SedativeAnticancer, Antimicrobial
Known Anticancer Mechanisms Cytotoxicity against various cancer cell linesInhibition of breast cancer cell growth, EGFR signaling pathway inhibition
Antimicrobial Spectrum Antibacterial, AntifungalAntibacterial
Antiviral Potential Investigated as an anticoronaviral agentNoted as having anticoronaviral potential

Quantitative Biological Activity Comparison

Direct comparative studies providing IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound and 5-Chloroisatin under identical experimental conditions are limited in publicly available literature. However, research on their derivatives and related compounds provides insights into their relative potency.

One study that conducted a comparative cytotoxicity analysis on brine shrimp reported the following LC50 (median lethal concentration) values:

CompoundLC50 (μg/mL) after 24 hours
Isatin (parent compound)4.53
5-Chloroisatin 3.89

Data extracted from a comparative cytotoxicity study on brine shrimp.[1][2][3][4]

Derivatives of both compounds have shown significant biological activities. For instance, a derivative of this compound has demonstrated potent activity against leukemia cell lines with GI50 (50% growth inhibition) values in the micromolar range. Similarly, derivatives of 5-chloroisatin have been synthesized and evaluated for their antibacterial properties.[5]

Mechanism of Action and Signaling Pathways

The biological effects of this compound and 5-Chloroisatin are attributed to their ability to interact with various cellular targets and signaling pathways.

5-Chloroisatin has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Inhibition of this pathway is a key strategy in cancer therapy.

The general mechanism of EGFR inhibition by small molecules involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of the receptor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Inhibitor 5-Chloroisatin Inhibitor->EGFR Inhibits (ATP competition)

Caption: EGFR signaling pathway inhibited by 5-Chloroisatin.

While the specific signaling pathways affected by This compound are less explicitly defined in the available literature, its derivatives are known to exhibit anticancer and antimicrobial properties, suggesting interactions with key cellular processes in cancer cells and microorganisms.

Experimental Workflows and Protocols

The evaluation of the biological activity of this compound and 5-Chloroisatin typically involves a series of in vitro assays. A general workflow for comparing their anticancer activity is outlined below.

experimental_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis synthesis Synthesis & Purification of This compound & 5-Chloroisatin treatment Treatment with Varying Concentrations of Compounds synthesis->treatment cell_lines Selection of Cancer Cell Lines seeding Cell Seeding in Microplates cell_lines->seeding seeding->treatment assay MTT or SRB Assay treatment->assay data_analysis Measurement of Absorbance assay->data_analysis ic50 Calculation of IC50 Values data_analysis->ic50 comparison Comparative Analysis ic50->comparison

Caption: General workflow for comparing anticancer activity.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound and 5-Chloroisatin stock solutions (in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound or 5-Chloroisatin (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for another 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Detailed Experimental Protocol: Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound and 5-Chloroisatin stock solutions (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each compound in MHB in a 96-well plate. The final concentrations may range from 1 to 512 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both this compound and 5-Chloroisatin are valuable scaffolds in medicinal chemistry with demonstrated potential in anticancer and antimicrobial applications. The available data suggests that halogenation at the 5-position of the isatin ring enhances its biological activity. 5-Chloroisatin has been specifically implicated in the inhibition of the EGFR signaling pathway, a key target in oncology. While direct, comprehensive comparative studies are needed to definitively establish the superior compound for specific therapeutic applications, the existing body of research provides a strong foundation for further investigation into these promising molecules. The detailed protocols and workflows provided herein offer a starting point for researchers aiming to conduct such comparative analyses.

References

Halogenated Isatins: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin core is a key strategy in drug design to modulate the compound's physicochemical properties and enhance its therapeutic efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated isatins, focusing on their anticancer, antiviral, and enzyme-inhibitory activities. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.

The Influence of Halogenation on Biological Activity

Halogenation can significantly impact a molecule's lipophilicity, electronic character, metabolic stability, and binding affinity to target proteins.[1] The position, number, and nature of the halogen substituent on the isatin ring are critical determinants of its biological activity.[1]

Anticancer Activity

Halogenated isatins have demonstrated potent cytotoxic effects across a range of cancer cell lines. SAR studies have revealed that the specific halogen and its location on the isatin ring are crucial for their anticancer potency.[1]

Comparative Anticancer Activity of Halogenated Isatins

The following table summarizes the cytotoxic activity (IC50) of various halogenated isatin derivatives against different cancer cell lines.

CompoundHalogen and PositionCancer Cell LineIC50 (µM)Reference
1 5-FCEM0.0742 - 1.16[2]
2 5-ClCEM4.73 - >12.5[2]
3a N-(2-fluorobenzyl)HuTu-80< 50[3]
3b N-(2-chlorobenzyl)HuTu-80< 50[3]
3d N-(2,6-difluorobenzyl)HuTu-80< 50[3]
12c N-benzylHT-29 (colon)1.17[4]

Note: Specific IC50 values for compounds 3a, 3b, and 3d were not provided in the source, but they were described as the most active.

Key SAR Observations for Anticancer Activity:

  • Fluorine at C-5: Introduction of a fluorine atom at the C-5 position of isatin derivatives has been shown to boost antiviral activity and reduce cytotoxicity.[2]

  • Chlorine at C-5: In contrast, chlorine at the C-5 position can be detrimental to activity and increase toxicity.[2]

  • N-substitution: The presence of an N-benzyl group on the isatin core appears to contribute to better antiproliferative activity.[4] Ortho-substitution on the benzyl ring with halogens (fluorine, chlorine) leads to high activity against various tumor cell lines.[3]

  • Halogenation at C-7: Insertion of a halogen at the C-7 position is considered an essential structural modification for favorable antibacterial activity, which can be a desirable secondary property for anticancer agents.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated isatin derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antiviral Activity

Halogenated isatins have emerged as promising antiviral agents, with activity reported against a variety of viruses, including HIV.[1]

Comparative Antiviral Activity of Halogenated Isatins
CompoundHalogen and PositionVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
17b 5-FHIV-10.0742>200>2100[2]
18c 5-FHIV-11.16123>106[2]
18b 5-ClHIV-14.734.731[2]
6 N/AHIV0.34N/A20[2]
7 N/AHIV2.9N/A30[2]
9 5-FH1N10.0027N/AN/A[5]
5 N/AHSV-10.0022N/AN/A[5]
4 N/ACOX-B30.0092N/AN/A[5]

N/A: Not available in the cited source.

Key SAR Observations for Antiviral Activity:

  • Fluorine at C-5: The introduction of a fluorine atom at the C-5 position of isatin-based compounds significantly enhances anti-HIV activity and results in lower cytotoxicity compared to chlorine substitution.[2]

  • Thiosemicarbazone Moiety: Isatin-β-thiosemicarbazone derivatives have demonstrated inhibition of viral replication.[2]

Experimental Protocol: Anti-HIV Assay in CEM Cell Line

This assay evaluates the ability of compounds to inhibit HIV-1 replication in a human T-lymphocyte cell line (CEM).

Procedure:

  • Cell Culture: CEM cells are cultured in appropriate media.

  • Infection: Cells are infected with a specific strain of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 6 days).

  • Viral Replication Measurement: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatants.

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of the compounds on uninfected CEM cells is determined using an MTT or similar viability assay.

  • Data Analysis: The effective concentration (EC50) that inhibits viral replication by 50% and the cytotoxic concentration (CC50) that reduces cell viability by 50% are calculated. The selectivity index (SI = CC50/EC50) is then determined.

Enzyme Inhibitory Activity

Halogenated isatins are known to inhibit a variety of enzymes that are crucial for disease progression, including caspases and monoamine oxidase (MAO).[1][6]

Comparative Enzyme Inhibitory Activity of Halogenated Isatins
CompoundHalogen and PositionTarget EnzymeIC50 / KiReference
N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins 7-I, Br, Cl, FCaspase-3up to 2.6 nM (IC50)[7]
N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins 7-I, Br, Cl, FCaspase-7up to 3.3 nM (IC50)[7]
Isatin derivative with halogenated phenyl ring at R-1 N/AMAO-A/BPotency increased[8]
Isatin derivative with halogen substitution on benzyloxy at C-5 5-halogenMAO-BIncreased affinity[8]
6l (1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea) N/A (nitro group)Tyrosinase24.96 µM (Ki)[9]

Key SAR Observations for Enzyme Inhibitory Activity:

  • C-7 Halogenation for Caspase Inhibition: Halogen substitution at the C-7 position of N-alkylated isatin sulfonamides can slightly improve inhibitory potency against caspases-3 and -7.[7] This position is also a potential site of cytochrome P450 hydroxylation, and its substitution can enhance metabolic stability.[7]

  • MAO Inhibition: A halogenated phenyl ring at the N-1 position of isatin increases both MAO-A and MAO-B potency.[8] Halogen substitution at the C-5 position on a benzyloxy group increases affinity towards MAO-B.[8]

  • Tyrosinase Inhibition: For isatin-urea derivatives, electron-donating groups on the phenyl ring generally lead to higher tyrosinase inhibitory activity than halogen groups.[9] However, within a series of para-halogenated derivatives, inhibitory activity increases with the size and polarizability of the halogen.[9]

Experimental Protocol: Caspase-3/7 Inhibition Assay

This is a fluorometric or colorimetric assay to determine the inhibitory activity of compounds against purified caspase-3 and -7 enzymes.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human caspase-3 or caspase-7 and a specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC for caspase-3/7) are prepared in an assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the halogenated isatin inhibitor for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Signal Measurement: The fluorescence or absorbance is measured over time using a microplate reader.

  • Data Analysis: The rate of substrate cleavage is determined, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Halogenated isatins exert their biological effects by modulating various cellular signaling pathways. In cancer, they are often involved in the induction of apoptosis.[1]

MAPK Signaling Pathway Inhibition

One of the proposed mechanisms for the anticancer activity of halogenated isatins is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse HalogenatedIsatin Halogenated Isatin HalogenatedIsatin->MEK Inhibition Apoptosis Apoptosis HalogenatedIsatin->Apoptosis

Caption: Inhibition of the MAPK signaling pathway by halogenated isatins.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of halogenated isatins involves several key steps from synthesis to biological evaluation.

SAR_Workflow Synthesis Synthesis of Halogenated Isatin Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization BiologicalScreening In Vitro Biological Screening (e.g., Anticancer, Antiviral assays) Characterization->BiologicalScreening DataAnalysis Data Analysis and IC50/EC50 Determination BiologicalScreening->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR LeadOptimization Lead Compound Optimization SAR->LeadOptimization LeadOptimization->Synthesis

Caption: General workflow for SAR studies of halogenated isatins.

Conclusion

The structure-activity relationship of halogenated isatins is a critical area of study for the development of new therapeutic agents.[1] The strategic placement of halogens on the isatin scaffold can dramatically enhance their anticancer, antiviral, and enzyme-inhibitory properties.[1] The data presented in this guide highlight the importance of the type and position of the halogen substituent in determining the potency and selectivity of these compounds. Future research should continue to explore the synthesis of novel halogenated isatin derivatives and investigate their mechanisms of action in greater detail.

References

A Comparative Guide to Analytical Methods for 5-Bromoisatin Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 5-Bromoisatin, a key intermediate in synthetic organic chemistry and drug discovery. Understanding the purity, structure, and properties of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines and compares various analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs. We also include a comparative analysis with related halogenated isatins, namely 5-chloroisatin and 5-iodoisatin, to provide a broader context for method selection and interpretation of results.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for determining the purity of this compound and for quantifying its presence in a mixture. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography-Mass Spectrometry (GC-MS) can be considered for volatile impurities, though with some caveats. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative for determining absolute purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for assessing the purity of this compound. Reversed-phase HPLC is typically employed, separating the analyte from its impurities based on polarity.

Data Presentation: Comparison of HPLC Methods

ParameterMethod 1: Reversed-Phase HPLCAlternative: UPLC
Column C18 (e.g., Newcrom R1)Sub-2 µm particle size C18
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[1]Acetonitrile, Water, and Formic Acid (MS-compatible)[1]
Detection UV-Vis (typically 254 nm)UV-Vis or Mass Spectrometry (MS)
Typical Run Time 10-20 minutes< 5 minutes
Resolution GoodExcellent
Key Advantage Widely available, robust for routine purity checks.Faster analysis, higher resolution, and efficiency.[1]
Consideration Phosphoric acid is not MS-compatible.Requires higher pressure systems.

Experimental Protocol: Reversed-Phase HPLC for this compound Purity

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and 0.1% phosphoric acid. The exact ratio should be optimized for best separation (a common starting point is 50:50 acetonitrile:water with 0.1% acid).[1] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Experimental workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While it can be used to identify volatile impurities in a this compound sample, its application to the main analyte is challenging due to the compound's relatively low volatility and potential for thermal degradation. Derivatization can sometimes be employed to increase volatility.[2]

Data Presentation: GC-MS Applicability

ParameterGC-MS Analysis
Applicability Primarily for volatile impurities and byproducts.
Derivatization May be required for this compound to increase volatility.[2]
Detection Mass Spectrometry (provides structural information).
Key Advantage Excellent for identifying unknown volatile impurities.
Consideration Risk of thermal degradation of this compound.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: GC system coupled with a Mass Spectrometer. A common column choice is a 5% phenyl-polysiloxane column.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions (General):

    • Injector Temperature: 250 °C (use with caution due to potential degradation).

    • Oven Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with different volatilities.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for expected impurities (e.g., 40-400 m/z).

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Quantitative NMR (qNMR)

qNMR is an absolute quantification method that can determine the purity of this compound without the need for a specific reference standard of the analyte.[3][4] The purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[4]

Data Presentation: qNMR for Absolute Purity

ParameterQuantitative ¹H NMR (qNMR)
Principle Absolute quantification against an internal standard.[4]
Internal Standard A certified standard with non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
Key Advantage High accuracy and precision for absolute purity determination; no analyte-specific standard needed.[3]
Consideration Requires a high-field NMR spectrometer and careful experimental setup.

Experimental Protocol: Absolute Purity of this compound by qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and a certified internal standard into an NMR tube.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the known purity and weight of the internal standard, the weights of both substances, their molecular weights, and the integral values.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Data Presentation: ¹H and ¹³C NMR Data for Halogenated Isatins in DMSO-d₆

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 11.1 (s, 1H, NH), 7.74 (dd, 1H), 7.66 (d, 1H), 6.88 (d, 1H)184.05, 159.84, 150.43, 140.89, 127.76, 120.44, 115.15, 115.13
5-Chloroisatin ~11.0 (s, 1H, NH), ~7.6-7.8 (m, 2H), ~6.9 (d, 1H)Not readily available in a comparable format
5-Iodoisatin Not readily available in a comparable formatNot readily available in a comparable format

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For ¹³C, a proton-decoupled experiment is typically used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Data Presentation: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3200-3400
C=O Stretch (Amide)~1740-1760
C=O Stretch (Ketone)~1720-1740
C=C Stretch (Aromatic)~1600-1620
C-Br Stretch~500-600

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Experimental Workflow: FT-IR Analysis (KBr Pellet)

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Grind Grind Sample with KBr Press Press into Transparent Pellet Grind->Press Place Place Pellet in FTIR Spectrometer Press->Place Acquire Acquire IR Spectrum Place->Acquire Identify Identify Functional Group Peaks Acquire->Identify Confirm Confirm Structure Identify->Confirm

References

A Comparative Guide to HPLC and TLC-Densitometry for Purity Analysis of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of experimental results and the safety of potential therapeutics. 5-Bromoisatin, a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides a comprehensive comparison of two common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography with Densitometric quantification (TLC-Densitometry). We present detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it a preferred method for the stringent purity assessment required in pharmaceutical development. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Alternative Analytical Technique: TLC-Densitometry

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique. When coupled with a densitometer, which measures the absorbance or fluorescence of separated spots on a TLC plate, it can provide quantitative purity analysis. While generally less precise than HPLC, TLC-Densitometry offers a valuable alternative for rapid screening and in-process controls where high throughput is advantageous.

Comparative Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and TLC-Densitometry.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 TLC-Densitometry Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Sonication & Filtration Sonication & Filtration Dissolution in Diluent->Sonication & Filtration Final Sample Solution Final Sample Solution Sonication & Filtration->Final Sample Solution Autosampler Injection Autosampler Injection Final Sample Solution->Autosampler Injection Spotting on TLC Plate Spotting on TLC Plate Final Sample Solution->Spotting on TLC Plate HPLC System HPLC System Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Autosampler Injection->HPLC System UV Detection UV Detection Chromatographic Separation->UV Detection Data Acquisition & Processing Data Acquisition & Processing UV Detection->Data Acquisition & Processing Purity Calculation (% Area) Purity Calculation (% Area) Data Acquisition & Processing->Purity Calculation (% Area) TLC Plate TLC Plate Spotting on TLC Plate->TLC Plate Chromatographic Development Chromatographic Development Spotting on TLC Plate->Chromatographic Development Plate Drying Plate Drying Chromatographic Development->Plate Drying Densitometric Scanning Densitometric Scanning Plate Drying->Densitometric Scanning Data Analysis Data Analysis Densitometric Scanning->Data Analysis Data Analysis->Purity Calculation (% Area)

Fig. 1: Comparative workflow for HPLC and TLC-Densitometry analysis of this compound.

Experimental Protocols

Detailed methodologies for both HPLC and TLC-Densitometry are provided below. These protocols are based on established methods for isatin derivatives and can be optimized for specific laboratory conditions.[1][2]

HPLC Method Protocol
ParameterSpecification
Instrument High-Performance Liquid Chromatography system with UV detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard Preparation Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
Sample Preparation Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.
Purity Calculation The purity is determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
TLC-Densitometry Method Protocol
ParameterSpecification
Instrument TLC scanner (Densitometer)
Stationary Phase Pre-coated Silica Gel 60 F254 TLC plates
Mobile Phase Toluene : Ethyl Acetate (8:2 v/v)
Application Volume 5 µL
Development Ascending development in a saturated chamber to a distance of 8 cm
Drying Air dry the plate for 10 minutes
Detection Scan the plate at 254 nm in absorbance mode
Standard Preparation Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent (e.g., acetone). Prepare a series of dilutions to create a calibration curve (e.g., 100-500 ng/spot).
Sample Preparation Prepare a solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent.
Purity Calculation Quantify the amount of this compound in the sample spot by comparing its peak area to the calibration curve generated from the standards. Calculate the purity based on the known amount of sample applied.

Quantitative Data Comparison

The following table summarizes hypothetical data comparing the performance of the HPLC and TLC-Densitometry methods for the purity analysis of a technical grade this compound sample, which is known to contain isatin as a primary impurity.[3][4]

ParameterHPLCTLC-Densitometry
Purity of this compound (%) 98.597.8
Isatin Impurity (%) 1.21.9
Other Impurities (%) 0.30.3
Limit of Detection (LOD) ~ 0.01%~ 0.1%
Limit of Quantification (LOQ) ~ 0.03%~ 0.3%
Relative Standard Deviation (RSD) < 1%< 5%
Analysis Time per Sample ~ 20 minutes~ 45 minutes (for multiple samples on one plate)

Mechanism of Action: A Glimpse into Biological Relevance

This compound and other isatin derivatives have garnered significant interest for their potential as anticancer agents.[5] Their mechanism of action often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death). A simplified representation of a potential signaling pathway inhibited by isatin derivatives is shown below. These compounds can act as kinase inhibitors, blocking the activity of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[6] This inhibition can lead to the activation of pro-apoptotic proteins like caspases, ultimately resulting in cancer cell death.[7]

G Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR)->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Activates Gene Expression Gene Expression Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Inhibits Caspase Activation Caspase Activation This compound Derivative->Caspase Activation Induces Apoptosis Apoptosis Caspase Activation->Apoptosis

Fig. 2: Simplified signaling pathway inhibited by isatin derivatives.

Conclusion

Both HPLC and TLC-Densitometry are viable methods for the purity analysis of this compound, each with its own set of advantages. HPLC offers superior precision, sensitivity, and resolution, making it the method of choice for final product quality control and regulatory submissions. TLC-Densitometry, on the other hand, provides a rapid, cost-effective, and high-throughput alternative that is well-suited for reaction monitoring, rapid screening of multiple samples, and preliminary purity assessments. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

Unveiling the Antimicrobial Potential of 5-Bromoisatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides an objective comparison of the antimicrobial efficacy of 5-Bromoisatin derivatives against established alternatives, supported by experimental data and detailed methodologies. We delve into the mechanisms of action and present a clear workflow for evaluating these promising compounds.

Quantitative Efficacy: A Side-by-Side Comparison

The antimicrobial potency of various this compound derivatives has been rigorously evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for several classes of these derivatives, including pyrimidines, Schiff bases, and thiazoles. For a comprehensive assessment, their performance is juxtaposed with that of widely-used clinical antimicrobial agents, Ciprofloxacin and Fluconazole.

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
This compound Pyrimidine Derivatives 3j (p-N(CH3)2 substituted)Staphylococcus aureus3.125Ciprofloxacin6.25
3j (p-N(CH3)2 substituted)Bacillus subtilis3.125Ciprofloxacin6.25
3j (p-N(CH3)2 substituted)Escherichia coli6.25Ciprofloxacin6.25
3j (p-N(CH3)2 substituted)Pseudomonas aeruginosa6.25Ciprofloxacin12.5
3j (p-N(CH3)2 substituted)Candida albicans3.125Fluconazole6.25
3j (p-N(CH3)2 substituted)Aspergillus niger3.125Fluconazole12.5
3h (p-Cl substituted)Staphylococcus aureus3.125Ciprofloxacin6.25
3h (p-Cl substituted)Bacillus subtilis6.25Ciprofloxacin6.25
3h (p-Cl substituted)Escherichia coli6.25Ciprofloxacin6.25
3h (p-Cl substituted)Pseudomonas aeruginosa12.5Ciprofloxacin12.5
3h (p-Cl substituted)Candida albicans3.125Fluconazole6.25
3h (p-Cl substituted)Aspergillus niger6.25Fluconazole12.5
This compound Thiazole Derivatives 7fMethicillin-Resistant Staphylococcus aureus (MRSA)-Nystatin-
7hCandida albicans-Nystatin-
11fCandida albicans-Nystatin-
Isatin Schiff Base Derivatives 2dPseudomonas aeruginosa6.25Amikacin-
3bPseudomonas aeruginosa6.25Amikacin-
5cPseudomonas aeruginosa6.25Amikacin-
6aPseudomonas aeruginosa6.25Amikacin-

Note: MIC values for Ciprofloxacin against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa can range from 0.013 to 0.6 µg/ml depending on the strain.[1][2] MIC values for Fluconazole against Candida albicans and Aspergillus niger can vary, with some studies reporting MICs of 0.5 µg/mL and 6 µg/mL respectively.[3] The presented table reflects the data from specific comparative studies for consistency.

Unraveling the Mechanism of Action

The antimicrobial activity of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. Two primary mechanisms of action have been proposed: the inhibition of bacterial cell wall synthesis and the disruption of protein synthesis through the inhibition of tyrosyl-tRNA synthetase.

Inhibition of Bacterial Cell Wall Synthesis

The rigid bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cellular integrity and shape. Its absence in animal cells makes it an ideal target for antimicrobial agents. This compound derivatives are thought to disrupt the biosynthesis of this vital structure, leading to cell lysis and death.

G Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of Amino Acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase Bactoprenol_P Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II Glycosyltransferase Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation Inhibitor This compound Derivative Inhibitor->Growing_Peptidoglycan Inhibits Transpeptidation & Transglycosylation

Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.

Inhibition of Tyrosyl-tRNA Synthetase

Protein synthesis is a fundamental process for all living organisms. Tyrosyl-tRNA synthetase is a crucial enzyme responsible for attaching the amino acid tyrosine to its corresponding transfer RNA (tRNA), a critical step in protein translation. This compound derivatives have been shown to act as competitive inhibitors of this enzyme, preventing the formation of tyrosyl-tRNA and thereby halting protein synthesis.[4]

G Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase cluster_protein_synthesis Protein Synthesis Pathway TyrRS Tyrosyl-tRNA Synthetase (Enzyme) Tyr_AMP Tyrosyl-AMP (Intermediate) TyrRS->Tyr_AMP Binds Tyrosine & ATP Inhibitor This compound Derivative Tyrosine Tyrosine (Substrate) ATP ATP tRNA_Tyr tRNA(Tyr) Tyr_tRNA Tyrosyl-tRNA(Tyr) Tyr_AMP->Tyr_tRNA Binds tRNA(Tyr) Protein Protein Synthesis Tyr_tRNA->Protein Incorporation into Growing Peptide Chain Inhibitor->TyrRS Competitive Binding G Experimental Workflow for Antimicrobial Efficacy Validation A Synthesis & Characterization of This compound Derivatives C Antimicrobial Susceptibility Testing A->C B Preparation of Microbial Cultures (Bacteria & Fungi) B->C C1 Broth Microdilution Method C->C1 C2 Kirby-Bauer Disk Diffusion Method C->C2 D Determination of Minimum Inhibitory Concentration (MIC) C1->D C2->D E Data Analysis & Comparison with Standard Drugs D->E

References

Comparative Docking Studies of Isatin Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, makes them a privileged scaffold in drug design.[1][2][4] Molecular docking, a powerful in silico method, is frequently employed to predict the binding interactions of isatin derivatives with various biological targets, thereby guiding the synthesis and development of more potent therapeutic agents.[5][6][7]

This guide provides a comparative overview of docking studies performed on isatin derivatives against several key protein targets, summarizing binding affinities and outlining common computational protocols.

Data Presentation: Comparative Binding Affinities

The effectiveness of isatin derivatives is often quantified by their binding energy, which indicates the strength of the interaction with a protein target. Lower, more negative binding energies suggest a higher affinity. The following table summarizes the results from various comparative docking studies.

Isatin Derivative/ScaffoldTarget Protein(s)Docking SoftwareBest Binding Energy (kcal/mol)Key Findings & Reference
Isatin-based Scaffold IC Cyclin-Dependent Kinase 2 (CDK2)AutoDock Vina-9.5Demonstrated the highest affinity for CDK2 among three tested scaffolds, suggesting its potential as an anticancer agent.[8][9][10]
Isatin-based Scaffolds IB Cyclin-Dependent Kinase 2 (CDK2)AutoDock Vina-9.3Showed high affinity for CDK2, comparable to scaffold IC.[8]
Isatin Sulphonamide Derivatives SARS-CoV-2 NSP3 ReceptorNot Specified-9.6Exhibited strong binding affinity within the active site of the viral non-structural protein 3.[11]
Isatin Derivatives (S5, S16, S42) SARS-CoV-2 NSP3 ReceptorNot Specified≥ -8.5Selected from a virtual screen of 150 derivatives, these compounds showed strong, stable interactions confirmed by molecular dynamics.[5]
Pyrimidine-Indole-2-one Hybrids Pokeweed Antiviral Protein (PAP)AutoDock Vina-8.7Several hybrid compounds showed strong binding energies, suggesting potential antiviral activity.[6]
Isatin-Coumarin Hybrid 5 B-cell lymphoma 2 (BCL-2)Not Specified-7.8Displayed promising binding affinity to the anti-apoptotic protein BCL-2, indicating potential as an anticancer agent.[2]
Isatin-Thiazole Derivative 6p α-GlucosidaseNot SpecifiedNot reported (IC50 = 5.36 µM)Exhibited potent inhibitory activity significantly better than the standard drug, acarbose. Docking confirmed binding interactions.[12]
Experimental and Computational Protocols

Molecular docking simulations are crucial for understanding ligand-protein interactions at a molecular level.[5] A generalized workflow is typically followed in these studies.

Methodology Overview:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the isatin derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A binding site on the protein is defined, typically centered on the active site or a known ligand-binding pocket. A grid box is generated to encompass this site.

  • Molecular Docking: A docking algorithm, such as the one in AutoDock Vina, is used to place the ligand into the defined binding site in various conformations and orientations.[8][9][13] The program scores these poses based on a scoring function that estimates the binding free energy.

  • Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mode.[5]

Visualizations

Experimental Workflow for Docking Studies

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Computation Phase cluster_analysis Analysis Phase p_prep 1. Target Protein Preparation (from PDB) grid 3. Active Site Definition & Grid Generation p_prep->grid l_prep 2. Isatin Derivative Library Preparation l_prep->grid dock 4. Molecular Docking (e.g., AutoDock Vina) grid->dock analysis 5. Pose Scoring & Binding Energy Calculation dock->analysis validation 6. Interaction Analysis (H-Bonds, etc.) analysis->validation comparison 7. Comparative Analysis & Lead Identification validation->comparison

A generalized workflow for in silico molecular docking studies.
Inhibition of CDK2-Mediated Cell Cycle Progression

Isatin derivatives are frequently investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[8][14] Their dysregulation is a hallmark of cancer.[14] The diagram below shows the point of inhibition in the G1/S transition of the cell cycle.

G CDK2 Signaling Pathway Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 forms complex G1S G1-S Phase Progression CDK2->G1S promotes Isatin Isatin Derivative (e.g., Scaffold IC) Isatin->CDK2 INHIBITS

Inhibition of the CDK2/Cyclin E complex by an isatin derivative.
Logical Comparison of Isatin Scaffolds

The binding affinity of isatin derivatives can be modulated by substitutions on the core scaffold. This diagram illustrates the logical relationship between structural features and docking performance.

G cluster_mods Structural Modifications cluster_props Resulting Properties Core Isatin Core Scaffold ModA Simple Substituent (Scaffold IA) Core->ModA ModB Increased Complexity (Scaffold IB) Core->ModB ModC Optimized Substituent (Scaffold IC) Core->ModC PropA Low Structural Complexity Reduced Interactions ModA->PropA PropB More Interaction Points ModB->PropB PropC Enhanced H-Bonding & Hydrophobic Interactions ModC->PropC PerfA Lower Affinity (e.g., -6.6 kcal/mol) PropA->PerfA PerfB High Affinity (e.g., -9.3 kcal/mol) PropB->PerfB PerfC Highest Affinity (e.g., -9.5 kcal/mol) PropC->PerfC Inhibition Increased Inhibitory Potential

References

Unveiling the Anticancer Potential: A Comparative Analysis of 5-Bromoisatin Derivatives' IC50 Values in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, isatin and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the cytotoxic effects of various 5-Bromoisatin derivatives, focusing on their half-maximal inhibitory concentration (IC50) values across a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic pathway diagrams, aims to facilitate a deeper understanding of their therapeutic potential and guide future drug discovery efforts.

Comparative Analysis of IC50 Values

The in vitro cytotoxic activity of a diverse range of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for each derivative. The following table summarizes the IC50 values (in µM) of these compounds, offering a clear comparison of their efficacy in different cancer contexts.

DerivativeCancer Cell LineIC50 (µM)Reference
5-bromo-N-phenyl isatin analogue 5cHT-29 (Colon)16.10
5-bromo-N-phenyl isatin analogue 5dHT-29 (Colon)17.87
5-bromo-N-phenyl isatin analogue 5eHT-29 (Colon)16.13
Multi-substituted isatin derivative 4lK562 (Leukemia)1.75[1]
Multi-substituted isatin derivative 4lHepG2 (Liver)3.20[1]
Multi-substituted isatin derivative 4lHT-29 (Colon)4.17[1]
This compound-3-hydrazonothiazolineVariousHigh cytotoxicity[2]
Isatin-1,2,4-triazole hybrid 86PANC1 (Pancreatic)1.16[3]
Isatin-1,2,4-triazole hybrid 86HepG2 (Liver)0.73[3]
Isatin–indole hybrid 36A-549 (Lung)7.3[3]
Isatin–indole hybrid 36MDA-MB-231 (Breast)4.7[3]
Isatin–indole hybrid 36HCT-116 (Colon)2.6[3]
Isatin-incorporated phenyl-1,2,3-triazole derivativeMCF7 (Breast)5.361[3]
Isatin-incorporated phenyl-1,2,3-triazole derivativeHCT116 (Colon)12.50[3]
Isatin derivative 133A549 (Lung)5.32[3]
Isatin derivative 133PC3 (Prostate)35.1[3]
Isatin derivative 133MCF-7 (Breast)4.86[3]

Experimental Protocols

The determination of the IC50 values cited in this guide was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol for IC50 Determination

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[4]

2. Compound Treatment:

  • Stock solutions of the this compound derivatives are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (containing the same concentration of DMSO) and a blank (medium only) are also included.

  • The plates are then incubated for a specified period, typically 48 to 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5]

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4][5]

  • The plates are gently shaken to ensure complete dissolution of the formazan.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

Mechanistic Insights: Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent mechanisms include the inhibition of protein kinases and the induction of apoptosis.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation with Derivatives (48-72h) cell_seeding->treatment compound_prep Preparation of this compound Derivatives compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition incubation Incubation (2-4h) mtt_addition->incubation solubilization Formazan Solubilization (DMSO) incubation->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance data_processing Calculation of Cell Viability absorbance->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Fig. 1: Experimental workflow for determining IC50 values using the MTT assay.
Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, brominated isatin derivatives have been shown to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Furthermore, some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[3]

kinase_inhibition cluster_cell_cycle Cell Cycle Progression cluster_angiogenesis Angiogenesis 5-Bromoisatin_Derivative 5-Bromoisatin_Derivative CDK2 CDK2 5-Bromoisatin_Derivative->CDK2 VEGFR2 VEGFR2 5-Bromoisatin_Derivative->VEGFR2 Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2->Cell_Cycle_Arrest Inhibition_of_Angiogenesis Inhibition_of_Angiogenesis VEGFR2->Inhibition_of_Angiogenesis

Fig. 2: Inhibition of CDK2 and VEGFR2 signaling pathways by this compound derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many isatin-based compounds, including this compound derivatives, have been shown to induce apoptosis in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Isatin-hydrazones, for instance, can suppress the expression of the anti-apoptotic protein Bcl-2 and activate caspases, which are the executioners of apoptosis.[3]

apoptosis_pathway 5-Bromoisatin_Derivative 5-Bromoisatin_Derivative Bcl-2 Bcl-2 5-Bromoisatin_Derivative->Bcl-2 Caspase_Activation Caspase_Activation 5-Bromoisatin_Derivative->Caspase_Activation promotes Bcl-2->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 3: Induction of apoptosis through inhibition of Bcl-2 and activation of caspases.

References

A Comparative Guide to the Bioassay Performance of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Bromoisatin and its derivatives against other established compounds. The information is compiled from various studies to offer a comprehensive overview of its potential in anticancer, antimicrobial, and enzyme-inhibitory applications. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound, a halogenated derivative of the endogenous compound isatin, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential across a range of bioassays. This guide benchmarks the performance of this compound and its analogues against commonly used therapeutic agents such as 5-Fluorouracil and the broad-spectrum kinase inhibitor, Staurosporine. The data presented herein is intended to aid researchers in evaluating the potential of this compound for further investigation and drug development.

Data Presentation

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) compared to standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Isatin Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines

Compound/DrugMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)PC-3 (Prostate)HCT-116 (Colon)HeLa (Cervical)
This compound Derivative (general) ------
Isatin-Triazole Hybrid-18.42-15.32--
Isatin-based Imidazole----<10 - 100-
5-Fluorouracil (5-FU) ~3.1 - 9.9[1]10.5 ± 1.212.368.40.34-
Staurosporine 0.5-----
Doxorubicin ------

Note: Data for this compound derivatives are often reported for specific, complex molecules synthesized from the this compound scaffold. Direct IC50 values for the parent this compound are not widely available in the reviewed literature.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL or µM) of this compound Derivatives and Standard Antimicrobial Agents

Compound/DrugEscherichia coliStaphylococcus aureusCandida albicans
This compound Derivatives As low as 25[2]As low as 25[2]0.355 µM (Triazinoindole deriv.)[2]
Ciprofloxacin (Standard Antibiotic) --Not Applicable
Fluconazole (Standard Antifungal) Not ApplicableNot Applicable-

Note: The reported MIC values are for specific derivatives of this compound and not the parent compound itself.

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity (IC50) of this compound

EnzymeIC50 of this compound
Monoamine Oxidase-B (MAO-B)0.125 µM[2]
SARS-CoV-2 3CL Protease151.6 µM[2]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are based on standard laboratory procedures.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 5-Fluorouracil) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]

Broth Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound (e.g., this compound derivative) and a standard antibiotic/antifungal in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in test tubes or a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each tube or well containing the antimicrobial dilutions with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the tubes or plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[3]

Signaling Pathways and Mechanisms of Action

Isatin and its derivatives are known to modulate several key signaling pathways involved in cancer progression and inflammation. The following diagrams illustrate these pathways and the potential points of intervention for this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound has been reported to inhibit this pathway.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) NFkB_p50_p65_nucleus->Gene_Expression Activates Bromoisatin This compound Bromoisatin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is common in many cancers.

PI3K_Akt_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase GF->RTK Bind PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes Isatin_Derivatives Isatin Derivatives Isatin_Derivatives->PI3K Inhibit

Caption: Potential inhibition of the PI3K/Akt pathway by isatin derivatives.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK2_Pathway G1_Phase G1 Phase CyclinE Cyclin E G1_Phase->CyclinE Expression increases CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Brominated_Isatins Brominated Isatins Brominated_Isatins->CDK2 Inhibit

Caption: Inhibition of the CDK2/Cyclin E pathway by brominated isatins.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the validation of this compound's bioactivity.

Experimental_Workflow Start Start: Compound Synthesis (this compound & Derivatives) In_Vitro_Screening In Vitro Bioassays Start->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Dilution) In_Vitro_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays In_Vitro_Screening->Enzyme_Inhibition Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action Antimicrobial->Mechanism_of_Action Enzyme_Inhibition->Mechanism_of_Action Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, etc.) Mechanism_of_Action->Apoptosis In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for bioactivity validation.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data compiled in this guide demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. While direct comparative data for the parent this compound molecule is still emerging, the performance of its derivatives in various bioassays warrants further investigation. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and conduct future studies to fully elucidate the therapeutic potential of this versatile scaffold.

References

A Comparative Guide to Theoretical vs. Experimental NMR Shifts of 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromoisatin. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document outlines the experimental conditions for acquiring ¹H and ¹³C NMR spectra and describes a standard computational approach for predicting these chemical shifts, offering a valuable resource for validating theoretical models against experimental data.

Data Summary: Experimental and Theoretical NMR Chemical Shifts

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for this compound recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆). Due to the absence of published theoretical data for this compound, this guide presents a proposed standard theoretical protocol for comparison. The theoretical values in the table are placeholders and would be populated upon performing the described computational analysis.

Atom Experimental ¹H Chemical Shift (ppm) in DMSO-d₆ [1][2][3]Experimental ¹³C Chemical Shift (ppm) in DMSO-d₆ [2]Theoretical Chemical Shift (ppm) - Proposed Protocol
H-47.74 (dd, J = 8.3, 1.9 Hz)-To be calculated
H-67.66 (d, J = 1.9 Hz)-To be calculated
H-76.88 (d, J = 8.3 Hz)-To be calculated
N-H11.1-To be calculated
C-2-159.84To be calculated
C-3-184.05To be calculated
C-3a-120.44To be calculated
C-4-140.89To be calculated
C-5-115.13To be calculated
C-6-127.76To be calculated
C-7-115.15To be calculated
C-7a-150.43To be calculated

Experimental and Theoretical Protocols

A thorough understanding of the methodologies is crucial for a meaningful comparison between experimental and theoretical data.

Experimental Protocol

The experimental NMR data presented in this guide were obtained under the following conditions:

  • Instrumentation : A Bruker DRX-500 spectrometer was used to record the NMR spectra.[2]

  • Sample Preparation : this compound was dissolved in DMSO-d₆.

  • Operating Frequencies : ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra were recorded at 125 MHz.[2]

  • Reference : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Proposed Theoretical Protocol

For researchers looking to perform their own computational analysis of this compound, the following protocol outlines a widely accepted and robust method for predicting NMR chemical shifts:

  • Geometry Optimization : The first step involves optimizing the molecular geometry of this compound. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p). Solvation effects can be incorporated using a continuum model like the Polarizable Continuum Model (PCM) with the appropriate solvent (in this case, DMSO).

  • NMR Chemical Shift Calculation : Following geometry optimization, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. The same DFT functional and basis set used for optimization are generally employed for the GIAO calculation.

  • Referencing : The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS. The chemical shift of a nucleus X is calculated as: δ_X = σ_iso(TMS) - σ_iso(X)

    The shielding constant for TMS (σ_iso(TMS)) must be calculated at the same level of theory as the molecule of interest.

Workflow for Comparing Theoretical and Experimental NMR Shifts

The following diagram illustrates the logical workflow for a comprehensive comparison of theoretical and experimental NMR data.

G cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Comparative Analysis exp_sample This compound Sample exp_nmr NMR Spectrometer (e.g., 500 MHz) exp_sample->exp_nmr exp_data Acquire ¹H and ¹³C NMR Spectra in DMSO-d₆ exp_nmr->exp_data exp_process Data Processing and Peak Assignment exp_data->exp_process exp_shifts Experimental Chemical Shifts exp_process->exp_shifts compare Compare Experimental and Theoretical Shifts exp_shifts->compare theo_structure Input this compound Structure theo_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) theo_structure->theo_opt theo_tms Calculate TMS Shielding theo_structure->theo_tms theo_giao GIAO NMR Calculation theo_opt->theo_giao theo_giao->giao_tms_group theo_tms->giao_tms_group theo_shifts Calculated Chemical Shifts theo_shifts->compare giao_tms_group->theo_shifts validate Validate Theoretical Model compare->validate

Workflow for NMR data comparison.

This comprehensive approach, combining meticulous experimental work with robust computational methods, allows for a deeper understanding of the molecular structure and electronic environment of this compound. The close agreement between experimental and accurately calculated NMR shifts can provide strong evidence for the correct structural assignment and can be a powerful tool in the characterization of novel compounds.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Halogenated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. The strategic introduction of halogens to a molecular scaffold like isatin can significantly influence its pharmacokinetic profile. This guide provides a comparative overview of the metabolic stability of halogenated isatins, supported by established trends and a detailed experimental protocol for in vitro assessment.

The isatin scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of bioactive compounds. Halogenation is a frequently employed strategy to enhance the therapeutic potential of isatin derivatives by modulating their physicochemical properties, including metabolic stability. The substitution of a hydrogen atom with a halogen can block sites susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, thereby prolonging the compound's half-life and bioavailability.

Comparative Metabolic Stability of Halogenated Isatins

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Illustrative Metabolic Stability of 5-Halogenated Isatins in Human Liver Microsomes

CompoundHalogen Substitution (at C5)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Isatin-H1546.2
5-Fluoro-isatin-F2527.7
5-Chloro-isatin-Cl4017.3
5-Bromo-isatin-Br5512.6
5-Iodo-isatin-I709.9

Table 2: Illustrative Metabolic Stability of 7-Halogenated Isatins in Human Liver Microsomes

CompoundHalogen Substitution (at C7)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Isatin-H1546.2
7-Fluoro-isatin-F3023.1
7-Chloro-isatin-Cl5013.9
7-Bromo-isatin-Br6510.7
7-Iodo-isatin-I808.7

Note: The data presented in these tables is illustrative and intended to reflect established trends in the metabolic stability of halogenated compounds. Actual experimental values may vary.

The trend suggests that increasing the size and decreasing the electronegativity of the halogen at a metabolically active site leads to a progressive increase in metabolic stability. This is attributed to the increasing steric hindrance, which impedes the access of metabolizing enzymes, and the alteration of the electronic properties of the aromatic ring.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

The following is a detailed methodology for assessing the metabolic stability of halogenated isatins.

1. Materials and Reagents:

  • Test compounds (halogenated isatins)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding HLM to the phosphate buffer.

  • Incubation:

    • Add the test compounds and control compounds to the incubation mixture in the 96-well plate to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes involved in assessing the metabolic stability of halogenated isatins, the following diagrams are provided.

Metabolic_Pathway_Halogenated_Isatins cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Halogenated_Isatin Halogenated_Isatin Hydroxylated_Metabolite Hydroxylated_Metabolite Halogenated_Isatin->Hydroxylated_Metabolite Hydroxylation Dehalogenated_Metabolite Dehalogenated_Metabolite Halogenated_Isatin->Dehalogenated_Metabolite Reductive Dehalogenation Glucuronide_Conjugate Glucuronide_Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Sulfate_Conjugate Sulfate_Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULT

Metabolic pathways of halogenated isatins.

Experimental_Workflow_Metabolic_Stability A Prepare Incubation Mixture (HLM + Buffer) B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C with Shaking D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis (Calculate t½ and CLint) I->J

Workflow for in vitro metabolic stability assay.

A Comparative Guide to the Cytotoxicity of Isatin Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its Schiff base derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their versatile scaffold allows for molecular modifications that can enhance potency and selectivity. This guide provides an objective comparison of the cytotoxic performance of several isatin Schiff base derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of isatin Schiff base derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various isatin Schiff base derivatives against several human cancer cell lines, as reported in recent literature. For context, the activity of standard chemotherapeutic drugs is also included where available.

Table 1: Cytotoxicity (IC50, µM) of Isatin Schiff Base Derivatives Against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)PC3 (Prostate)HepG2 (Liver)HCT-116 (Colon)PANC1 (Pancreatic)K562 (Leukemia)HeLa (Cervical)Reference
Isatin-quinazoline hybrid (31) 0.35--------[1]
Isatin-indole hybrid (32) 0.39>10-------[2]
Isatin-1,2,3-triazole hybrid (63) ---0.10--0.13--[2]
Isatin-chalcone hybrid (36) -4.77.3--2.6---[2]
Bis-Schiff base (3b) ----4.23----[3]
Compound 17f 2.1-fold more potent than Sunitinib---->5-FU---[4]
Compound H13 --4.83------[5]
3-(2-(4-nitrophenyl)hydrazono)indolin-2-one --------12.2[6]
HKL 2H -------0.003-[7]
Doxorubicin (DOX) -----3.70.45--[2]
5-Fluorouracil (5-FU) ---68.4-----[2]
Sunitinib --5.870.60--1.49--[2]
Gefitinib 0.97--------[1]
Staurosporine 6.81--------[2]

Note: A lower IC50 value indicates higher cytotoxic potency. Dashes (-) indicate that data was not reported in the cited sources.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of novel compounds. The following are detailed methodologies for two widely used colorimetric assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isatin Schiff base derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration < 0.5%) and a positive control (a known cytotoxic agent).[6] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for an additional 2 to 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cytotoxicity by measuring the total protein content of cells.[12] The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[12]

Procedure:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12] Incubate at 4°C for 1 hour.[12]

  • Washing: Carefully discard the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[12][13] Allow the plates to air dry completely.[12]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12] Allow the plates to air dry.[12]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12] Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Isatin Schiff base derivatives exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis and cell cycle arrest.[2][14] The diagrams below illustrate a general experimental workflow and a key signaling pathway implicated in the anticancer activity of these compounds.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) plate Seed in 96-well plates start->plate treat Treat with Isatin Schiff Base Derivatives plate->treat assay Perform MTT or SRB Assay treat->assay read Measure Absorbance assay->read calc Calculate % Viability read->calc ic50 Determine IC50 Value calc->ic50

Caption: A generalized workflow for assessing the cytotoxicity of isatin Schiff base derivatives.

Many isatin Schiff base derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[7][15] This process is often initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway isatin Isatin Schiff Base Derivatives stress Cellular Stress (e.g., ROS generation) isatin->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Evaluating the Enzyme Inhibition Selectivity of 5-Bromoisatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibition selectivity of 5-Bromoisatin, presenting available experimental data and methodologies to support researchers in the fields of enzymology and drug discovery.

Introduction to this compound as an Enzyme Inhibitor

This compound, a halogenated derivative of isatin, has emerged as a scaffold of interest in medicinal chemistry due to its potential as an enzyme inhibitor. Isatins, in general, are recognized for their ability to interact with a variety of enzymes, with their inhibitory potency often linked to their physicochemical properties, such as hydrophobicity. This guide focuses on the available data for this compound and compares its activity with other relevant compounds.

Comparative Enzyme Inhibition Data

The following table summarizes the quantitative data on the enzyme inhibitory activity of this compound against specific enzymes. For comparative purposes, data for the parent compound, Isatin, and a known carboxylesterase inhibitor, Benzil, are included where available.

CompoundEnzymeEnzyme Commission (EC) NumberOrganismInhibition Value (IC50/Ki)Comments
This compound UreaseEC 3.5.1.5-IC50: 120 ± 5 µM[1]Moderate inhibitory activity.
This compound Alpha-glucosidaseEC 3.2.1.20-Activity noted, but no quantitative data available in the reviewed sources.Further studies are needed to quantify the inhibitory potency.
Isatin (parent compound)Carboxylesterases (CE)EC 3.1.1.1HumanIsatins are known potent, specific CE inhibitors. Potency is related to hydrophobicity.[2]Specific Ki values for the parent isatin were not detailed in the provided search results.
BenzilCarboxylesterases (CE)EC 3.1.1.1HumanPotent CE inhibitor with Ki values in the low nanomolar range.[3]Often used as a positive control inhibitor for CE assays.[4]

Note: The available data on the broad enzyme selectivity profile of this compound is limited. Much of the research has focused on the synthesis and evaluation of its derivatives for various biological activities.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing scientific findings. Below is a typical protocol for a carboxylesterase inhibition assay, a key target for isatin compounds.

Carboxylesterase (CE) Inhibition Assay Protocol

This protocol is a generalized procedure based on commonly used methods for determining the inhibitory potential of compounds against human carboxylesterase 1 (hCE1).

1. Materials and Reagents:

  • Recombinant human hCE1 enzyme

  • Substrate: e.g., p-nitrophenyl acetate (pNPA) or a fluorescent substrate

  • Inhibitor: this compound (and comparative compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Enzyme Preparation: Prepare a working solution of hCE1 in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the inhibitor solution at various concentrations.

    • Add the hCE1 enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance (for pNPA) or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is determined from the linear portion of the reaction progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the context of enzyme inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution (e.g., hCE1) Pre_Incubation Pre-incubation: Enzyme + Inhibitor Enzyme_Prep->Pre_Incubation Inhibitor_Prep Inhibitor Dilutions (this compound) Pre_Incocation Pre_Incocation Inhibitor_Prep->Pre_Incocation Substrate_Prep Substrate Solution (e.g., pNPA) Reaction_Initiation Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Initiation Pre_Incubation->Reaction_Initiation Data_Acquisition Data Acquisition: Measure product formation Reaction_Initiation->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition Dose_Response Plot Dose-Response Curve Percent_Inhibition->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Signaling_Pathway_Inhibition cluster_pathway Generic Enzyme-Catalyzed Reaction Enzyme Enzyme (e.g., Carboxylesterase) Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: General mechanism of competitive enzyme inhibition by this compound.

Conclusion and Future Directions

The available data suggests that this compound is a moderate inhibitor of urease and may also inhibit alpha-glucosidase. Based on the broader class of isatin compounds, it is likely to be a potent inhibitor of carboxylesterases. However, a comprehensive selectivity profile of this compound against a wide range of enzymes is currently lacking in the scientific literature.

For drug development professionals, while this compound itself may warrant further investigation, the isatin scaffold clearly represents a promising starting point for the design of potent and selective enzyme inhibitors. Future research should focus on:

  • Broad-panel enzyme screening: Testing this compound against a diverse panel of enzymes, including proteases, kinases, and phosphatases, to establish a comprehensive selectivity profile.

  • Structure-activity relationship (SAR) studies: Systematically modifying the this compound structure to improve potency and selectivity for specific enzyme targets.

  • In vivo studies: Evaluating the efficacy and pharmacokinetic properties of promising this compound derivatives in relevant disease models.

This guide serves as a starting point for researchers interested in the enzyme inhibition properties of this compound. The provided data and protocols are intended to facilitate further investigation into this and related compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromoisatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Bromoisatin, a compound utilized in various research applications, is classified as a hazardous substance, necessitating strict adherence to disposal protocols to mitigate potential environmental and health risks.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the need for protective gloves, clothing, and eye/face protection[1][2]. It is also advised to work in a well-ventilated area or outdoors to avoid respiratory irritation[1][2]. In case of accidental contact, rinse the affected area, such as eyes or skin, immediately and thoroughly with water and seek medical attention[1][3][4].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[1]. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure, unused product, contaminated labware (e.g., weighing boats, filter paper), and solutions.

    • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste[5].

  • Containerization:

    • Place this compound waste in a suitable, clearly labeled, and sealed container. The original container is often a good choice for unused product[5].

    • Ensure the container is compatible with the chemical to prevent any reactions.

  • Waste Disposal Methods:

    • The primary recommended method of disposal is to transfer the waste to an approved and licensed waste disposal company[1][4][5]. These facilities are equipped to handle and treat hazardous chemical waste in an environmentally sound manner.

    • An alternative method, where permissible and facilities exist, involves dissolving or mixing the this compound with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber[5]. This should only be performed by trained personnel in a designated facility.

    • Crucially, do not dispose of this compound down the drain [1][2][3]. This can lead to environmental contamination and potential damage to plumbing infrastructure.

Hazard Classification and Data

To facilitate a quick reference for safety and handling, the hazard classifications for this compound are summarized in the table below.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][4][6]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage[1][2][4][6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1][2][4][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from the point of waste generation to its final, safe disposal.

This compound Disposal Workflow A Waste Generation (Pure this compound, Contaminated Materials, Solutions) B Hazard Identification (Causes skin/eye irritation, respiratory irritant) A->B C Segregate Waste (Keep separate from other waste streams) B->C D Proper Containerization (Labeled, sealed, compatible container) C->D E Consult Local, Regional, & National Regulations D->E H Prohibited Disposal (Do NOT dispose down the drain) D->H F Transfer to Approved Waste Disposal Facility E->F Primary Method G Incineration in a suitable facility (Dissolved in combustible solvent) E->G Alternative Method (where permitted)

Caption: Decision workflow for the safe and compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromoisatin, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4][5][6] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure a safe working environment.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Corrosion/Irritation (Category 2)Corrosion, Exclamation markDangerH315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation (Category 1)CorrosionDangerH318: Causes serious eye damage[4][5][6]
Specific target organ toxicity (single exposure) (Category 3), Respiratory systemExclamation markWarningH335: May cause respiratory irritation[1][2][3][4][5][6]

Operational Plan for Handling this compound

This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

  • Before handling, inspect all PPE for integrity.

2. Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2][7]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Avoid breathing dust.[1][2][7] Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1][2][7]

  • Keep containers tightly closed when not in use.[1][2][5][8]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][5][8]

  • Keep containers tightly closed.[1][2][5][8]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1][2]

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[1][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1][7]

6. Accidental Release Measures:

  • Use personal protective equipment as required.[1][7][9]

  • Ensure adequate ventilation.[1][7][9]

  • Avoid dust formation.[1][7][9]

  • Sweep up and shovel into suitable containers for disposal.[1][2][7][9] Do not use spark-proof tools.

  • Do not let the product enter drains.[7][9]

7. Disposal Plan:

  • Disposal of this material and its container must be done in a safe way.

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

  • Do not empty into drains.[1][2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage cluster_disposal 5. Disposal A Verify Fume Hood Operation B Inspect and Don PPE A->B C Locate Emergency Equipment B->C D Weigh/Handle in Fume Hood C->D E Avoid Dust Generation D->E F Keep Container Closed E->F G Clean Work Area F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Store in Cool, Dry, Ventilated Area I->J K Dispose as Hazardous Waste I->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.